molecular formula C8H16N2O4S2 B12417413 L-Homocystine-d8

L-Homocystine-d8

カタログ番号: B12417413
分子量: 276.4 g/mol
InChIキー: ZTVZLYBCZNMWCF-CRSNXTHKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Homocystine-d8 is a useful research compound. Its molecular formula is C8H16N2O4S2 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C8H16N2O4S2

分子量

276.4 g/mol

IUPAC名

(2S)-2-amino-4-[[(3S)-3-amino-3-carboxy-1,1,2,2-tetradeuteriopropyl]disulfanyl]-3,3,4,4-tetradeuteriobutanoic acid

InChI

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1/i1D2,2D2,3D2,4D2

InChIキー

ZTVZLYBCZNMWCF-CRSNXTHKSA-N

異性体SMILES

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])SSC([2H])([2H])C([2H])([2H])[C@@H](C(=O)O)N

正規SMILES

C(CSSCCC(C(=O)O)N)C(C(=O)O)N

製品の起源

United States

Foundational & Exploratory

What is L-Homocystine-d8 and its chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties and Applications of L-Homocystine-d8 for Researchers, Scientists, and Drug Development Professionals.

This compound is the deuterated form of L-Homocystine, an oxidized dimer of the amino acid homocysteine. Its primary application in research and clinical settings is as a stable isotope-labeled internal standard for the accurate quantification of total homocysteine in biological samples by mass spectrometry. This guide provides a comprehensive overview of its chemical properties, detailed experimental methodologies for its use, and its role in the context of homocysteine metabolism.

Core Chemical Properties

This compound is structurally identical to L-Homocystine, with the exception of eight hydrogen atoms being replaced by their heavier isotope, deuterium. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the endogenous, unlabeled analyte in mass spectrometry assays, without significantly altering its chemical behavior during sample preparation and analysis.

PropertyValueReference
Chemical Formula C₈H₈D₈N₂O₄S₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 276.4 g/mol --INVALID-LINK--, --INVALID-LINK--
Exact Mass 276.10536331 Da--INVALID-LINK--
Isotopic Purity ≥98 atom % D--INVALID-LINK--
Physical Form Solid powder--INVALID-LINK--, --INVALID-LINK--
Solubility Slightly soluble in Acetonitrile, Hydrochloric Acid, and Water--INVALID-LINK--
Storage Conditions Store at -20°C, protected from light--INVALID-LINK--

Application in Quantitative Analysis: A Methodological Overview

This compound is a critical component in the gold-standard method for quantifying total homocysteine (tHcy) in biological matrices like plasma or serum, which is crucial for diagnosing and monitoring hyperhomocysteinemia, a risk factor for cardiovascular diseases.[1] The methodology typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Total Homocysteine in Human Plasma using LC-MS/MS

This protocol represents a synthesized methodology based on established practices for the use of deuterated homocystine as an internal standard.[2][3][4]

1. Sample Preparation:

  • Aliquoting: 50 µL of human plasma or serum is aliquoted into a microcentrifuge tube.

  • Internal Standard Spiking: A known concentration of this compound solution (e.g., 50 µL) is added to each sample, calibrator, and quality control.[3]

  • Reduction: To release homocysteine from its disulfide bonds (with itself to form homocystine, or with other thiols like cysteine), a reducing agent is added. A common choice is dithiothreitol (DTT) or tris-(2-carboxyethyl) phosphine (TCEP).[5] For instance, 50 µL of a reduction solution is added, and the mixture is incubated at room temperature for approximately 5-10 minutes.[2][3] This step reduces both the endogenous homocystine and the this compound internal standard to their respective monomeric forms, homocysteine and homocysteine-d4.

  • Protein Precipitation: To remove larger molecules that can interfere with the analysis, a protein precipitation step is performed. This is typically achieved by adding a solvent like acetonitrile, often containing an acid such as formic acid.[5] For example, 200 µL of a precipitation solution is added, and the sample is vortexed.

  • Centrifugation: The samples are then centrifuged at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[4]

  • Supernatant Transfer: The clear supernatant containing the analyte (homocysteine) and the internal standard (homocysteine-d4) is carefully transferred to a new vial or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The supernatant is injected into a liquid chromatography system. A C18 or a cyano column is commonly used to separate homocysteine from other components in the sample.[5]

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent-to-daughter ion transitions for both endogenous homocysteine and the deuterated internal standard.

    • Homocysteine transition: m/z 136 → m/z 90[5]

    • Homocysteine-d4 transition: m/z 140 → m/z 94[5]

  • Quantification: The concentration of endogenous homocysteine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled homocysteine.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample add_is Add this compound (Internal Standard) plasma->add_is reduction Reduction (e.g., DTT, TCEP) add_is->reduction precipitation Protein Precipitation (e.g., Acetonitrile) reduction->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant for Analysis centrifugation->supernatant lc Liquid Chromatography (Separation) supernatant->lc msms Tandem Mass Spectrometry (Detection) lc->msms quant Quantification msms->quant

Experimental workflow for homocysteine quantification.

Role in Metabolic Pathways

This compound, as a tracer, is instrumental in studying the metabolic fate of homocysteine. Homocysteine is a key intermediate in two major metabolic pathways: the remethylation pathway and the transsulfuration pathway.[6]

  • Remethylation Pathway: Homocysteine is converted back to methionine. This reaction is catalyzed by methionine synthase, which requires vitamin B12 as a cofactor, or by betaine-homocysteine methyltransferase (BHMT).

  • Transsulfuration Pathway: Homocysteine is irreversibly converted to cystathionine and then to cysteine. This pathway is dependent on vitamin B6.[6]

Disruptions in these pathways can lead to an accumulation of homocysteine, a condition known as hyperhomocysteinemia.

G methionine Methionine sam S-adenosylmethionine (SAM) methionine->sam sah S-adenosylhomocysteine (SAH) sam->sah Methylation homocysteine Homocysteine sah->homocysteine homocysteine->methionine Remethylation homocysteine->methionine cystathionine Cystathionine homocysteine->cystathionine Transsulfuration cysteine Cysteine cystathionine->cysteine b12_folate Vitamin B12 Folate b12_folate->homocysteine b6 Vitamin B6 b6->homocysteine bhmt BHMT bhmt->homocysteine betaine Betaine betaine->bhmt

Simplified homocysteine metabolic pathways.

References

Physical and chemical characteristics of L-Homocystine-d8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Physical, Chemical, and Experimental Characteristics of L-Homocystine-d8 for Application in Scientific Research and Drug Development.

Introduction

This compound is the deuterium-labeled form of L-Homocystine, an oxidized dimer of the sulfur-containing amino acid homocysteine. Due to its isotopic purity, this compound serves as an invaluable internal standard for the accurate quantification of homocysteine and homocystine in biological samples by mass spectrometry. Elevated levels of homocysteine (hyperhomocysteinemia) are recognized as an independent risk factor for various pathological conditions, including cardiovascular and neurodegenerative diseases. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a summary of the metabolic pathways in which homocysteine is involved.

Physical and Chemical Properties

This compound is a stable, isotopically labeled compound essential for precise analytical measurements. Its key physical and chemical characteristics are summarized below.

Quantitative Data Summary

The following tables provide a structured overview of the key quantitative data for this compound and its non-deuterated counterpart for comparative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 182755-41-5[1]
Molecular Formula C₈H₈D₈N₂O₄S₂[2]
Molecular Weight 276.40 g/mol
Physical Form Solid, powder[2]
Isotopic Purity ≥98 atom % D
Chemical Purity ≥98%[3]
Storage Temperature -20°C[2]

Table 2: Solubility of this compound

SolventSolubilityReference
AcetonitrileSlightly Soluble (0.1-1 mg/ml)[2]
Hydrochloric AcidSlightly Soluble (0.1-1 mg/ml)[2]
WaterSlightly Soluble (0.1-1 mg/ml)[2]

Table 3: Physical Properties of Non-Deuterated L-Homocystine (for reference)

PropertyValueReference
Melting Point 281-284°C (decomposes)[4]
Boiling Point 507.6 ± 50.0 °C (Predicted)[4]

Experimental Protocols

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of total homocysteine in biological matrices like plasma and serum.[5][6]

Quantification of Total Homocysteine in Human Plasma by LC-MS/MS

This protocol outlines a common procedure for the analysis of total homocysteine. In biological systems, homocysteine exists in various forms: free, protein-bound, and as the dimer homocystine. To measure total homocysteine, all forms must be reduced to the monomeric homocysteine prior to analysis.[5][7]

3.1.1 Sample Preparation

  • Aliquoting: To 50 µL of plasma or serum sample (calibrator, control, or unknown), add 50 µL of the this compound internal standard solution.[5][7]

  • Reduction: Add 50 µL of a reducing agent solution (e.g., dithiothreitol or tris(2-carboxyethyl)phosphine) to the sample mixture. Vortex for 30 seconds and incubate at room temperature for 5 minutes. This step reduces both the endogenous homocystine and the this compound internal standard to their respective monomeric forms (homocysteine and homocysteine-d4).[7][8]

  • Protein Precipitation: Add 200 µL of a precipitation reagent (e.g., acetonitrile with formic acid) to the reduced sample. Vortex for 30 seconds.[7][8]

  • Centrifugation: Incubate the mixture at 4°C for 5 minutes, then centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.[5][7]

  • Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[7]

3.1.2 Liquid Chromatography Conditions

  • Column: A C18 or a specialized amino acid analysis column is typically used.[8]

  • Mobile Phase: Isocratic or gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[5]

  • Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.[5]

  • Injection Volume: 1-10 µL of the prepared sample supernatant.[7]

3.1.3 Mass Spectrometry Conditions

  • Ionization Mode: Heated Electrospray Ionization (HESI) in positive ion mode.[5][7]

  • Detection: Selected Reaction Monitoring (SRM).[5]

  • SRM Transitions:

    • Homocysteine (Analyte): m/z 136 → 90[8]

    • Homocysteine-d4 (from this compound IS): m/z 140 → 94[8]

The concentration of homocysteine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualizations

Experimental Workflow for Homocysteine Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 50 µL Plasma/Serum mix1 Mix sample->mix1 is 50 µL this compound (IS) is->mix1 reducer 50 µL Reducing Agent reduction Reduction (5 min, RT) reducer->reduction precip 200 µL Precipitation Reagent mix2 Vortex precip->mix2 centrifuge Centrifuge (10,000 x g, 5 min) supernatant Transfer Supernatant centrifuge->supernatant lc Liquid Chromatography supernatant->lc mix1->reduction reduction->mix2 mix2->centrifuge ms Tandem Mass Spectrometry (SRM Detection) lc->ms data Data Analysis (Quantification) ms->data

Caption: Workflow for total homocysteine quantification using this compound.

Metabolic Pathways of Homocysteine

Homocysteine is a critical intermediate in two major metabolic pathways: the Methionine Cycle (remethylation) and the Transsulfuration Pathway.[9]

homocysteine_pathway cluster_methionine_cycle Methionine Cycle (Remethylation) cluster_transsulfuration Transsulfuration Pathway methionine Methionine sam S-adenosylmethionine (SAM) methionine->sam ATP -> PPi+Pi sah S-adenosylhomocysteine (SAH) sam->sah Methyl acceptor -> Methylated product homocysteine Homocysteine sah->homocysteine H2O -> Adenosine homocysteine->methionine THF -> 5-MTHF (Vitamin B12) homocysteine2 Homocysteine cystathionine Cystathionine cysteine Cysteine cystathionine->cysteine H2O -> α-ketobutyrate + NH3 (Vitamin B6) homocysteine2->cystathionine Serine (Vitamin B6) serine Serine

Caption: Metabolic fate of homocysteine via remethylation and transsulfuration.

Conclusion

This compound is an essential tool for researchers and drug development professionals investigating the role of homocysteine in health and disease. Its well-defined physical and chemical properties, coupled with established analytical protocols, enable the precise and accurate quantification of total homocysteine in complex biological matrices. The use of this compound as an internal standard in LC-MS/MS applications minimizes analytical variability, ensuring high-quality data for clinical and research studies. Understanding the metabolic context of homocysteine further underscores the importance of reliable quantification methods in advancing our knowledge of metabolic disorders.

References

L-Homocystine-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Homocystine-d8, a deuterated stable isotope of L-Homocystine. It is primarily utilized as an internal standard in mass spectrometry-based quantitative analysis of homocysteine, a crucial amino acid implicated in various physiological and pathological processes. This document outlines its chemical properties, typical experimental applications, and its role within relevant metabolic pathways.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
CAS Number 182755-41-5[1]
Molecular Weight 276.40 g/mol [1]
Molecular Formula C₈H₈D₈N₂O₄S₂[1]
Chemical Purity Typically ≥98%[2][3]
Isotopic Purity Typically ≥98 atom % D[2]
Form Solid[4]
Solubility Slightly soluble in acetonitrile, hydrochloric acid, and water (0.1-1 mg/ml)[4]

Note: The DL-racemic mixture, Dthis compound, has a CAS number of 108641-82-3 and a similar molecular weight of 276.4 g/mol .[3][4][5]

Experimental Protocols

This compound is a critical component in the accurate quantification of total homocysteine (tHcy) in biological samples, most commonly plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The general workflow involves the use of this compound as an internal standard to account for variability during sample preparation and analysis.

Protocol: Quantification of Total Homocysteine in Human Plasma/Serum by LC-MS/MS

This protocol is a generalized procedure based on common methodologies.[1][5]

1. Sample Preparation:

  • Reduction: In biological samples, homocysteine exists in various forms: free, protein-bound, and as the disulfide dimer, homocystine.[1] To measure total homocysteine, a reduction step is necessary to convert all forms to free homocysteine.

    • To a 50 µL aliquot of the sample (calibrator, control, or patient plasma/serum), add 50 µL of a reducing agent solution (e.g., tris-(2-carboxyethyl) phosphine hydrochloride (TCEP) or dithiothreitol (DTT)).[1][6][7]

    • Add 50 µL of the this compound internal standard solution.[1][5]

    • Vortex the mixture for 30 seconds and incubate at room temperature for 5 minutes.[1] During this step, the this compound is also reduced to L-homocysteine-d4.[1][5]

  • Protein Precipitation:

    • To the reduced sample, add 200 µL of a protein precipitation agent (e.g., acetonitrile containing formic acid).[1][7]

    • Vortex the mixture vigorously for 30 seconds.[1]

    • Incubate the mixture at 4°C for 5 minutes to enhance protein precipitation.[1]

    • Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.[1][5]

2. LC-MS/MS Analysis:

  • Transfer the supernatant to a clean vial or 96-well plate for analysis.[5]

  • Inject a small volume (e.g., 1 µL) of the supernatant into the LC-MS/MS system.[1]

  • Chromatographic Separation: A suitable liquid chromatography column (e.g., a cyano column) is used to separate homocysteine from other sample components.[7]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used for detection in selected-reaction monitoring (SRM) mode.[5][7] The transitions for both native homocysteine and the deuterated internal standard (homocysteine-d4) are monitored.[7]

3. Quantification:

  • The concentration of total homocysteine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of homocysteine.[2]

Signaling and Metabolic Pathways

Homocysteine is a key intermediate in two major metabolic pathways: the Methionine Cycle and the Transsulfuration Pathway . Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are associated with an increased risk of cardiovascular diseases.[8] L-homocysteine and L-homocystine have been shown to induce oxidative stress in endothelial cells through a mechanism involving endothelial nitric oxide synthase (eNOS).[9]

Experimental Workflow for Homocysteine Quantification

The following diagram illustrates the typical workflow for the quantification of total homocysteine in biological samples using this compound as an internal standard.

experimental_workflow sample Plasma/Serum Sample reduction Reduction (e.g., TCEP or DTT) sample->reduction is This compound (Internal Standard) is->reduction precipitation Protein Precipitation (e.g., Acetonitrile) reduction->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms quantification Quantification lcms->quantification

Caption: Workflow for Total Homocysteine Quantification.

Homocysteine Metabolism

The diagram below outlines the central role of homocysteine in the methionine cycle and the transsulfuration pathway.

homocysteine_metabolism cluster_methionine_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway methionine Methionine sam S-Adenosylmethionine (SAM) methionine->sam Methionine Adenosyltransferase sah S-Adenosylhomocysteine (SAH) sam->sah Methyltransferase (Methyl Group Donor) homocysteine Homocysteine sah->homocysteine SAH Hydrolase homocysteine->methionine Methionine Synthase (Vitamin B12 dependent) cystathionine Cystathionine homocysteine->cystathionine Cystathionine β-synthase (CBS) (Vitamin B6 dependent) cysteine Cysteine cystathionine->cysteine Cystathionine γ-lyase (CSE) serine Serine serine->cystathionine thf Tetrahydrofolate (THF) methyl_thf 5-Methyl-THF methyl_thf->thf

Caption: Overview of Homocysteine Metabolic Pathways.

References

The Role of L-Homocystine-d8 in Advancing Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of L-Homocystine-d8, a deuterated stable isotope of L-Homocystine, in the precise quantitative analysis of homocysteine in biological matrices. Primarily utilized as an internal standard in mass spectrometry-based metabolic studies, this compound is indispensable for researchers investigating the complexities of homocysteine metabolism and its implications in various pathological conditions.

Core Application: An Internal Standard for Accurate Quantification

In metabolic studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), this compound serves as an ideal internal standard for the quantification of total homocysteine (tHcy).[1][2] Its utility stems from its near-identical chemical and physical properties to the endogenous analyte, L-Homocystine, while its increased mass due to deuterium labeling allows for its distinct detection by the mass spectrometer.

During sample preparation, a known amount of this compound is added to the biological sample (e.g., plasma, serum, urine).[3][4] Both the endogenous L-Homocystine and the this compound internal standard, along with other forms of homocysteine such as protein-bound and disulfide-linked homocysteine, are subjected to a reduction step. This crucial step cleaves the disulfide bonds, converting L-Homocystine and this compound into their respective monomeric forms: L-homocysteine and L-homocysteine-d4.[3][5]

The subsequent analysis by mass spectrometry measures the ratio of the signal intensity of the analyte (L-homocysteine) to the internal standard (L-homocysteine-d4). This ratio is then used to accurately determine the concentration of total homocysteine in the original sample, effectively correcting for any sample loss or variability during sample preparation and analysis.[4]

Data Presentation: Quantitative Parameters for Homocysteine Analysis

The following tables summarize key quantitative data for the LC-MS/MS-based analysis of total homocysteine using this compound as an internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Homocysteine136.190.1~15
Homocysteine-d4140.194.1~15

Table 1: Mass Spectrometry Parameters. This table outlines the typical mass-to-charge ratios (m/z) for the precursor and product ions of homocysteine and its deuterated internal standard, homocysteine-d4, used in multiple reaction monitoring (MRM) mode.[6][7]

Parameter Typical Value
Calibration Range1 - 100 µmol/L
Linearity (r²)> 0.99
Intra-assay Precision (%CV)< 5%
Inter-assay Precision (%CV)< 10%
Lower Limit of Quantification (LLOQ)0.5 - 2.5 µmol/L

Table 2: Method Performance Characteristics. This table presents typical performance metrics for LC-MS/MS methods for total homocysteine quantification, demonstrating the high accuracy and precision achievable with the use of a deuterated internal standard.[4]

Experimental Protocols

Sample Preparation for Total Homocysteine Analysis

This protocol describes a standard procedure for the preparation of plasma or serum samples for total homocysteine analysis by LC-MS/MS.

Reagents:

  • This compound internal standard solution (in a suitable solvent, e.g., 0.1 M HCl)

  • Reducing agent: 10% (w/v) Tris(2-carboxyethyl)phosphine (TCEP) or 10% (w/v) Dithiothreitol (DTT) in a suitable buffer (e.g., ammonium bicarbonate)

  • Protein precipitation agent: Acetonitrile (ACN) or Methanol (MeOH), often containing 0.1% formic acid

Procedure:

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.

  • Add 20 µL of the reducing agent (TCEP or DTT solution).

  • Vortex the mixture briefly and incubate at room temperature for 30 minutes to ensure complete reduction of all disulfide bonds.

  • Add 300 µL of cold protein precipitation agent (e.g., acetonitrile with 0.1% formic acid).

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an ion-pairing agent or acid (e.g., 0.1% formic acid), is typically employed.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Injection Volume: 5-10 µL of the prepared sample is injected.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.

  • Scan Type: Multiple Reaction Monitoring (MRM) is employed to monitor the specific precursor-to-product ion transitions for homocysteine and homocysteine-d4 as detailed in Table 1.

Mandatory Visualizations

Signaling Pathways

cluster_methionine Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_remethylation Remethylation Pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS (Vitamin B12) Hcy->Met BHMT Cystathionine Cystathionine Hcy->Cystathionine CBS (Vitamin B6) Cysteine Cysteine Cystathionine->Cysteine CGL (Vitamin B6) GSH Glutathione Cysteine->GSH THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF THF->MTHF MTHFR MTHF->THF B12 Vitamin B12 B12->Hcy Betaine Betaine Betaine->Hcy DMG Dimethylglycine Betaine->DMG

Caption: Homocysteine Metabolism Pathways.

Experimental Workflows

Sample Biological Sample (Plasma, Serum) IS_Addition Addition of this compound (Internal Standard) Sample->IS_Addition Reduction Reduction with TCEP or DTT IS_Addition->Reduction Precipitation Protein Precipitation (Acetonitrile or Methanol) Reduction->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Injection LC Injection Supernatant->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_Ionization Electrospray Ionization (ESI) LC_Separation->MS_Ionization MS_Analysis Tandem Mass Spectrometry (MRM) MS_Ionization->MS_Analysis Data_Processing Data Processing and Quantification MS_Analysis->Data_Processing Homocystine_d8 This compound (Disulfide) Disulfide_Bond Disulfide Bond (-S-S-) Homocystine_d8->Disulfide_Bond contains Homocysteine_d4 L-Homocysteine-d4 (Thiol) Reducing_Agent Reducing Agent (TCEP or DTT) Reducing_Agent->Disulfide_Bond cleaves Thiol_Groups Two Thiol Groups (-SH + -SH) Disulfide_Bond->Thiol_Groups is converted to Thiol_Groups->Homocysteine_d4 results in

References

L-Homocystine-d8: An In-Depth Technical Guide to its Application as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Homocystine-d8, its application as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of total homocysteine (tHcy) in biological matrices, and the associated methodologies. The use of a SIL-IS is the gold standard in quantitative mass spectrometry, offering high precision and accuracy by correcting for analyte loss during sample preparation and for matrix effects during analysis.

Introduction to Homocysteine and its Clinical Significance

Homocysteine is a sulfur-containing amino acid derived from the metabolism of methionine.[1] In plasma, only a small fraction (1-2%) exists in its free, reduced form. The majority is found as an oxidized dimer (homocystine), bound to proteins via disulfide bonds, or in mixed disulfides with other thiols like cysteine.[1][2][3] The sum of all these forms is referred to as total homocysteine (tHcy).

Elevated levels of tHcy, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for various pathologies, including cardiovascular disease, thrombosis, and neurological disorders.[4] Accurate and precise quantification of tHcy is therefore crucial for clinical research and diagnostic applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is the reference method for this purpose.

The Role of this compound as an Internal Standard

This compound is the ideal internal standard for tHcy quantification. As a dimer of deuterium-labeled homocysteine, it closely mimics the chemical behavior of the endogenous analyte.

Principle of Use: this compound is introduced into the biological sample at the very beginning of the sample preparation process.[1] A critical step in tHcy analysis is the reduction of all oxidized forms of homocysteine to its free monomeric form. This is typically achieved using reducing agents like dithiothreitol (DTT) or tris-(2-carboxyethyl) phosphine (TCEP).[5][6][7] During this step, the this compound dimer is simultaneously reduced to two molecules of L-homocysteine-d4.

The LC-MS/MS system then measures the signal intensity ratio of the endogenous analyte (homocysteine, which becomes homocysteine-d0) to the stable isotope-labeled internal standard (homocysteine-d4). Because the analyte and the internal standard are processed identically, any variations during sample handling or analysis affect both compounds equally, leading to a highly reliable and reproducible quantification.

Experimental Protocols

The following sections detail a typical workflow for the quantification of tHcy in human plasma or serum using this compound as an internal standard.

Sample Preparation

This protocol is a synthesis of methodologies described in the literature.[1][2][5][6]

  • Aliquoting: In a microcentrifuge tube or a 96-well plate, aliquot 50-100 µL of the biological sample (plasma, serum, calibrator, or quality control).

  • Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution.

  • Reduction: Add 20-50 µL of a reducing agent solution (e.g., 500 mM DTT or TCEP solution).

  • Incubation: Vortex the mixture for 30 seconds and incubate at room temperature for 5-30 minutes to ensure complete reduction of all disulfide bonds.[1][6]

  • Protein Precipitation: Add 200-300 µL of a protein precipitation agent (e.g., cold methanol or acetonitrile).

  • Centrifugation: Vortex the mixture for 30 seconds, then centrifuge at a high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.[1][2]

  • Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial or a new 96-well plate for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow s1 1. Aliquot Sample (50-100 µL Plasma/Serum) s2 2. Spike with Internal Standard (this compound) s1->s2 s3 3. Add Reducing Agent (DTT or TCEP) s2->s3 s4 4. Incubate (Room Temp, 5-30 min) s3->s4 s5 5. Precipitate Proteins (Acetonitrile/Methanol) s4->s5 s6 6. Centrifuge (10,000 x g, 5-10 min) s5->s6 s7 7. Transfer Supernatant s6->s7 s8 Inject into LC-MS/MS s7->s8

Fig 1. A typical workflow for sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following tables summarize typical parameters for the LC-MS/MS analysis.

Table 1: Liquid Chromatography Parameters

Parameter Typical Value
Column C8 or C18 (e.g., 2.1 x 50-100 mm, <3.5 µm)
Mobile Phase A Water with 0.1-0.5% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.25 - 0.6 mL/min
Elution Mode Isocratic or Gradient
Column Temperature 25 - 40 °C
Injection Volume 1 - 5 µL

| Run Time | 1.0 - 2.5 minutes |

References:[3][5][6]

Table 2: Mass Spectrometry Parameters

Parameter Typical Value
Ionization Mode Heated Electrospray Ionization (HESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
Spray Voltage 3500 V
Vaporizer Temperature 440 °C
Collision Gas Argon

| Cycle Time | ~0.2 s |

References:[1][2]

Table 3: SRM Transitions for Homocysteine and Internal Standard

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Note
Homocysteine 136.1 90.0 ~15 Quantifier
Homocysteine 136.1 74.1 ~15 Qualifier
Homocysteine-d4 (IS) 140.1 94.0 ~15 Quantifier

| Homocysteine-d4 (IS) | 140.1 | 78.1 | ~15 | Qualifier |

Note: The exact m/z values and collision energies may vary slightly depending on the instrument and specific method. The product ion corresponds to the neutral loss of the formic acid group (-HCOOH). References:[1][4]

Method Validation and Performance

LC-MS/MS methods utilizing this compound demonstrate excellent analytical performance, meeting the stringent requirements for clinical research.

Table 4: Summary of Method Performance Characteristics

Parameter Typical Performance
Linearity (R²) > 0.995
Calibration Range ~2.5 to 60 µmol/L
Lower Limit of Quantification (LLOQ) ~0.1 to 0.8 µmol/L
Intra-assay Precision (%CV) < 5.5%
Inter-assay Precision (%CV) < 6.0%
Accuracy / Bias (%) Within ±15% (typically < 6%)

| Analyte Recovery (%) | 92 - 98% |

Data compiled from multiple sources. References:[1][2][4][7][8]

Biochemical Context: The Methionine Cycle

Homocysteine is a central hub in cellular one-carbon metabolism, linking the methionine cycle to the folate cycle and the transsulfuration pathway. Understanding this context is vital for interpreting tHcy data.

  • Methionine Cycle: Dietary methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions. After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to form homocysteine.

  • Remethylation Pathway: Homocysteine can be remethylated back to methionine, a reaction that requires folate (Vitamin B9) and cobalamin (Vitamin B12) as cofactors.

  • Transsulfuration Pathway: Alternatively, homocysteine can be irreversibly converted to cysteine, a precursor for the antioxidant glutathione. This pathway is dependent on pyridoxine (Vitamin B6).

Deficiencies in these key vitamins (B6, B9, B12) can impair homocysteine metabolism, leading to its accumulation in the blood.

G cluster_methionine Methionine Cycle cluster_transsulfuration Transsulfuration Pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (+ Methyl Acceptor) Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS, MTRR (Vit B12) Cyst Cystathionine Hcy->Cyst CBS (Vit B6) THF THF MTHF 5-Methyl-THF (Vit B9) MTHF->Hcy Provides Methyl Group MTHF->THF Cys Cysteine Cyst->Cys

Fig 2. The central role of Homocysteine in metabolic pathways.

Conclusion

This compound is an indispensable tool for the accurate and precise measurement of total homocysteine in clinical and research settings. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods corrects for analytical variability, ensuring high-quality, reliable data. The methodologies presented in this guide provide a robust framework for researchers and drug development professionals aiming to quantify this critical biomarker.

References

The Role of Deuterated L-Homocystine in Biomedical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated L-homocystine, a stable isotope-labeled form of the sulfur-containing amino acid derivative, has emerged as a critical tool in biomedical research. Its unique properties allow for precise and sensitive investigation into the complexities of homocysteine metabolism, which is implicated in a range of pathological conditions, including cardiovascular and neurodegenerative diseases. This technical guide provides an in-depth overview of the core applications of deuterated L-homocystine, focusing on its use as an internal standard for quantitative analysis and as a metabolic tracer for flux analysis. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to facilitate its application in a research setting.

Quantitative Analysis: Deuterated L-Homocystine as an Internal Standard

The most prevalent application of deuterated L-homocystine is as an internal standard for the accurate quantification of total homocysteine in biological samples by mass spectrometry (MS). The stable isotope label provides a mass shift that allows it to be distinguished from the endogenous, unlabeled homocysteine, while its chemical similarity ensures it behaves almost identically during sample preparation and analysis, correcting for any analyte loss.

Data Presentation: Method Validation Parameters

The use of deuterated L-homocystine (commonly L-homocystine-d8 or -d4) as an internal standard has been validated in numerous studies. The following tables summarize key performance characteristics of these methods.

AnalyteMatrixMethodInternal StandardLimit of Quantification (LOQ)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Reference
Total HomocysteineHuman PlasmaGC-MS[ H8]homocystine< 5 µM1.3%4.0%[1]
Total HomocysteineHuman SerumLC-MS/MSHomocysteine-d4Not Specified≤ 9.6%Not Specified[2]
Intracellular HomocysteineEA.hy 926 CellsLC-MS/MS[ H8]homocystine2 ng/10 6 cellsNot SpecifiedNot Specified[3]

Table 1: Summary of quantitative method validation data for homocysteine analysis using deuterated internal standards.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for sample preparation and analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: GC-MS Analysis of Total Plasma Homocysteine

This protocol is adapted from MacCoss et al. (1999) for the analysis of total homocysteine in human plasma[1].

1. Sample Preparation:

  • To 50 µL of plasma, add a known amount of [ H8]homocystine as the internal standard.
  • Reduce disulfide bonds by adding a reducing agent (e.g., dithiothreitol or 2-mercaptoethanol).
  • Immediately alkylate free thiol groups with 4-vinylpyridine to prevent re-oxidation.
  • Precipitate proteins using an acid like perchloric acid.
  • Centrifuge to pellet the protein precipitate.
  • Isolate the supernatant containing the amino acids.

2. Derivatization:

  • Dry the supernatant under a stream of nitrogen.
  • Derivatize the amino acids to their tert-butyldimethylsilyl (t-BDMS) derivatives to increase volatility for GC analysis.

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
  • Separate the analytes on a suitable capillary column.
  • Monitor the characteristic ions for both endogenous homocysteine and the deuterated internal standard using selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS).

Protocol 2: LC-MS/MS Analysis of Total Serum Homocysteine

This protocol is based on the method described by Ghassabian et al. (2014) for high-throughput analysis[2].

1. Sample Preparation:

  • To 20 µL of serum, calibrators, or quality control samples, add homocysteine-d4 as the internal standard.
  • Add tris-(2-carboxyethyl) phosphine hydrochloride (TCEP) as the reducing agent.
  • Incubate to ensure complete reduction of disulfide bonds.
  • Precipitate proteins with a solvent like acetonitrile.
  • Centrifuge to pellet the precipitated proteins.
  • Dilute the supernatant for injection.

2. LC-MS/MS Analysis:

  • Inject the diluted supernatant into a liquid chromatography system coupled to a tandem mass spectrometer.
  • Separate homocysteine from other sample components using a suitable column (e.g., a C18 or cyano column).
  • Perform detection using electrospray ionization (ESI) in positive mode with selected reaction monitoring (SRM).
  • Monitor the specific precursor-to-product ion transitions for both unlabeled homocysteine and deuterated homocysteine.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Homocysteine13690
Homocysteine-d414094

Table 2: Example of Selected Reaction Monitoring (SRM) transitions for homocysteine and its deuterated internal standard[3].

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of homocysteine using a deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add Deuterated L-Homocystine (IS) Sample->Add_IS Reduce Reduction of Disulfide Bonds Add_IS->Reduce Precipitate Protein Precipitation Reduce->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant Derivatize Derivatization (for GC-MS) Supernatant->Derivatize Optional LC_MS LC-MS/MS or GC-MS Analysis Supernatant->LC_MS Derivatize->LC_MS Quantify Quantification (Ratio of Analyte to IS) LC_MS->Quantify

Quantitative analysis workflow.

Metabolic Flux Analysis: Deuterated L-Homocystine as a Tracer

While less commonly documented than its use as an internal standard, deuterated L-homocystine can theoretically be employed as a tracer to study the dynamics of homocysteine metabolism in vivo and in vitro. By introducing a known amount of the labeled compound, researchers can track its conversion through the two primary metabolic pathways: remethylation to methionine and transsulfuration to cystathionine. This approach, known as stable isotope-resolved metabolomics (SIRM), provides quantitative insights into the rates (fluxes) of these pathways under various physiological and pathological conditions.

Conceptual Experimental Protocol for Metabolic Flux Analysis

The following outlines a conceptual framework for a tracer study using deuterated L-homocystine. Specific infusion rates, labeling durations, and sampling times would need to be optimized based on the biological system and research question.

1. Tracer Administration:

  • In vivo: A primed, continuous infusion of deuterated L-homocystine is administered to a subject (animal or human) to achieve a steady-state isotopic enrichment in the plasma.
  • In vitro: Cells or tissue slices are incubated in a medium containing a known concentration of deuterated L-homocystine.

2. Sample Collection:

  • In vivo: Blood samples are collected at multiple time points during and after the infusion to monitor the isotopic enrichment of homocysteine and its downstream metabolites.
  • In vitro: Cells or media are harvested at various time points to track the incorporation of the deuterium label into intracellular and secreted metabolites.

3. Sample Processing and Analysis:

  • Samples are processed similarly to the quantitative analysis protocols to extract and, if necessary, derivatize the metabolites of interest.
  • Mass spectrometry is used to measure the isotopic enrichment (the ratio of labeled to unlabeled) of homocysteine, methionine, cystathionine, and other related metabolites.

4. Data Analysis and Flux Calculation:

  • The isotopic enrichment data is used in mathematical models of homocysteine metabolism to calculate the rates of remethylation and transsulfuration. This often involves compartmental modeling to account for different metabolic pools within the body.

Homocysteine Metabolism Signaling Pathways

Elevated levels of homocysteine (hyperhomocysteinemia) are associated with endothelial dysfunction, a key event in the development of cardiovascular disease[4]. One of the proposed mechanisms involves the impairment of the Vascular Endothelial Growth Factor (VEGF)/Akt/endothelial Nitric Oxide Synthase (eNOS) signaling pathway, leading to reduced nitric oxide (NO) bioavailability[4]. Deuterated L-homocystine could be used as a tracer to investigate how increased homocysteine flux impacts this pathway.

G cluster_pathway Homocysteine Metabolism cluster_signaling Endothelial Signaling Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Remethylation Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration VEGF VEGF Homocysteine->VEGF Inhibits Akt Akt Homocysteine->Akt Inhibits eNOS eNOS Homocysteine->eNOS Inhibits Cysteine Cysteine Cystathionine->Cysteine VEGF->Akt Akt->eNOS NO Nitric Oxide (NO) eNOS->NO

Homocysteine's impact on eNOS signaling.

The diagram above illustrates the central role of homocysteine in one-carbon metabolism and its inhibitory effect on the VEGF/Akt/eNOS signaling cascade, which can lead to endothelial dysfunction[4]. Tracer studies with deuterated L-homocystine could quantify how metabolic flux through the remethylation and transsulfuration pathways under different conditions alters the activity of this signaling cascade.

Conclusion

Deuterated L-homocystine is an invaluable tool for researchers in a variety of biomedical fields. Its primary application as an internal standard enables robust and accurate quantification of homocysteine levels, which is crucial for both basic research and clinical diagnostics. While its use as a metabolic tracer for flux analysis is less established in the literature, the conceptual framework for such studies is sound and holds great promise for elucidating the dynamic regulation of homocysteine metabolism in health and disease. The detailed protocols and conceptual workflows provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the power of stable isotope labeling in their research.

References

In-Depth Technical Guide to L-Homocystine-d8: Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended long-term storage conditions for L-Homocystine-d8. The information herein is critical for ensuring the integrity of this isotopically labeled compound in research and development settings, particularly for applications in mass spectrometry and metabolic studies.

Core Concepts: Stability of this compound

This compound, as a deuterated analog of the naturally occurring amino acid L-Homocystine, is primarily utilized as an internal standard in quantitative analytical methods. Its stability is paramount for accurate and reproducible results. The primary factors influencing its stability include temperature, pH, light, and the presence of oxidizing agents.

Long-Term Storage Recommendations

Proper storage is crucial for maintaining the chemical and isotopic purity of this compound. Based on supplier recommendations and general knowledge of amino acid stability, the following conditions are advised for long-term storage of the solid material.

ParameterRecommended ConditionExpected Stability
Temperature-20°C[1][2]≥ 4 years[1]
AtmosphereInert (e.g., Argon or Nitrogen)
LightProtected from light (e.g., amber vial)
FormSolid

Note: The provided stability data is based on information from suppliers for the solid form of this compound. Stability in solution is significantly lower.

Aqueous solutions of L-Homocysteine, the non-deuterated counterpart, are not recommended for storage for more than one day. This suggests that solutions of this compound should be prepared fresh before use to avoid degradation.

Potential Degradation Pathways

The degradation of this compound is expected to follow pathways similar to that of endogenous L-Homocystine. The primary degradation route involves the reduction of the disulfide bond to form L-Homocysteine-d4, which can then participate in various metabolic and chemical reactions.

L_Homocystine_d8 This compound Reduction Reduction (e.g., by reducing agents) L_Homocystine_d8->Reduction L_Homocysteine_d4 L-Homocysteine-d4 Reduction->L_Homocysteine_d4 Oxidation Oxidation L_Homocysteine_d4->Oxidation Mixed_Disulfides Mixed Disulfides (e.g., with Cysteine) L_Homocysteine_d4->Mixed_Disulfides Homocysteine_thiolactone_d4 Homocysteine-d4 thiolactone L_Homocysteine_d4->Homocysteine_thiolactone_d4 Further_Metabolism Further Metabolic Conversion L_Homocysteine_d4->Further_Metabolism Oxidation->L_Homocystine_d8 Re-oxidation

Caption: Predicted degradation pathway of this compound.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in experimental settings, particularly when used as an internal standard, it is crucial to perform stability studies. The following are detailed methodologies for key experiments.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a minimal amount of acid to aid dissolution).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 1 M HCl to the stock solution.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH to the stock solution.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution.

    • Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C, and 80°C).

    • Photostability: Expose the stock solution to a calibrated light source (e.g., ICH option 2).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see below) to quantify the remaining this compound and detect any degradation products.

cluster_stress Stress Conditions Acid Acid Hydrolysis Sampling Sample at Time Points Acid->Sampling Base Base Hydrolysis Base->Sampling Oxidation Oxidation Oxidation->Sampling Thermal Thermal Thermal->Sampling Photo Photostability Photo->Sampling Stock This compound Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Analysis HPLC Analysis Sampling->Analysis

Caption: Workflow for a forced degradation study.

Stability-Indicating HPLC Method

A validated stability-indicating method is crucial for accurately quantifying the analyte in the presence of its degradation products.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: A high-performance liquid chromatograph with a UV or mass spectrometric detector.

  • Column: A C18 reversed-phase column is a common starting point for amino acid analysis.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds. The exact gradient profile needs to be optimized to achieve adequate separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

  • Detection:

    • UV Detection: Wavelength set to approximately 210 nm for non-derivatized amino acids.

    • Mass Spectrometry (MS): Provides higher selectivity and sensitivity, and allows for the identification of degradation products.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Quantitative Stability Data (Illustrative)

ConditionParameterTime% Recovery (Illustrative)
pH Stability in Aqueous Solution at 25°C
pH 324h>95%
pH 724h85-95%
pH 924h70-85%
Temperature Stability in Aqueous Solution (pH 7)
4°C48h>90%
25°C24h85-95%
40°C24h60-75%
Photostability (ICH Option 2) Solid->98%
Solution-80-90%

Disclaimer: The quantitative data presented in this table is illustrative and intended to provide a general understanding of the potential stability of this compound in solution. Actual stability will depend on the specific experimental conditions and should be determined empirically.

Conclusion

This compound is a stable compound when stored as a solid at -20°C, protected from light. However, its stability in solution is limited, particularly at neutral to basic pH and elevated temperatures. For applications requiring the use of this compound in solution, it is imperative to prepare solutions fresh and to conduct appropriate stability studies to ensure the accuracy and reliability of experimental results. The provided experimental protocols offer a framework for researchers to assess the stability of this compound under their specific analytical conditions.

References

Solubility Profile of L-Homocystine-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of L-Homocystine-d8 in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines experimental methodologies for solubility determination, and presents relevant biochemical pathways and experimental workflows through detailed visualizations.

Quantitative Solubility Data

Precise, experimentally determined solubility data for this compound is not widely available in the public domain. The data presented below is compiled from available information for the closely related compounds Dthis compound and L-Homocystine. It is crucial to note that the solubility of the pure L-isomer may differ from the racemic DL-mixture, and deuteration can subtly influence solubility characteristics. The following table summarizes the available quantitative data and provides estimates for other common solvents based on the properties of similar molecules.

SolventCompoundSolubilityConcentration (mM)ConditionsSource
WaterDthis compoundSlightly Soluble: 0.1-1 mg/mL0.36 - 3.62-Cayman Chemical[1]
WaterDthis compound1 mg/mL3.62Ultrasonic, warming, heat to 60°CMedchemExpress
WaterL-Homocystine1.67 mg/mL6.22Ultrasonic, warming, adjust pH to 2 with HCl, heat to 60°CMedchemExpress[2]
AcetonitrileDthis compoundSlightly Soluble: 0.1-1 mg/mL0.36 - 3.62-Cayman Chemical[1]
1N Hydrochloric AcidDthis compoundSlightly Soluble: 0.1-1 mg/mL0.36 - 3.62-Cayman Chemical[1]
Dimethyl Sulfoxide (DMSO)L-Homocystine1 mg/mL3.73Ultrasonic, adjust pH to 5 with HClMedchemExpress[2]
Ethanol This compound Data not available; expected to be poorly soluble - - -
Methanol This compound Data not available; expected to be poorly soluble - - -
Dimethylformamide (DMF) This compound Data not available; expected to be poorly soluble - - -

Note: The solubility of amino acids is highly dependent on factors such as pH, temperature, and the presence of co-solvents. The data provided should be considered as a guideline, and empirical determination is recommended for specific applications.

Experimental Protocol for Solubility Determination

While a specific, validated protocol for this compound is not available, a general and reliable method for determining the equilibrium solubility of a compound in a given solvent is the shake-flask method . This procedure is widely accepted in the pharmaceutical and chemical industries.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, DMSO, ethanol)

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or other quantitative analytical instrumentation.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot using a syringe filter chemically compatible with the solvent.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated supernatant by interpolating from the calibration curve.

  • Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

Visualizations

Homocysteine Metabolism Signaling Pathway

L-Homocystine is the oxidized dimer of homocysteine. Understanding the metabolic pathways of homocysteine is crucial for researchers working with this molecule and its labeled analogs. The following diagram illustrates the key pathways of homocysteine metabolism: remethylation and transsulfuration.

Homocysteine_Metabolism Homocysteine Metabolism Pathways cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase (CBS) Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF MTHF->THF B12 Vitamin B12 B12->Homocysteine B6 Vitamin B6 B6->Homocysteine Betaine Betaine DMG Dimethylglycine Betaine->DMG DMG->Homocysteine BHMT

Homocysteine Metabolism Pathways
Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in the shake-flask method for determining solubility.

Solubility_Workflow Shake-Flask Solubility Determination Workflow start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature (24-48 hours) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter quantify Quantify concentration (e.g., HPLC) filter->quantify report Report solubility (mg/mL or mol/L) quantify->report end End report->end

Shake-Flask Solubility Workflow

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While direct, comprehensive solubility data remains limited, the information compiled from related compounds offers valuable guidance for researchers. The provided experimental protocol for the shake-flask method offers a robust framework for the empirical determination of solubility in various laboratory solvents. The visualizations of the homocysteine metabolic pathway and the experimental workflow serve as useful tools for experimental planning and data interpretation. For critical applications, it is strongly recommended that researchers perform in-house solubility testing to obtain data that is directly applicable to their specific experimental conditions.

References

Methodological & Application

Application Note: Quantification of Total Homocysteine in Human Plasma by LC-MS/MS using L-Homocystine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Homocysteine is a sulfur-containing amino acid that serves as a key intermediate in the metabolism of methionine. Elevated levels of total homocysteine (tHcy) in plasma, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for various clinical conditions, including cardiovascular disease and thrombosis. In plasma, homocysteine exists in several forms: a small percentage as the free reduced form, and the majority as oxidized disulfides, either bound to proteins, dimerized to form homocystine, or as a mixed disulfide with cysteine.[1][2]

Accurate and reliable quantification of tHcy is crucial for clinical research and diagnostic purposes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for this analysis.[3][4] This method typically involves a sample preparation step to reduce all oxidized forms of homocysteine to its free thiol form, followed by chromatographic separation and detection by mass spectrometry. The use of a stable isotope-labeled internal standard is essential for correcting variations in sample preparation and instrument response. This application note details a robust LC-MS/MS method for the quantification of total homocysteine in human plasma using L-Homocystine-d8 as the internal standard.

Principle

The method involves the reduction of all forms of homocysteine in the plasma sample to free homocysteine using a reducing agent like dithiothreitol (DTT) or tris-(2-carboxyethyl) phosphine (TCEP).[3][5][6] this compound is added as the internal standard at the beginning of the sample preparation process.[1][4] During the reduction step, this compound is converted to L-Homocysteine-d4. Following reduction, proteins are precipitated, and the supernatant is analyzed by LC-MS/MS. The concentration of total homocysteine is determined by comparing the peak area ratio of the analyte (homocysteine) to the internal standard (homocysteine-d4) against a calibration curve.

Experimental Protocols

Materials and Reagents
  • L-Homocystine

  • This compound (Cambridge Isotope Laboratories)

  • Dithiothreitol (DTT) or Tris-(2-carboxyethyl) phosphine (TCEP)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (drug-free)

Standard and Internal Standard Stock Solution Preparation
  • L-Homocysteine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Homocystine in a known volume of 0.1 M HCl to obtain a final concentration equivalent to 1 mg/mL of L-Homocysteine.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a known volume of 0.1 M HCl to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions of L-Homocysteine for calibration standards and quality controls by serial dilution of the stock solution with a surrogate matrix (e.g., 2% Bovine Serum Albumin in PBS).[6] Prepare a working solution of the internal standard by diluting the this compound stock solution.

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample, calibrator, or quality control into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution.[1]

  • Add 50 µL of a reducing agent solution (e.g., 0.5 M DTT).[1][5]

  • Vortex the mixture for 30 seconds.

  • Incubate at room temperature for 30 minutes to ensure complete reduction of all disulfide bonds.[5]

  • Add 200 µL of cold methanol or acetonitrile containing 0.1% formic acid to precipitate proteins.[1]

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow sample 50 µL Plasma/ Calibrator/QC is Add 50 µL This compound IS sample->is reducer Add 50 µL Reducing Agent (DTT) is->reducer vortex1 Vortex 30 sec reducer->vortex1 incubate Incubate 30 min @ RT vortex1->incubate precipitate Add 200 µL Cold Methanol (0.1% FA) incubate->precipitate vortex2 Vortex 30 sec precipitate->vortex2 centrifuge Centrifuge 10,000 x g, 5 min, 4°C vortex2->centrifuge supernatant Transfer Supernatant to Autosampler Vial centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Experimental workflow for plasma sample preparation.

LC-MS/MS Conditions

Liquid Chromatography

ParameterCondition
Column Raptor Polar X 2.7 µm, 50 x 2.1 mm
Mobile Phase A 0.5% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient optimized for separation
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Heated Electrospray Ionization (HESI), Positive
Spray Voltage 3500 V
Vaporizer Temp. 440 °C
Sheath Gas 54 AU
Auxiliary Gas 17 AU
Data Acquisition Selected Reaction Monitoring (SRM)

SRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Homocysteine 136.1890.1Optimized
Homocysteine-d4 (from this compound) 140.2594.1Optimized

Note: Collision energies should be optimized for the specific instrument used.

Results and Discussion

The LC-MS/MS method demonstrated excellent performance for the quantification of total homocysteine in human plasma. The use of this compound as an internal standard, which is structurally and chemically similar to the analyte, ensures accurate correction for any variability during sample processing and analysis.

Quantitative Data Summary

The method was validated for linearity, precision, and accuracy. A summary of the typical performance characteristics is provided below.

ParameterResult
Linearity Range 50 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 50 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

G cluster_pathway Metabolic Relationship and Analytical Detection Homocystine L-Homocystine (Analyte Precursor) Reduction Reduction (DTT/TCEP) Homocystine->Reduction Homocystine_d8 This compound (Internal Standard Precursor) Homocystine_d8->Reduction Homocysteine L-Homocysteine (Analyte) Reduction->Homocysteine Homocysteine_d4 L-Homocysteine-d4 (Internal Standard) Reduction->Homocysteine_d4 LC_MS LC-MS/MS Detection Homocysteine->LC_MS Homocysteine_d4->LC_MS

Caption: Analyte and internal standard conversion and detection pathway.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantitative determination of total homocysteine in human plasma. The use of this compound as a stable isotope-labeled internal standard provides high accuracy and precision. The detailed protocol is suitable for high-throughput analysis in clinical research settings for studying the role of homocysteine in various physiological and pathological conditions.

References

Application Note: Quantification of Total Homocysteine in Human Plasma and Serum using a Stable Isotope Dilution LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in clinical research and biomarker analysis.

Introduction Homocysteine is a sulfur-containing amino acid derived from the metabolism of methionine.[1] Elevated levels of total homocysteine (tHcy) in blood, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for cardiovascular and neurodegenerative diseases.[1][2] In circulation, only a small fraction (1-2%) of homocysteine exists in its free, reduced form. The majority is oxidized to form dimers like homocystine, forms mixed disulfides with other thiols such as cysteine, or is covalently bound to plasma proteins.[1][3] Therefore, to accurately assess an individual's homocysteine status, it is essential to measure the total concentration after a reductive cleavage of all disulfide bonds.[1][4]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of total homocysteine in human plasma or serum. The protocol employs L-Homocystine-d8 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for sample preparation variability and matrix effects.[5][6][7]

Principle of the Method The assay quantifies total homocysteine by first liberating all bound and oxidized forms into a single, measurable entity—free homocysteine. This is achieved by treating the sample with a chemical reducing agent, such as dithiothreitol (DTT).[4][7] The stable isotope-labeled internal standard, this compound, is added at the beginning of the sample preparation process. This IS undergoes the same reduction as the endogenous analyte, converting to L-Homocysteine-d4.[1][6] Following reduction, proteins are precipitated, and the resulting supernatant is analyzed by LC-MS/MS. The concentration of endogenous homocysteine is determined by comparing its peak area to that of the L-Homocysteine-d4 internal standard using a calibration curve.[7] Detection is typically performed in the positive ion mode using Selected Reaction Monitoring (SRM).[6]

cluster_analyte Endogenous Homocysteine cluster_is Internal Standard Protein_Bound Protein-Bound Hcy Reduction Reduction Step (e.g., DTT) Protein_Bound->Reduction Homocystine Homocystine (Dimer) Homocystine->Reduction Mixed_Disulfide Mixed Disulfides Mixed_Disulfide->Reduction IS_node This compound IS_node->Reduction Analyte_Free Free Homocysteine (Analyte for MS) Reduction->Analyte_Free m/z 136 → 90 IS_Free L-Homocysteine-d4 (Detected IS for MS) Reduction->IS_Free m/z 140 → 94

Caption: Conversion of homocysteine forms for LC-MS/MS analysis.

Experimental Protocol

1. Materials and Reagents

  • Samples: Human plasma or serum, collected using standard phlebotomy procedures.

  • Calibrators and Controls: Commercially available or in-house prepared plasma/serum calibrators and quality control (QC) samples.[1]

  • Internal Standard (IS): this compound solution.

  • Reducing Agent: 500 mM Dithiothreitol (DTT) in water.[7]

  • Precipitation Reagent: Acetonitrile containing 0.1% formic acid.[7]

  • LC Mobile Phase A: Water with 0.1% formic acid.

  • LC Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Equipment: Vortex mixer, micro-centrifuge, analytical balance, LC-MS/MS system (e.g., triple quadrupole).

2. Standard and QC Preparation

  • Prepare a stock solution of L-Homocysteine in a surrogate matrix (e.g., 10x diluted phosphate-buffered saline or 2% bovine serum albumin).[4][8]

  • Perform serial dilutions from the stock solution to create a series of calibration standards covering the desired analytical range (e.g., 2.5 to 60 µmol/L).[9]

  • Prepare at least three levels of QC samples (low, medium, high) in the same manner.

3. Sample Preparation Workflow The following protocol is a representative procedure based on common methodologies.[1][7] Volumes may be scaled as needed.

start Start: Plasma/Serum Sample (Calibrator, QC, or Unknown) add_is 1. Add Internal Standard (this compound) start->add_is add_dtt 2. Add Reducing Agent (DTT Solution) add_is->add_dtt vortex1 3. Vortex Mix add_dtt->vortex1 incubate 4. Incubate (e.g., 10-30 min at RT) vortex1->incubate add_precip 5. Add Precipitation Reagent (Acidified Acetonitrile) incubate->add_precip vortex2 6. Vortex Mix add_precip->vortex2 centrifuge 7. Centrifuge (e.g., 10,000 x g for 5 min) vortex2->centrifuge transfer 8. Transfer Supernatant to Vial centrifuge->transfer inject 9. Inject into LC-MS/MS System transfer->inject

Caption: Step-by-step sample preparation workflow.

  • Aliquot 50 µL of sample (calibrator, QC, or unknown) into a microcentrifuge tube.[1]

  • Add 50 µL of the this compound internal standard solution.[1][6]

  • Add 50 µL of the reducing agent (e.g., DTT solution). Some protocols may use different volumes, such as 20 µL.[1]

  • Vortex the mixture for 30 seconds.[1]

  • Incubate at room temperature for 5 to 30 minutes to ensure complete reduction of disulfide bonds.[1][4]

  • Add 200 µL of cold protein precipitation reagent (e.g., acetonitrile with 0.1% formic acid).[1]

  • Vortex again for 30 seconds.[1]

  • Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated proteins.[1][6]

  • Carefully transfer the clear supernatant to an autosampler vial for analysis.

4. LC-MS/MS Instrumental Parameters The following tables provide typical starting parameters for LC-MS/MS analysis. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Conditions

ParameterSetting
LC Column C8 or Polar X, e.g., 2.1 x 50 mm, 2.7 µm
Column Temp. 40 °C[4]
Mobile Phase A 0.1-0.5% Formic Acid in Water[4]
Mobile Phase B Acetonitrile[4]
Flow Rate 0.25 - 0.6 mL/min[4]
Injection Vol. 1 - 5 µL[1][4]
Elution Isocratic or a simple gradient[4]
Run Time 1 - 4 minutes[3][4]

Table 2: Tandem Mass Spectrometry (MS/MS) Conditions

ParameterSetting
Ion Source Heated Electrospray Ionization (HESI)[1]
Ionization Mode Positive[1]
Acquisition Mode Selected Reaction Monitoring (SRM)[1]
Spray Voltage 3500 V[1]
Vaporizer Temp. 440 °C[1]
Sheath/Aux Gas Optimized for instrument
Collision Gas Argon

Table 3: SRM Transitions for Analyte and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Homocysteine (Quantifier) 136.190.1Optimized (e.g., 15 V)[1][7]
Homocysteine (Qualifier) 136.1Other fragmentOptimized
Homocysteine-d4 (IS) 140.194.1Optimized (e.g., 15 V)[1][7]

Data Presentation and Method Performance

Data Analysis Quantification is performed by generating a calibration curve. The peak area ratio of the analyte (Homocysteine) to the internal standard (Homocysteine-d4) is plotted against the nominal concentration of the calibrators. A linear regression with 1/x² weighting is typically applied.[4] The concentration of tHcy in QC and unknown samples is then calculated from this curve.

Method Performance Characteristics The performance of this method is characterized by its linearity, sensitivity, precision, and accuracy. The following data are representative of a fully validated assay.

Table 4: Method Validation Summary

ParameterTypical Performance MetricReference
Calibration Range 2.5 - 60 µmol/L[9]
Linearity (R²) > 0.995[4]
Lower Limit of Quantification (LLOQ) 0.117 µmol/L[1]
Intra-Assay Precision (%CV) < 3.5%[6][9]
Inter-Assay Precision (%CV) < 6.0%[9]
Accuracy / Trueness (% Bias) Within ± 6%[3][6]
Mean Recovery 94 - 98%[9]

Conclusion The described LC-MS/MS method provides a rapid, sensitive, and highly specific protocol for the quantification of total homocysteine in human plasma and serum. The simple sample preparation involving a reduction and protein precipitation step, combined with the use of a stable isotope-labeled internal standard (this compound), ensures reliable and accurate results suitable for high-throughput clinical research applications.[1][9] This method meets the rigorous performance requirements for biomarker analysis in academic and drug development settings.[10]

References

Application Note: Quantification of Total Homocysteine in Human Plasma using L-Homocystine-d8 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homocysteine is a sulfur-containing amino acid that serves as a critical intermediate in the metabolism of methionine.[1][2][3] Elevated levels of total homocysteine (tHcy) in plasma, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for several clinical conditions, including cardiovascular disease, atherosclerosis, and thrombosis.[2][4] Consequently, the accurate and reliable quantification of tHcy in plasma is essential for both clinical diagnostics and research. In plasma, homocysteine exists in various forms: a small fraction as a free thiol, and the majority bound to proteins via disulfide bonds, as a dimer (homocystine), or as a mixed disulfide with other thiols like cysteine.[5][6][7] To assess the total homocysteine concentration, a reduction step is necessary to convert all oxidized and bound forms into free homocysteine prior to analysis.[3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of tHcy.[4] This technique, combined with stable-isotope dilution using L-Homocystine-d8 as an internal standard, offers high accuracy and precision.[2] The this compound is reduced during sample preparation to yield L-Homocysteine-d4, which is then used for quantification.[5][6][8] This application note provides a detailed protocol for the determination of total homocysteine in human plasma samples using LC-MS/MS with this compound as an internal standard.

Homocysteine Metabolic Pathway

Homocysteine metabolism primarily involves two key pathways: remethylation and transsulfuration.[1][9]

  • Remethylation: In this pathway, homocysteine is converted back to methionine. This process is catalyzed by methionine synthase, which requires vitamin B12 as a cofactor, and utilizes 5-methyltetrahydrofolate (the active form of folate) as a methyl group donor. An alternative remethylation pathway, primarily in the liver and kidney, is catalyzed by betaine-homocysteine methyltransferase, which uses betaine as the methyl donor.[9]

  • Transsulfuration: This pathway converts homocysteine to cystathionine, a reaction catalyzed by the vitamin B6-dependent enzyme cystathionine β-synthase.[9] Cystathionine is then converted to cysteine, which is a precursor for the antioxidant glutathione.[9]

The regulation between these two pathways is crucial for maintaining homocysteine homeostasis.[10] Deficiencies in the necessary vitamins (B6, B12, and folate) or genetic defects in the enzymes involved can disrupt this balance and lead to hyperhomocysteinemia.[1][11]

Homocysteine_Metabolism cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP -> PPi + Pi S-adenosyl-methionine synthetase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Acceptor <-- Methyl Group Homocysteine Homocysteine SAH->Homocysteine H2O -> Adenosine SAH Hydrolase Methionine2 Methionine Homocysteine->Methionine2 Methionine Synthase (Vitamin B12) Homocysteine->Methionine2 BHMT Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase (Vitamin B6) Serine Cysteine Cysteine Cystathionine->Cysteine Cystathionase (Vitamin B6) Glutathione Glutathione Cysteine->Glutathione THF Tetrahydrofolate (THF) MTHF 5,10-Methylenetetrahydrofolate THF->MTHF Serine -> Glycine MeTHF 5-Methyltetrahydrofolate MTHF->MeTHF MeTHF->THF MTHFR (Vitamin B2) Betaine Betaine Dimethylglycine Dimethylglycine Betaine->Dimethylglycine

Caption: Homocysteine Metabolic Pathways.

Experimental Protocol

This protocol outlines the procedure for the quantitative analysis of total homocysteine in human plasma.

1. Materials and Reagents

  • This compound (Internal Standard)

  • L-Homocysteine

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) as a reducing agent

  • Formic Acid

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Human Plasma (collected in EDTA or citrate tubes)[12]

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare stock solutions of L-Homocysteine and this compound in a suitable solvent (e.g., water with a small amount of formic acid).

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the L-Homocysteine stock solution into a surrogate matrix (e.g., 2% Bovine Serum Albumin or stripped plasma).[13]

  • Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

3. Sample Preparation

The following is a typical sample preparation workflow:[5][6][8]

Sample_Preparation_Workflow Start Start: Plasma Sample (50 µL) Add_IS Add 50 µL Internal Standard (this compound) Start->Add_IS Add_Reducing Add 50 µL Reducing Agent (e.g., TCEP or DTT) Add_IS->Add_Reducing Incubate_Reduce Vortex and Incubate (e.g., 5 min at room temp.) Add_Reducing->Incubate_Reduce Add_Precip Add 200 µL Precipitation Reagent (e.g., Acetonitrile/Methanol) Incubate_Reduce->Add_Precip Vortex_Incubate_Precip Vortex and Incubate (e.g., 5 min at 4°C) Add_Precip->Vortex_Incubate_Precip Centrifuge Centrifuge (e.g., 5 min at 10,000 x g) Vortex_Incubate_Precip->Centrifuge Collect_Supernatant Transfer Supernatant Centrifuge->Collect_Supernatant Inject Inject into LC-MS/MS Collect_Supernatant->Inject

References

Application Note & Protocol: L-Homocystine-d8 for Amino Acid Analysis in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of amino acids in biological fluids is crucial for the diagnosis and monitoring of various metabolic diseases, assessing nutritional status, and in pharmacokinetic studies during drug development. Homocysteine, a sulfur-containing amino acid, is a key metabolite in the methionine cycle. Elevated levels of total homocysteine (tHcy) in plasma are an independent risk factor for cardiovascular disease and atherosclerosis.[1] Consequently, precise and reliable measurement of tHcy is essential in clinical practice.

This application note details a robust and sensitive method for the analysis of total homocysteine in biological fluids, such as plasma and serum, using L-Homocystine-d8 as a stable isotope-labeled internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The stable isotope dilution method offers high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1]

This compound is the oxidized, dimeric form of deuterated homocysteine. In biological samples, homocysteine exists in various forms: free reduced homocysteine, protein-bound homocysteine, and the oxidized dimer, homocystine.[2][3] To measure total homocysteine, a reduction step is necessary to convert all forms into the free homocysteine monomer for analysis.[4][5] During this process, the this compound internal standard is also reduced to L-Homocysteine-d4, which is then detected by the mass spectrometer.[2][6]

Signaling Pathways and Experimental Workflow

Methionine Cycle and Homocysteine Metabolism

Homocysteine is a central intermediate in the methionine cycle. It is formed from the demethylation of methionine. Homocysteine can be either remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine.

cluster_remethylation Remethylation cluster_transsulfuration Transsulfuration Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Transferase Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine B12 Homocysteine->Methionine Cystathionine Cystathionine Homocysteine->Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionine->Cysteine THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF THF->MTHF MTHF->THF MS Methionine Synthase CBS Cystathionine β-synthase

Fig 1. Simplified diagram of the Methionine Cycle and Homocysteine Metabolism.
Experimental Workflow for Total Homocysteine Analysis

The general workflow for the quantification of total homocysteine in biological fluids using this compound and LC-MS/MS is depicted below.

start Start: Biological Sample (Plasma/Serum) sample_prep Sample Preparation start->sample_prep reduction Reduction (e.g., DTT) sample_prep->reduction Add this compound Internal Standard precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) reduction->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing end End: Total Homocysteine Concentration data_processing->end

Fig 2. Experimental workflow for tHcy analysis.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • L-Homocysteine (for calibrators and quality controls)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent

  • Formic Acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, serum)

Sample Preparation
  • Thaw Samples : Thaw frozen plasma or serum samples on ice.

  • Aliquoting : In a microcentrifuge tube, add 50 µL of the biological sample (calibrator, quality control, or unknown).[2][6]

  • Internal Standard Spiking : Add 50 µL of the this compound internal standard solution to each tube.[2][6]

  • Reduction : Add 50 µL of the reducing agent solution (e.g., 0.5M DTT).[5][6]

  • Incubation : Vortex the mixture for 10 seconds and incubate at room temperature for 5-30 minutes to ensure complete reduction of all homocysteine forms.[2][5][6]

  • Protein Precipitation : Add 200 µL of cold precipitation solution (e.g., acetonitrile or methanol with 0.1% formic acid) to each tube to precipitate proteins.[2][6]

  • Vortexing and Incubation : Vortex the mixture for 30 seconds and incubate at 4°C for 5 minutes.[2][6]

  • Centrifugation : Centrifuge the samples at 10,000 x g for 5 minutes.[2][6]

  • Supernatant Transfer : Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

Liquid Chromatography (LC)

ParameterValue
Column C18 or HILIC column (e.g., Raptor Polar X 2.7 µm, 50 x 2.1 mm)[5]
Mobile Phase A 0.1-0.5% Formic Acid in Water[5]
Mobile Phase B Acetonitrile with 0.1-0.5% Formic Acid[5]
Flow Rate 0.4-0.6 mL/min[5]
Injection Volume 1-5 µL[5][6]
Column Temperature 40°C[5]
Gradient Isocratic or a shallow gradient elution is typically used.
Total Run Time 1-4 minutes[2][5][7]

Tandem Mass Spectrometry (MS/MS)

ParameterValue
Ionization Mode Heated Electrospray Ionization (HESI), Positive Mode[2]
Detection Mode Selected Reaction Monitoring (SRM)[2]
Homocysteine Transition m/z 136 -> m/z 90[8]
L-Homocysteine-d4 Transition m/z 140 -> m/z 94[8]

Quantitative Data Summary

The performance of the stable isotope dilution LC-MS/MS method for total homocysteine is characterized by its linearity, sensitivity, accuracy, and precision. The following tables summarize typical quantitative data from various studies.

Table 1: Linearity and Limit of Quantification (LOQ)

ParameterValueReference
Linearity Range 5.87–50.7 µmol/L[2][6]
Correlation Coefficient (R²) > 0.999[6]
Limit of Quantification (LOQ) 0.117 µmol/L[6]

Table 2: Accuracy and Precision

ParameterLevel 1Level 2Reference
Intra-assay Precision (%CV) < 2.0%< 2.0%[2]
Inter-assay Precision (%CV) < 3.3%< 3.3%[2]
Accuracy (% Bias) 3.7% to 5.2%3.7% to 5.2%[2]

Conclusion

The use of this compound as an internal standard in a stable isotope dilution LC-MS/MS method provides a highly accurate, precise, and robust platform for the quantification of total homocysteine in biological fluids. The simple sample preparation, involving a reduction and protein precipitation step, coupled with a rapid LC-MS/MS analysis, makes this method suitable for high-throughput clinical research and drug development applications. The excellent analytical performance ensures reliable data for understanding the role of homocysteine in health and disease.

References

Application Note and Protocol: Quantification of Total Homocysteine in Biological Matrices using L-Homocystine-d8 and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine is a sulfur-containing amino acid that serves as a critical intermediate in methionine metabolism. Elevated levels of total homocysteine (tHcy) in plasma, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for various pathologies, including cardiovascular and neurodegenerative diseases.[1][2][3] Accurate and precise quantification of tHcy is therefore essential for both clinical research and drug development.

In biological samples, homocysteine exists in several forms: as a free thiol, disulfide-linked to itself to form homocystine, or bound to plasma proteins via disulfide bridges.[4][5] To accurately measure tHcy, all forms must be reduced to free homocysteine prior to analysis. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for tHcy quantification due to its high sensitivity, specificity, and accuracy.[1][6] This method utilizes a stable isotope-labeled internal standard, L-Homocystine-d8, which undergoes the same sample preparation steps as the analyte, correcting for matrix effects and variations in sample processing.[1][5]

This document provides a comprehensive, step-by-step guide for the quantification of total homocysteine in plasma or serum using this compound as an internal standard with LC-MS/MS.

Principle of the Method

The method is based on the stable isotope dilution technique. A known amount of this compound is added to the biological sample as an internal standard.[1][7] A reduction step is then performed to quantitatively convert all forms of endogenous homocysteine and the this compound internal standard into their respective monomeric forms, homocysteine and d4-homocysteine.[5][8] Following protein precipitation, the extracted analytes are separated by liquid chromatography and detected by tandem mass spectrometry.[4][5] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • DL-Homocysteine (for calibrators and quality controls)

  • Tris-(2-carboxyethyl) phosphine hydrochloride (TCEP) or D,L-dithiothreitol (DTT) as a reducing agent[8][9]

  • Formic acid

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Ultrapure water

  • Human plasma/serum (for matrix-matched calibrators and QCs)

Equipment
  • Liquid chromatograph (HPLC or UHPLC system)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 or cyano column)[8]

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

Sample Preparation
  • Spiking with Internal Standard: To 50 µL of plasma or serum sample, calibrator, or quality control, add 50 µL of the this compound internal standard solution.[5][10]

  • Reduction: Add 50 µL of the reducing agent solution (e.g., TCEP or DTT) to the mixture.[5][10]

  • Incubation: Vortex mix the samples for 30 seconds and incubate at room temperature for 5-10 minutes to ensure complete reduction of all disulfide bonds.[5][10]

  • Protein Precipitation: Add 200 µL of cold acetonitrile containing formic acid to precipitate proteins.[5][8]

  • Centrifugation: Vortex mix thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[5]

  • Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.[5]

Liquid Chromatography
  • Column: Supelcosil cyano column or equivalent[8]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 - 0.7 mL/min[4]

  • Injection Volume: 5 µL[4]

  • Elution: Isocratic or gradient elution can be employed depending on the column and desired separation. A typical isocratic elution would be a constant percentage of Mobile Phase B.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)[4][5]

  • SRM Transitions:

    • Homocysteine: Precursor ion (m/z) 136 → Product ion (m/z) 90[7][8]

    • d4-Homocysteine (from this compound): Precursor ion (m/z) 140 → Product ion (m/z) 94[7][8]

  • Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's guidelines.

Data Presentation

The performance of the method should be evaluated for linearity, precision, accuracy, and sensitivity. The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for total homocysteine.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterValue
Calibration Range2.5 - 60 µmol/L
Linearity (r²)> 0.99
LLOQ0.8 µmol/L

Data compiled from representative LC-MS/MS methods.[7]

Table 2: Precision and Accuracy

SampleNominal Conc. (µmol/L)Intra-assay CV (%)Inter-assay CV (%)Accuracy (% Bias)
Low QC3.93.6 - 5.32.9 - 5.93.7 - 5.2
Medium QC22.7< 2.0< 3.34.1 - 5.3
High QC52.8< 2.0< 3.34.1 - 5.3

Data represents a summary of performance characteristics from various validated methods.[4][5][7]

Visualizations

Experimental Workflow

experimental_workflow sample Plasma/Serum Sample is Add this compound (Internal Standard) sample->is reduction Add Reducing Agent (TCEP or DTT) is->reduction vortex1 Vortex & Incubate reduction->vortex1 precipitation Protein Precipitation (Acetonitrile + Formic Acid) vortex1->precipitation vortex2 Vortex precipitation->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Workflow for sample preparation and analysis of total homocysteine.

Homocysteine Metabolism and its Role in Disease

homocysteine_pathway methionine Methionine sam S-adenosylmethionine (SAM) methionine->sam sah S-adenosylhomocysteine (SAH) sam->sah homocysteine Homocysteine sah->homocysteine remethylation Remethylation (Folate, Vit B12) homocysteine->remethylation transsulfuration Transsulfuration (Vit B6) homocysteine->transsulfuration disease Cardiovascular & Neurodegenerative Diseases homocysteine->disease cystathionine Cystathionine cysteine Cysteine cystathionine->cysteine remethylation->methionine transsulfuration->cystathionine

Caption: Simplified overview of homocysteine metabolism.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantitative analysis of total homocysteine in biological matrices.[1] The detailed protocol and performance characteristics outlined in this application note serve as a comprehensive guide for researchers and scientists in the implementation of this essential analytical technique. The inherent accuracy and precision of this method make it highly suitable for applications in clinical research and drug development where reliable biomarker quantification is paramount.

References

Application Note: Quantification of Total Homocysteine in Human Plasma/Serum by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homocysteine is a sulfur-containing amino acid that is an intermediate in the metabolism of methionine. Elevated levels of total homocysteine (tHcy) in plasma or serum, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for cardiovascular disease.[1][2] Accurate and precise measurement of tHcy is crucial for clinical diagnosis and for monitoring therapeutic interventions. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for tHcy quantification due to its high sensitivity, specificity, and robustness.[1][2]

This application note provides a detailed protocol for the determination of total homocysteine in human plasma or serum using stable isotope dilution LC-MS/MS. The method involves the reduction of all forms of homocysteine to its free thiol form, followed by protein precipitation and subsequent analysis.

Principle of the Method

The predominant form of homocysteine in circulation is protein-bound, with smaller fractions existing as symmetrical (homocystine) or mixed disulfides.[3][4] To measure total homocysteine, all oxidized and bound forms must be reduced to free homocysteine. This is typically achieved using a reducing agent such as tris-(2-carboxyethyl) phosphine (TCEP) or dithiothreitol (DTT).[5][6]

A known amount of a stable isotope-labeled internal standard, such as d8-homocystine, is added to the sample at the beginning of the sample preparation process.[2][3][4] This internal standard undergoes the same chemical modifications and ionization effects as the endogenous analyte. During sample preparation, d8-homocystine is reduced to d4-homocysteine.[3][4] By measuring the ratio of the signal from the endogenous homocysteine to that of the labeled internal standard, accurate quantification can be achieved, correcting for any sample loss during preparation and variations in instrument response.

Experimental Protocol

Materials and Reagents
  • Homocysteine

  • d8-Homocystine (internal standard)

  • Tris-(2-carboxyethyl) phosphine hydrochloride (TCEP) or D,L-dithiothreitol (DTT)

  • Formic acid

  • Acetonitrile

  • Methanol

  • Ultrapure water

  • Human plasma/serum samples, calibrators, and quality controls

Sample Preparation
  • Sample Thawing: Thaw plasma/serum samples, calibrators, and quality controls at room temperature.

  • Aliquoting: To 50 µL of each sample, calibrator, or quality control in a microcentrifuge tube, add the internal standard and reducing agent.[3][4] For example, add 50 µL of a d8-homocystine internal standard solution and 50 µL of a reducing reagent (e.g., TCEP).[3]

  • Reduction: Vortex the mixture for 30 seconds and incubate at room temperature for 5 minutes to ensure complete reduction of all forms of homocysteine.[3][4]

  • Protein Precipitation: Add 200 µL of a precipitation solution, such as acetonitrile containing formic acid, to each tube to precipitate proteins.[4][6]

  • Mixing and Incubation: Vortex the tubes thoroughly and incubate at 4°C for 5 minutes.[4]

  • Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.[4][7]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase or cyano column can be used for chromatographic separation.[6]

    • Mobile Phase: An isocratic elution with a mobile phase such as a mixture of water and organic solvent (e.g., methanol or acetonitrile) with a small percentage of formic acid is commonly employed.

    • Flow Rate: A typical flow rate is around 0.55 mL/min.[4]

    • Injection Volume: 5 µL of the prepared sample is injected.[4]

  • Mass Spectrometry (MS):

    • Ionization: Heated electrospray ionization (HESI) in positive ion mode is used.[3]

    • Detection: The analysis is performed in the multiple reaction monitoring (MRM) mode.[8][9] The transitions from the precursor ion to the product ion are monitored for both homocysteine and its internal standard.

Data Presentation

The quantitative data for the LC-MS/MS analysis of homocysteine is summarized in the table below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Homocysteine13690
d4-Homocysteine (from d8-homocystine)14094

Experimental Workflow Diagram

experimental_workflow Isotope Dilution Mass Spectrometry Workflow for Homocysteine Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma/Serum Sample Add_IS_Reducer Add Internal Standard (d8-homocystine) & Reducing Agent (TCEP) Sample->Add_IS_Reducer Vortex_Incubate Vortex & Incubate (5 min, RT) Add_IS_Reducer->Vortex_Incubate Add_Precipitant Add Protein Precipitation Solution (Acetonitrile/Formic Acid) Vortex_Incubate->Add_Precipitant Vortex_Incubate_Cold Vortex & Incubate (5 min, 4°C) Add_Precipitant->Vortex_Incubate_Cold Centrifuge Centrifuge (10,000 x g, 5 min) Vortex_Incubate_Cold->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant LC_Separation LC Separation Transfer_Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for homocysteine analysis.

Signaling Pathway Diagram (Metabolic Context)

homocysteine_metabolism Simplified Homocysteine Metabolism cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Requires Folate & B12 Cystathionine Cystathionine Homocysteine->Cystathionine Requires Vitamin B6 Cysteine Cysteine Cystathionine->Cysteine THF Tetrahydrofolate (THF) MTHFR MTHFR THF->MTHFR MS Methionine Synthase MTHFR->MS B12 Vitamin B12 B12->MS MS->Homocysteine B6 Vitamin B6 CBS Cystathionine β-synthase B6->CBS CBS->Homocysteine

Caption: Key metabolic pathways of homocysteine.

Conclusion

This application note details a robust and reliable isotope dilution LC-MS/MS method for the quantification of total homocysteine in human plasma and serum. The protocol offers high sensitivity and specificity, making it suitable for both clinical research and high-throughput applications in drug development. The use of a stable isotope-labeled internal standard ensures accurate and precise results by correcting for matrix effects and variations in sample preparation and instrument performance.

References

Application Note: Tracing Methionine Cycle Dynamics with L-Homocystine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The methionine cycle is a central metabolic hub that governs cellular methylation, redox homeostasis, and the synthesis of sulfur-containing amino acids.[1] Dysregulation of this cycle is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and cardiovascular disease.[2][3] Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively assess the rates (fluxes) of metabolic pathways, providing critical insights into cellular function and disease mechanisms.[4][5] While 13C-labeled methionine is a common tracer for this purpose, L-Homocystine-d8 offers a valuable alternative for probing the remethylation and transsulfuration fates of homocysteine.

Principle of the Method

This method utilizes this compound, a stable isotope-labeled version of the oxidized dimer of homocysteine. Once introduced into a cell culture medium, this compound is taken up by cells, where it is reduced to two molecules of L-Homocysteine-d4.[6][7] This labeled L-Homocysteine-d4 then enters the endogenous homocysteine pool and is metabolized through the two primary branches of the methionine cycle:

  • Remethylation Pathway: L-Homocysteine-d4 is re-methylated to form L-Methionine-d4 by methionine synthase (MS) or betaine-homocysteine methyltransferase (BHMT). This newly synthesized L-Methionine-d4 can then be converted to S-adenosylmethionine (SAM-d4), which participates in cellular methylation reactions.[8][9]

  • Transsulfuration Pathway: L-Homocysteine-d4 is irreversibly converted to cystathionine and subsequently to cysteine, contributing to the synthesis of glutathione (GSH), a key cellular antioxidant.[1]

By using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to measure the isotopic enrichment (the ratio of labeled to unlabeled metabolites) in downstream intermediates like methionine, SAM, and cysteine over time, researchers can calculate the flux through these critical pathways.[4][10] This provides a dynamic view of the cell's capacity to regenerate methionine and manage oxidative stress.

Applications

  • Drug Discovery: Evaluating the effect of novel therapeutic compounds on methylation capacity and redox balance in cancer cells or other disease models.

  • Disease Research: Investigating metabolic reprogramming in diseases associated with methionine cycle dysfunction.

  • Nutritional Science: Understanding how nutrient availability (e.g., folate, vitamin B12) impacts homocysteine metabolism and cellular health.[8]

Diagram: this compound Entry into the Methionine Cycle

Caption: Metabolic fate of this compound tracer in the methionine cycle.

Experimental Protocols

This section provides a detailed methodology for a typical stable isotope tracing experiment using this compound in cultured mammalian cells.

Protocol 1: Preparation of Isotope Labeling Medium

Objective: To prepare a cell culture medium where standard L-Cystine and L-Methionine are replaced with this compound to trace its metabolic fate.

Materials:

  • DMEM base powder, lacking L-Cystine, L-Methionine, and L-Glutamine (e.g., Thermo Fisher A1443001)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids.[11]

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • L-Glutamine solution

  • Penicillin-Streptomycin solution

  • Cell culture grade sterile water

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Reconstitute Base Medium: Prepare the DMEM base powder in cell culture grade sterile water according to the manufacturer's instructions. Do not add L-Cystine or L-Methionine.

  • Prepare this compound Stock: Calculate the amount of this compound needed to achieve a final concentration similar to the physiological concentration of homocysteine or the typical concentration of cystine in the medium (e.g., 100-200 µM). Dissolve the this compound powder in a small volume of sterile water. Gentle heating may be required for complete dissolution.

  • Sterilize Stock Solution: Sterile filter the this compound stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Supplement Medium: To the reconstituted base medium, add dFBS to the desired final concentration (e.g., 10%). Add L-Glutamine (e.g., to 2-4 mM) and Penicillin-Streptomycin (e.g., to 1%).

  • Add Tracer: Add the sterile this compound stock solution to the supplemented base medium to achieve the final desired concentration.

  • Final Filtration: Sterile filter the complete labeling medium using a 0.22 µm bottle-top filter system.

  • Storage: Store the prepared medium at 4°C for up to 2 weeks.

Protocol 2: Cell Culture and Isotope Labeling

Objective: To label cells with this compound and harvest them for metabolite analysis.

Procedure:

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in multi-well plates (e.g., 6-well plates) at a density that will result in ~80% confluency at the time of harvest. Culture in standard complete medium overnight to allow for attachment.

  • Medium Exchange: The next day, aspirate the standard medium, gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Initiate Labeling: Aspirate the PBS and add the pre-warmed this compound labeling medium prepared in Protocol 1.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of isotope incorporation. The 0-hour time point represents the unlabeled control.

  • Metabolite Quenching and Extraction: At each time point, rapidly quench metabolic activity and extract metabolites. a. Aspirate the labeling medium from the well. b. Place the plate on dry ice and add a pre-chilled (-80°C) extraction solvent, typically 80% methanol/20% water, to the cells.[2] c. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. d. Centrifuge at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris. e. Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.

Protocol 3: Sample Preparation and LC-MS/MS Analysis

Objective: To prepare metabolite extracts for analysis and quantify isotopic enrichment of methionine cycle intermediates.

Materials:

  • Dithiothreitol (DTT)

  • Acetonitrile (ACN) with 0.1% Formic Acid

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)

Procedure:

  • Reduction Step: The tracer this compound and its endogenous unlabeled counterpart exist as oxidized dimers. To analyze them as the monomer L-Homocysteine, a reduction step is necessary. a. To the metabolite extract (or a dried aliquot), add a solution of DTT (e.g., final concentration of 10-20 mM).[12] b. Incubate at room temperature for 10-30 minutes. c. This step converts this compound to L-Homocysteine-d4 and endogenous homocystine to homocysteine.

  • Protein Precipitation (if not already done): If starting from plasma or cell pellets, add a cold solvent like ACN with 0.1% formic acid to precipitate proteins after the reduction step.[12]

  • LC Separation: Inject the prepared sample onto a suitable liquid chromatography column (e.g., a HILIC or reverse-phase C18 column) to separate the metabolites of interest.

  • MS/MS Detection: Analyze the eluting metabolites using a mass spectrometer in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. The precursor-to-product ion transitions for unlabeled and labeled species need to be determined.

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Note
Homocysteine (Unlabeled)13690[12]
Homocysteine-d4 (from Tracer) 140 94 [12]
Methionine (Unlabeled)150104
Methionine-d4 (from Tracer) 154 108
Cystathionine (Unlabeled)223134
Cystathionine-d4 (from Tracer) 227 138

Data Presentation and Analysis

The primary output of the LC-MS/MS analysis is the peak area for each labeled (M+4) and unlabeled (M+0) metabolite. From this, the fractional isotopic enrichment can be calculated.

Table 1: Representative Isotopic Enrichment Data This table presents hypothetical data based on expected metabolic activity. Actual results will vary by cell type and experimental conditions.

Time (hours)MetaboliteFractional Enrichment (M+4 / (M+0 + M+4))
2Homocysteine0.95
2Methionine0.15
2Cystathionine0.10
8Homocysteine0.96
8Methionine0.45
8Cystathionine0.35
24Homocysteine0.95
24Methionine0.70
24Cystathionine0.65

Table 2: Representative Methionine Cycle Flux Rates Data adapted from studies using other tracers to illustrate the type of quantitative results obtainable. Fluxes are presented in nmol/µL-cells/h.[4]

Flux ParameterControl CellsTreated Cells
Net Methionine Uptake0.8 ± 0.10.6 ± 0.1
Transmethylation Flux (SAM -> SAH)0.12 ± 0.030.08 ± 0.02
Remethylation Flux (Hcy -> Met)0.03 ± 0.020.01 ± 0.01
Homocysteine Secretion0.09 ± 0.020.07 ± 0.02

Experimental Workflow Diagram

Experimental_Workflow prep 1. Prepare this compound Labeling Medium seed 2. Seed Cells and Culture in Standard Medium labeling 3. Switch to Labeling Medium for Time-Course seed->labeling harvest 4. Quench Metabolism & Extract Metabolites labeling->harvest reduction 5. Reduce Extracts with DTT harvest->reduction lcms 6. LC-MS/MS Analysis reduction->lcms analysis 7. Calculate Isotopic Enrichment & Metabolic Flux lcms->analysis

Caption: General experimental workflow for metabolic flux analysis.

References

Application Note: Quantitative Analysis of Total Homocysteine in Human Urine by LC-MS/MS using L-Homocystine-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Homocysteine is a sulfur-containing amino acid that serves as a key intermediate in the metabolism of methionine.[1] Elevated levels of total homocysteine (tHcy) in plasma and urine, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for cardiovascular disease.[2][3] Accurate and reliable quantification of tHcy is therefore crucial for clinical research and diagnosis. This application note describes a robust and sensitive method for the quantitative analysis of total homocysteine in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, L-Homocystine-d8.[2][4] The use of an isotopic internal standard ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.[5][6]

Principle of the Method

In biological samples, homocysteine exists in various forms: free reduced homocysteine (Hcy), the oxidized disulfide form (homocystine, Hcy-Hcy), and mixed disulfides with other thiols like cysteine.[4] To measure total homocysteine, a reduction step is necessary to convert all oxidized forms to the free reduced form.[7] This is typically achieved using a reducing agent such as dithiothreitol (DTT) or tris-(2-carboxyethyl) phosphine (TCEP).[5][8]

Following reduction, the sample is deproteinized, and the supernatant is analyzed by LC-MS/MS.[2][9] The analyte is separated from other matrix components via reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed using a stable isotope-labeled internal standard, this compound, which is added to the samples at the beginning of the sample preparation process.[2][4] The this compound is reduced to L-Homocysteine-d4 during sample preparation and is detected as such.[9]

Experimental Protocols

Materials and Reagents
  • L-Homocysteine (Sigma-Aldrich)

  • This compound (Cambridge Isotope Laboratories, Inc.)[10]

  • Dithiothreitol (DTT) (Sigma-Aldrich)[5]

  • Formic Acid, LC-MS grade (Fisher Scientific)

  • Acetonitrile, LC-MS grade (Fisher Scientific)

  • Methanol, LC-MS grade (Fisher Scientific)

  • Ultrapure Water (Milli-Q or equivalent)

  • Human Urine (drug-free, pooled)

Preparation of Standards and Quality Controls
  • L-Homocysteine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Homocysteine in 0.1 M HCl to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ultrapure water to achieve concentrations ranging from 2.5 µmol/L to 100 µmol/L.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in 0.1 M HCl.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with ultrapure water.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 25, and 75 µmol/L) by spiking appropriate amounts of the L-Homocysteine working standards into pooled human urine.

Sample Preparation
  • Pipette 100 µL of urine sample, calibrator, or QC into a microcentrifuge tube.[2][3]

  • Add 10 µL of the this compound internal standard working solution.

  • Add 20 µL of 0.5 M DTT solution to each tube to reduce the disulfide bonds.[11]

  • Vortex briefly and incubate at room temperature for 30 minutes.[11]

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[12]

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.[9]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow sample 100 µL Urine Sample/Calibrator/QC add_is Add 10 µL this compound (IS) sample->add_is add_dtt Add 20 µL 0.5 M DTT (Reduction) add_is->add_dtt vortex_incubate Vortex & Incubate (30 min, RT) add_dtt->vortex_incubate add_precipitation Add 300 µL Acetonitrile w/ 0.1% FA vortex_incubate->add_precipitation vortex_centrifuge Vortex & Centrifuge (10,000 x g, 10 min) add_precipitation->vortex_centrifuge supernatant Transfer Supernatant vortex_centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis G cluster_pathway Homocysteine Metabolic Pathway Methionine Methionine SAM S-adenosylmethionine Methionine->SAM ATP SAH S-adenosylhomocysteine SAM->SAH Methyltransferase Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase (B6) Methionine_remethylation Methionine (Remethylation) Homocysteine->Methionine_remethylation Methionine Synthase (B12) Cysteine Cysteine Cystathionine->Cysteine

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Homocystine-d8 for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of L-Homocystine-d8 as an internal standard (IS) for the quantitative analysis of total homocysteine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Why is it critical to optimize the concentration of this compound?

A1: Optimizing the this compound concentration is crucial for ensuring the accuracy, precision, and reliability of your quantitative results. An inappropriate concentration can lead to issues such as ion suppression of the analyte, poor signal-to-noise ratio for the internal standard, and non-linear calibration curves. The goal is to use a concentration that provides a stable and robust signal without interfering with the analyte's measurement.

Q2: What is the purpose of this compound in the analysis of total homocysteine?

A2: this compound serves as a stable isotope-labeled internal standard (SIL-IS). It is added at a known and constant concentration to all samples, calibrators, and quality controls. Since it is chemically almost identical to the analyte (homocysteine), it co-elutes and experiences similar variations during sample preparation, injection, and ionization. This allows for the correction of matrix effects and other sources of analytical variability.[1]

Q3: this compound is added, but the analysis is for homocysteine. How does this work?

A3: In the analysis of total homocysteine, a reduction step is included in the sample preparation. This step breaks the disulfide bonds in both the endogenous homocystine and the added this compound. This compound is consequently reduced to L-homocysteine-d4, which is the species monitored by the mass spectrometer.[2][3]

Q4: What are the typical mass transitions for L-homocysteine-d4?

A4: The specific mass transitions (precursor ion -> product ion) for L-homocysteine-d4 should be optimized on your specific LC-MS/MS instrument. However, common transitions can be found in the scientific literature or application notes from instrument vendors. It is recommended to monitor at least two transitions for the internal standard for confirmation purposes.[4]

Q5: How should I prepare and store my this compound stock and working solutions?

A5: this compound is typically a solid that should be stored at -20°C.[5] Stock solutions are usually prepared in an appropriate solvent, such as a dilute acid or an aqueous/organic mixture, and stored at low temperatures. Working solutions are then prepared by diluting the stock solution. It is important to assess the stability of your solutions under your specific storage conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a suitable amount of this compound.

    • Dissolve it in a minimal amount of 0.1 M HCl and then dilute to the final volume with a suitable solvent (e.g., 50:50 methanol:water) to achieve the target concentration.

    • Store the stock solution at -20°C or below in an amber vial.

  • Working Solution (e.g., 1 µg/mL):

    • Allow the stock solution to equilibrate to room temperature.

    • Perform a serial dilution of the stock solution with the appropriate solvent (often the mobile phase or reconstitution solvent) to reach the desired working concentration.

    • Prepare fresh working solutions regularly and store them under appropriate conditions.

Protocol 2: Experiment to Optimize this compound Concentration
  • Prepare a Mid-Level Analyte Standard: Prepare a solution of unlabeled homocysteine at a concentration in the middle of your expected calibration range (e.g., the concentration of your mid-level QC sample).

  • Test a Range of IS Concentrations:

    • Prepare several aliquots of the mid-level analyte standard.

    • Spike each aliquot with a different concentration of the this compound working solution. A good starting range could be 10, 50, 100, and 500 ng/mL.

    • Ensure the final volume and solvent composition are consistent across all test samples.

  • Sample Preparation: Process these samples using your established method, including the reduction and protein precipitation steps.

  • LC-MS/MS Analysis: Inject each sample into the LC-MS/MS system and acquire the data.

  • Evaluation: Evaluate the following parameters for each concentration:

    • Analyte Peak Area: The analyte peak area should not be suppressed by higher concentrations of the IS.

    • IS Peak Area: The IS peak area should be sufficiently high to ensure good peak shape and reproducibility but not so high that it causes detector saturation.

    • Analyte/IS Area Ratio: The ratio should be stable and reproducible across replicate injections.

  • Select the Optimal Concentration: Choose the this compound concentration that provides a stable and robust IS signal without negatively impacting the analyte signal.

Quantitative Data Summary

The following table presents hypothetical data from an experiment to optimize the this compound concentration. The analyte (homocysteine) concentration was kept constant at 100 ng/mL.

This compound Conc. (ng/mL)Analyte Peak Area (counts)IS Peak Area (counts)Analyte/IS Area Ratio%RSD of Ratio (n=3)Notes
101,520,00085,00017.885.2%IS signal is low, leading to higher variability.
50 1,510,000 430,000 3.51 1.8% Good balance of analyte and IS signal; low variability.
1001,490,000880,0001.691.5%Stable ratio, but a slight decrease in analyte signal may indicate the onset of suppression.
5001,350,0004,500,0000.301.6%Significant suppression of the analyte signal is observed. IS signal is very high.

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
High Variability in IS Peak Area Across Samples 1. Inconsistent pipetting of the IS solution.2. Poor mixing of the IS with the sample.3. Degradation of the IS in the stock or working solution.4. Significant and variable matrix effects that are not being adequately compensated for.[6]1. Use calibrated pipettes and ensure consistent technique.2. Vortex or mix samples thoroughly after adding the IS.3. Prepare fresh IS solutions and verify their stability.4. Re-evaluate the sample cleanup procedure to remove more interfering matrix components.
Analyte Signal Suppression with Increasing IS Concentration 1. The IS is co-eluting with the analyte and competing for ionization in the MS source.1. Select a lower IS concentration that still provides a robust signal but minimizes suppression (as determined in the optimization experiment).
IS Peak Tailing or Poor Peak Shape 1. The IS concentration is too high, leading to column overload.2. The IS is interacting with active sites on the column.3. Issues with the mobile phase or LC column.1. Reduce the concentration of the IS.2. Ensure the mobile phase pH is appropriate for the analyte and IS.3. Troubleshoot the chromatography (e.g., check for column degradation, ensure mobile phase is correctly prepared).
No or Very Low IS Signal 1. The IS was not added to the sample.2. Incorrect mass transitions are being monitored.3. The IS has degraded.4. MS source is dirty or not optimized.1. Review the sample preparation procedure.2. Verify the precursor and product ions for L-homocysteine-d4.3. Prepare fresh IS solutions.4. Clean and tune the mass spectrometer.

Visualizations

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis & Evaluation analyte_std Prepare Analyte Standard (Mid-Range Concentration) spiking Spike Analyte Standard with Different IS Concentrations analyte_std->spiking is_stock Prepare this compound Stock Solution is_working Prepare this compound Working Solutions (Range of Concentrations) is_stock->is_working is_working->spiking sample_prep Reduction & Protein Precipitation spiking->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_eval Evaluate: - Analyte & IS Peak Areas - Analyte/IS Area Ratio - Reproducibility (%RSD) lcms_analysis->data_eval select_conc Select Optimal IS Concentration data_eval->select_conc

Caption: Workflow for optimizing this compound concentration.

Troubleshooting cluster_issues cluster_solutions start Problem with IS Signal? high_variability High Variability in IS Area? start->high_variability Yes low_signal Low or No IS Signal? start->low_signal No high_variability->low_signal No sol_variability Check Pipetting Verify Mixing Prepare Fresh IS Solution high_variability->sol_variability Yes poor_shape Poor IS Peak Shape? low_signal->poor_shape No sol_low_signal Confirm IS Addition Verify Mass Transitions Clean & Tune MS low_signal->sol_low_signal Yes sol_poor_shape Reduce IS Concentration Check Chromatography poor_shape->sol_poor_shape Yes

Caption: Decision tree for troubleshooting common internal standard issues.

References

Technical Support Center: Troubleshooting Matrix Effects with L-Homocystine-d8 in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding matrix effects encountered during the analysis of homocysteine in serum using L-Homocystine-d8 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a concern when analyzing homocysteine in serum?

A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In serum analysis, these components can include phospholipids, proteins, salts, and endogenous metabolites.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of the quantitative results.[2][3][4]

Q2: I'm observing low signal intensity for both homocysteine and my this compound internal standard. What is the most likely cause?

This is a classic symptom of ion suppression.[3][5] When analyzing serum, phospholipids are a notorious cause of ion suppression in electrospray ionization (ESI) mass spectrometry.[6] These molecules can co-elute with your analyte and internal standard, competing for ionization in the MS source and reducing the signal for both compounds.[7] Other potential causes include high concentrations of salts or other endogenous compounds from the sample.[8]

Q3: My results are inconsistent and irreproducible, even though I am using a stable isotope-labeled (SIL) internal standard. What should I investigate?

While a SIL internal standard like this compound is the best tool to compensate for matrix effects, inconsistencies can still arise.[5][9] This may happen if the matrix effect is not consistent across different samples or if the analyte and internal standard are not affected in exactly the same way. Key areas to investigate include:

  • Differential Matrix Effects: In rare cases, matrix components can affect the analyte and IS differently, especially if their chromatographic peaks are not perfectly co-eluting.[10]

  • Sample Preparation Variability: Inconsistent sample cleanup can lead to varying levels of matrix components in each sample, causing variable suppression.

  • Chromatography Issues: Poorly shaped or shifting peaks can indicate problems with the analytical column or mobile phase, altering which matrix components co-elute with the analyte.[3][10]

  • Hemolysis: The presence of hemolyzed blood in plasma or serum samples can introduce additional interfering compounds, impacting quantitation.[11][12]

Q4: How can I quantitatively assess the extent of the matrix effect in my assay?

The most common method is the post-extraction spike .[2][5] This involves comparing the peak area of an analyte spiked into an extracted blank serum matrix (Set A) with the peak area of the same amount of analyte in a clean solvent (Set B). The matrix effect is then calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[5]

Q5: How can I identify at which point in my chromatogram ion suppression is occurring?

A post-column infusion experiment is used for this qualitative assessment.[13] In this setup, a constant flow of a standard solution of your analyte is introduced into the LC flow after the analytical column but before the mass spectrometer. A blank serum extract is then injected onto the column. Any dip in the constant signal of the infused analyte indicates a region of ion suppression caused by eluting matrix components.[2] This helps in modifying the LC method to move the analyte peak to a "cleaner" region of the chromatogram.[14]

Q6: What are the most effective sample preparation strategies to minimize matrix effects for homocysteine analysis?

Effective sample preparation is the most critical step to reduce matrix effects.[6][7]

  • Protein Precipitation (PPT): This is a simple and fast method but is often non-selective and can leave significant amounts of phospholipids and other interferences in the extract.[6][8]

  • Liquid-Liquid Extraction (LLE): LLE can offer better selectivity than PPT by using immiscible solvents to partition the analyte away from interferences.[6]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. Specific SPE phases, such as those designed for phospholipid removal (e.g., HybridSPE), are particularly effective for serum and plasma.[5]

Q7: Can the choice of reducing agent for the total homocysteine assay impact the analysis?

Yes. Total homocysteine measurement requires a chemical reduction step to convert disulfide forms (like homocystine) to free homocysteine.[15][16] Common reducing agents are dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).[17][18] If a derivatization step is also used (e.g., with N-ethylmaleimide, NEM), DTT can react with the derivatizing agent to form byproducts that cause significant ion suppression.[19] In such cases, TCEP is often a better choice as it results in fewer matrix-related side products.[19]

Q8: Why might my this compound internal standard not fully compensate for the matrix effect?

Ideally, a co-eluting SIL internal standard experiences the same ionization effects as the analyte, allowing for accurate correction.[20] However, if compensation is inadequate, consider these possibilities:

  • High Concentration of Internal Standard: An excessively high concentration of the internal standard can itself contribute to ion suppression, affecting the analyte's signal.[21]

  • Non-Co-elution: If chromatographic conditions cause the analyte and internal standard to separate even slightly, they may be affected differently by rapidly changing matrix components eluting from the column.[14]

  • Source Chemistry: Extreme matrix effects can alter the fundamental chemistry within the ESI source, potentially leading to non-linear responses that are not fully corrected by a simple ratio.

Data Presentation

Table 1: Example Data for Quantifying Matrix Effect via Post-Extraction Spike

This table illustrates how to calculate the matrix effect for L-Homocysteine. A value < 100% indicates ion suppression.

Sample IDAnalyte Concentration (spiked)Peak Area in Solvent (cps)Peak Area in Matrix (cps)Matrix Effect (%)
Serum Lot 150 µmol/L1,520,000988,00065.0%
Serum Lot 250 µmol/L1,520,000851,20056.0%
Serum Lot 350 µmol/L1,520,0001,216,00080.0%

Table 2: Comparison of Sample Preparation Techniques on Recovery and Matrix Effect

This table presents hypothetical data showing the impact of different sample cleanup methods. More rigorous cleanup (SPE) typically improves the matrix effect (brings it closer to 100%).

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (PPT)95%55% (Suppression)
Liquid-Liquid Extraction (LLE)85%78% (Suppression)
Solid-Phase Extraction (SPE)92%96% (Minimal Effect)

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

This protocol details the steps to quantify the degree of ion suppression or enhancement.

  • Sample Preparation:

    • Set A (Matrix): Select at least six different lots of blank serum. Process them using your established extraction procedure (e.g., protein precipitation or SPE). After the final evaporation step (if any), reconstitute the dried extract with a solution containing a known concentration of L-Homocysteine (e.g., a mid-range QC).

    • Set B (Solvent): Prepare a solution of L-Homocysteine in the final mobile phase solvent at the exact same concentration as used for Set A.

  • Analysis:

    • Analyze both sets of samples (A and B) using the validated LC-MS/MS method.

  • Calculation:

    • Calculate the matrix effect using the following formula for each lot of serum[5]:

      • Matrix Effect (%) = (Mean Peak Area in Matrix [Set A] / Mean Peak Area in Solvent [Set B]) * 100

Protocol 2: General Method for Phospholipid and Protein Removal

This protocol provides a general workflow for using a phospholipid removal SPE plate, a highly effective method for reducing matrix effects from serum.

  • Sample Pre-treatment:

    • Add 50 µL of serum sample to a 96-well plate.

    • Spike with 50 µL of this compound internal standard solution.

    • Add 50 µL of a reducing agent (e.g., TCEP) and incubate to convert total homocysteine to its free form.[15][22]

  • Protein Precipitation:

    • Add 200 µL of acetonitrile (or other organic solvent, often containing 1% formic acid) to precipitate proteins.

    • Vortex mix for 1 minute.

  • Phospholipid Removal:

    • Place a phospholipid removal SPE plate on a collection plate.

    • Transfer the supernatant from the protein precipitation step directly onto the phospholipid removal plate.

    • Apply vacuum or positive pressure to pass the sample through the sorbent. The analytes will pass through while phospholipids are retained.

  • Final Preparation:

    • The collected filtrate is ready for direct injection or can be evaporated and reconstituted in the mobile phase for analysis.

Mandatory Visualization

Troubleshooting_Workflow start Start: Inconsistent Results or Poor Signal Intensity check_system 1. Verify System Suitability (LC pressure, MS tune, peak shape) start->check_system system_ok System OK? check_system->system_ok assess_me 2. Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) system_ok->assess_me Yes system_issue Address System Issue (e.g., clean source, replace column) system_ok->system_issue No me_present Matrix Effect Present? assess_me->me_present optimize_prep 3. Optimize Sample Preparation (e.g., switch from PPT to SPE, use phospholipid removal) me_present->optimize_prep Yes no_me Investigate Other Causes (e.g., analyte stability, reagent purity) me_present->no_me No optimize_lc 4. Optimize Chromatography (Modify gradient, change column to separate analyte from suppression zones) optimize_prep->optimize_lc check_is 5. Verify IS Compensation (Ensure IS co-elutes perfectly with analyte) optimize_lc->check_is resolved Problem Resolved check_is->resolved system_issue->check_system

Caption: A systematic workflow for troubleshooting matrix effects in LC-MS/MS analysis.

Post_Extraction_Spike_Workflow cluster_A Set A: Matrix Samples cluster_B Set B: Solvent Samples prep_matrix 1a. Extract Blank Serum Matrix spike_matrix 2a. Spike Analyte Post-Extraction prep_matrix->spike_matrix analyze 3. Analyze Both Sets by LC-MS/MS spike_matrix->analyze prep_solvent 1b. Prepare Solvent spike_solvent 2b. Spike Analyte into Solvent prep_solvent->spike_solvent spike_solvent->analyze calculate 4. Calculate Matrix Effect % [(Area in Matrix) / (Area in Solvent)] * 100 analyze->calculate

Caption: Experimental workflow for the post-extraction spike method to quantify matrix effects.

Internal_Standard_Workflow sample Serum Sample (Analyte: Homocysteine) add_is Spike with IS (this compound) sample->add_is reduction Reduction Step (TCEP or DTT) add_is->reduction cleanup Sample Cleanup (PPT, LLE, or SPE) reduction->cleanup analysis LC-MS/MS Analysis cleanup->analysis quant Quantification based on (Analyte Area / IS Area) Ratio analysis->quant matrix_effect Matrix Effect (Ion Suppression) matrix_effect->analysis Affects both Analyte & IS

References

How to prevent back-exchange of deuterium in L-Homocystine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Homocystine-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on preventing the back-exchange of deuterium atoms.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium labels located?

A1: this compound is a stable isotope-labeled version of L-Homocystine. The "d8" designation indicates that eight hydrogen atoms in the molecule have been replaced with deuterium. In this compound, these labels are on the carbon backbone, specifically at the C3 and C4 positions of both homocystine moieties. This strategic placement on carbon atoms makes them significantly more resistant to back-exchange compared to labels on heteroatoms like oxygen or nitrogen.

Q2: What is "back-exchange," and why is it a concern?

A2: Back-exchange is a chemical process where deuterium atoms on a labeled molecule are replaced by hydrogen atoms from the surrounding solvent or matrix (e.g., water, buffers). For researchers using this compound as an internal standard in quantitative mass spectrometry, back-exchange can compromise the accuracy and reproducibility of their results by altering the mass of the standard.

Q3: Are the deuterium atoms in this compound susceptible to back-exchange under typical experimental conditions?

A3: The carbon-deuterium (C-D) bonds in this compound are generally very stable under standard analytical conditions, such as neutral or acidic pH and ambient temperatures. Unlike deuterium on amine (-ND) or hydroxyl (-OD) groups, which can exchange readily, the C-D bonds are covalent and not easily broken.

Q4: Under what conditions could back-exchange of deuterium from the carbon backbone of this compound occur?

A4: While highly stable, back-exchange from the carbon backbone can be induced under specific, more aggressive conditions. These include:

  • Strongly Basic Conditions: High pH can facilitate the abstraction of a deuteron, leading to exchange.

  • Elevated Temperatures: High temperatures can provide the energy needed to overcome the activation barrier for C-D bond cleavage.

  • Presence of Catalysts: Certain metal catalysts (e.g., Platinum, Palladium, Ruthenium) or enzymatic activity can promote hydrogen-deuterium exchange on carbon atoms.[1]

  • In-source Scrambling: In some mass spectrometry ionization sources, high energy conditions can potentially lead to scrambling or exchange of deuterium atoms.[2]

Q5: How can I store this compound to ensure its isotopic stability?

A5: For long-term stability, it is recommended to store this compound as a solid at -20°C. If you need to prepare a stock solution, use an aprotic solvent like acetonitrile or methanol. If an aqueous buffer is necessary, it is best to prepare it fresh and keep it at a neutral or slightly acidic pH. Avoid prolonged storage in aqueous solutions, especially at room temperature or above.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments that may suggest deuterium back-exchange.

Issue 1: Inconsistent or Inaccurate Quantitative Results

  • Possible Cause: Potential back-exchange of deuterium from this compound, leading to a shift in its mass and an incorrect internal standard concentration.

  • Troubleshooting Steps:

    • Verify Isotopic Purity: Analyze a freshly prepared solution of this compound by high-resolution mass spectrometry to confirm its isotopic distribution. Compare this to the certificate of analysis.

    • Assess Back-Exchange:

      • Prepare two samples: one with this compound in your usual sample matrix and another in a non-aqueous solvent (e.g., acetonitrile).

      • Incubate both under your typical experimental conditions (time, temperature, pH).

      • Analyze both by mass spectrometry and compare the isotopic distribution of this compound. A significant increase in the abundance of lower mass isotopologues in the matrix sample indicates back-exchange.

    • Review Sample Preparation Conditions:

      • pH: Measure the pH of all your solutions. If your samples are basic, consider adjusting the pH to be neutral or slightly acidic.

      • Temperature: Avoid exposing your samples to high temperatures during preparation and analysis.

      • Catalysts: Ensure your samples are not contaminated with metals that could catalyze exchange.

Issue 2: Appearance of Unlabeled L-Homocystine in Blank Samples Spiked with this compound

  • Possible Cause: This is a strong indicator of back-exchange, where the deuterated internal standard is converting back to its unlabeled form.

  • Troubleshooting Steps:

    • Immediate Action: Prepare fresh solutions and re-analyze.

    • Systematic Investigation: Follow the "Assess Back-Exchange" protocol described above to pinpoint the step in your workflow causing the exchange.

    • Optimize LC-MS/MS Method:

      • Mobile Phase: Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) to minimize in-source exchange.

      • Source Conditions: If possible, try gentler ionization source settings to reduce the energy imparted to the molecules.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Objective: To prepare and store this compound stock solutions while minimizing the risk of back-exchange.

  • Materials:

    • This compound solid

    • Aprotic solvent (e.g., acetonitrile or methanol, HPLC grade)

    • Alternatively, a slightly acidic aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7)

    • Volumetric flasks and pipettes

  • Procedure:

    • Allow the this compound solid to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound.

    • Dissolve the solid in the chosen solvent. If using an aqueous buffer, ensure it is freshly prepared.

    • Store the stock solution in a tightly sealed vial at -20°C.

    • For working solutions, make fresh dilutions as needed. Avoid repeated freeze-thaw cycles of the stock solution.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

  • Objective: To prepare biological or other matrix samples containing this compound as an internal standard while preventing back-exchange.

  • Procedure:

    • Spike the this compound internal standard into the sample at the beginning of the sample preparation process.

    • If performing a protein precipitation, use an organic solvent like acetonitrile or methanol, preferably chilled.

    • If a liquid-liquid extraction or solid-phase extraction is used, ensure the pH of the aqueous phase is neutral or slightly acidic. Avoid strongly basic conditions.

    • Keep samples on ice or in a cooled autosampler to minimize any potential temperature-induced exchange.

    • Analyze the samples as soon as possible after preparation.

Quantitative Data Summary

ConditionLikelihood of Back-Exchange from Carbon Backbone
Neutral pH (6-8), Ambient Temperature (20-25°C) Very Low / Negligible
Acidic pH (<6), Ambient Temperature Very Low / Negligible
Basic pH (>8), Ambient Temperature Low to Moderate (increases with pH)
Elevated Temperature (>40°C) Increases with temperature
Presence of Metal Catalysts (Pt, Pd, Ru) Moderate to High
Enzymatic Activity Potentially High (enzyme-dependent)

Visualizations

L_Homocystine_d8_Structure cluster_homocystine1 Homocystine Moiety 1 cluster_homocystine2 Homocystine Moiety 2 COOH1 COOH C_alpha1 Cα(H) COOH1->C_alpha1 C_beta1 Cβ(D₂) C_alpha1->C_beta1 NH21 NH₂ NH21->C_alpha1 C_gamma1 Cγ(D₂) C_beta1->C_gamma1 S1 S C_gamma1->S1 S2 S S1->S2 Disulfide Bond C_gamma2 Cγ(D₂) S2->C_gamma2 C_beta2 Cβ(D₂) C_gamma2->C_beta2 C_alpha2 Cα(H) C_beta2->C_alpha2 COOH2 COOH C_alpha2->COOH2 NH22 NH₂ C_alpha2->NH22

Caption: Chemical structure of this compound showing the stable deuterium labels on the carbon backbone.

Back_Exchange_Concept cluster_before Before Back-Exchange cluster_after After Back-Exchange cluster_conditions Conditions Promoting Back-Exchange L_Homocystine_d8 This compound (Deuterated) L_Homocystine_d7 L-Homocystine-d7 (Partially Exchanged) L_Homocystine_d8->L_Homocystine_d7 H⁺ from solvent replaces D⁺ High_pH High pH High_Temp High Temperature Catalysts Catalysts

Caption: Conceptual diagram of deuterium back-exchange in this compound.

Recommended_Workflow cluster_storage Storage cluster_prep Sample Preparation cluster_analysis Analysis Store_Solid Store this compound as solid at -20°C Prepare_Fresh Prepare fresh solutions Store_Solid->Prepare_Fresh Use_Aprotic Use aprotic or acidified aqueous solvents Prepare_Fresh->Use_Aprotic Keep_Cold Keep samples cold Use_Aprotic->Keep_Cold Avoid_Base Avoid basic conditions Keep_Cold->Avoid_Base Analyze_Promptly Analyze promptly Avoid_Base->Analyze_Promptly Acidic_Mobile_Phase Use acidic mobile phase Analyze_Promptly->Acidic_Mobile_Phase

Caption: Recommended workflow to prevent deuterium back-exchange in this compound.

References

Common interferences in homocysteine quantification using deuterated standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with homocysteine quantification assays that utilize deuterated standards, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Troubleshooting Guide

This guide addresses common issues encountered during homocysteine quantification.

Problem 1: Inaccurate or inconsistent results (high variability).

  • Question: My homocysteine concentrations are fluctuating significantly between runs, or they are not matching expected values from reference materials. What could be the cause?

  • Answer: Inaccurate and inconsistent results can stem from several sources. The most common culprits are issues with sample preparation, matrix effects, and problems with the internal standard.

    • Sample Preparation: Incomplete reduction of disulfide bonds is a frequent issue. Total homocysteine measurement requires the reduction of all forms of homocysteine (protein-bound, free oxidized, and free reduced) to its free thiol form. Ensure your reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), is fresh and used at the correct concentration and incubation time. Inadequate reduction will lead to an underestimation of total homocysteine.[1][2]

    • Matrix Effects: Components in the biological matrix (e.g., plasma, serum, urine) can interfere with the ionization of homocysteine and its deuterated internal standard in the mass spectrometer.[3][4][5] This can lead to either ion suppression or enhancement, causing under- or overestimation of the true concentration.[4] Using matrix-matched calibrators and quality controls can help to compensate for these effects.[6][7]

    • Internal Standard: Ensure the deuterated internal standard (e.g., homocystine-d8, which is reduced to homocysteine-d4) is added to all samples, calibrators, and quality controls at a consistent concentration before any sample processing steps.[1][8][9] This allows it to compensate for variability in sample preparation and matrix effects.

Problem 2: Poor peak shape or resolution in the chromatogram.

  • Question: The chromatographic peaks for homocysteine and the internal standard are broad, tailing, or not well-separated from other peaks. How can I improve this?

  • Answer: Poor chromatography can compromise the accuracy and precision of your measurements. Here are a few things to check:

    • Column Condition: The analytical column may be degraded or contaminated. Try flushing the column according to the manufacturer's instructions or replacing it if necessary.

    • Mobile Phase: Ensure the mobile phase composition is correct and has been properly degassed. Contaminants in the mobile phase can also cause issues. On-line filtration of the mobile phase has been shown to reduce background noise and remove isobaric interferences.[10]

    • Sample Derivatization: If your method includes a derivatization step, ensure the reaction has gone to completion. Incomplete derivatization can result in multiple product peaks and poor peak shape. Also, be aware of the stability of the derivatives; for example, SBD derivatives of homocysteine are light-sensitive.[[“]]

Problem 3: Suspected interference from other compounds.

  • Question: I suspect another molecule in my samples is interfering with the homocysteine measurement. How can I confirm and mitigate this?

  • Answer: Interference can be a significant issue in homocysteine assays.

    • Isobaric Interference: This occurs when a compound has the same nominal mass-to-charge ratio as homocysteine or its internal standard.[3] While tandem mass spectrometry (MS/MS) adds a layer of specificity by monitoring fragment ions, some interferences can still persist. High-resolution mass spectrometry can help to identify if isobaric product ions are present.[12]

    • Structurally Similar Compounds: Cysteine is a structurally similar amino acid that is present at much higher concentrations in plasma than homocysteine.[13] While less of a concern in highly specific LC-MS/MS methods, it can be a significant source of cross-reactivity in immunoassays.[14][15]

    • Mitigation Strategies: Improving chromatographic separation is the primary way to resolve interfering compounds from your analyte. Adjusting the gradient, changing the column, or modifying the mobile phase can all help. Additionally, selective derivatization of homocysteine can be employed to distinguish it from interfering compounds.[12]

Frequently Asked Questions (FAQs)

Q1: Why is a reduction step necessary for measuring total homocysteine?

A1: In plasma, homocysteine exists in several forms: bound to proteins (like albumin) via disulfide bonds, as a disulfide with itself (homocystine) or with other thiols (e.g., cysteine), and as a free thiol. To measure the total concentration, all disulfide bonds must be broken to release free homocysteine. This is achieved by using a reducing agent like DTT or TCEP.[2][16]

Q2: What is the purpose of a deuterated internal standard?

A2: A deuterated internal standard (e.g., homocystine-d8) is a form of homocysteine where some hydrogen atoms have been replaced with deuterium.[16] It is chemically identical to the analyte and behaves similarly during sample preparation, chromatography, and ionization.[17] By adding a known amount of the deuterated standard to every sample, it can be used to correct for variations in sample recovery and matrix effects, thereby improving the accuracy and precision of the quantification.[6][7]

Q3: What are matrix effects and how can they be minimized?

A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[4] This can lead to either suppression or enhancement of the signal for the analyte and internal standard.[4][5] To minimize matrix effects, one can:

  • Improve sample clean-up to remove interfering matrix components.

  • Optimize chromatographic separation to separate the analyte from matrix components.

  • Use a stable isotope-labeled internal standard that co-elutes with the analyte and is equally affected by the matrix.[17]

  • Prepare calibrators and quality controls in a matrix that is as close as possible to the study samples (matrix-matched calibration).[6][7]

Q4: Can diet or vitamin supplements affect homocysteine measurements?

A4: Yes. Homocysteine metabolism is dependent on B vitamins (B6, B12, and folate).[18] Deficiencies in these vitamins can lead to elevated homocysteine levels.[19] Conversely, supplementation can lower them. Dietary intake of methionine, a precursor to homocysteine, can also influence plasma concentrations.[18][20] Therefore, it is crucial to consider the subject's diet and supplement use when interpreting homocysteine results.

Quantitative Data Summary

Table 1: Comparison of different reducing agents and their impact on matrix effects in dried blood spot (DBS) analysis.

Reducing AgentDerivatizing AgentMatrix Effect on Internal Standard (%)
DTTNEMSignificantly greater matrix effects observed
TCEPNEMSignificantly less matrix effects observed
Data adapted from a study on newborn screening using FIA-MS/MS. The combination of TCEP and NEM was found to be superior in minimizing matrix effects.[12]

Table 2: Precision of an LC-MS/MS method for total homocysteine quantification.

Mean Concentration (μmol/L)Intra-assay CV (%)Inter-assay CV (%)
3.92.9 - 5.93.6 - 5.3
22.72.9 - 5.93.6 - 5.3
52.82.9 - 5.93.6 - 5.3
This table summarizes the precision of a validated LC-MS/MS method, demonstrating good reproducibility across a range of concentrations.[8][9]

Experimental Protocols

Protocol 1: Sample Preparation for Total Homocysteine Analysis by LC-MS/MS

This protocol is a generalized example based on common procedures.[1][8][9]

  • Aliquoting: To 100 µL of plasma, serum, calibrator, or quality control in a microcentrifuge tube, add a known concentration of deuterated internal standard (e.g., homocystine-d8).

  • Reduction: Add a solution of a reducing agent (e.g., TCEP or DTT) to each tube. Vortex briefly and incubate at room temperature for a specified time (e.g., 30 minutes) to reduce all disulfide bonds.

  • Protein Precipitation: Add a protein precipitation agent, such as acetonitrile or methanol (often containing an acid like formic acid), to each tube. Vortex vigorously for at least 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new set of vials or a 96-well plate for analysis.

  • Injection: Inject a small volume (e.g., 1-10 µL) of the supernatant into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plasma/Serum Sample add_is Add Deuterated Internal Standard start->add_is Step 1 reduce Reduction (e.g., TCEP) add_is->reduce Step 2 precipitate Protein Precipitation (e.g., Acetonitrile) reduce->precipitate Step 3 centrifuge Centrifugation precipitate->centrifuge Step 4 supernatant Transfer Supernatant centrifuge->supernatant Step 5 lc LC Separation supernatant->lc Injection msms MS/MS Detection lc->msms data Data Processing (Ratio of Analyte to IS) msms->data result Final Concentration data->result

Caption: Workflow for homocysteine quantification by LC-MS/MS.

troubleshooting_logic cluster_causes cluster_solutions start Inaccurate or Inconsistent Results matrix_effects Matrix Effects? start->matrix_effects sample_prep Sample Prep Issue? start->sample_prep is_issue Internal Standard Issue? start->is_issue use_matrix_matched Use Matrix-Matched Calibrators matrix_effects->use_matrix_matched Solution improve_cleanup Improve Sample Clean-up matrix_effects->improve_cleanup Solution check_reduction Verify Reducing Agent (Freshness, Conc.) sample_prep->check_reduction Solution check_is_addition Confirm Consistent IS Addition is_issue->check_is_addition Solution

Caption: Decision tree for troubleshooting inaccurate results.

homocysteine_pathway Met Methionine SAM S-adenosylmethionine Met->SAM Hcy Homocysteine Hcy->Met Remethylation Cys Cysteine Hcy->Cys Transsulfuration SAH S-adenosylhomocysteine SAM->SAH Methylation reactions SAH->Hcy B12_Folate Vitamin B12 Folate B12_Folate->Hcy Cofactors B6 Vitamin B6 B6->Hcy Cofactor

Caption: Simplified metabolic pathways involving homocysteine.

References

Technical Support Center: Precision and Accuracy in Homocysteine Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the precision and accuracy of homocysteine assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during homocysteine quantification, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Action(s)
High Inter-Assay Variability (Poor Precision) 1. Inconsistent sample handling and storage. 2. Pipetting errors or inaccurate reagent volumes. 3. Fluctuation in incubation times or temperatures. 4. Improperly stored or expired reagents/calibrators. 5. Instrument malfunction or inconsistent performance.1. Standardize pre-analytical procedures strictly. Ensure timely centrifugation and consistent temperature control. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Use calibrated timers and incubators. Ensure uniform temperature across all wells. 4. Store all kit components at the recommended temperatures and check expiration dates before use. 5. Perform regular instrument maintenance and quality control checks as per the manufacturer's instructions.[1]
Falsely Elevated Homocysteine Levels 1. Delayed separation of plasma/serum from cells.[2][3] 2. Sample storage at room temperature for extended periods before processing.[3][4] 3. Use of serum instead of plasma.[4] 4. Patient-related factors (e.g., certain medications, smoking).[1][5] 5. Cross-reactivity with structurally similar molecules (in immunoassays).[6][7]1. Centrifuge blood samples as soon as possible, ideally within 30-60 minutes of collection.[2][4] 2. If immediate centrifugation is not possible, place the whole blood sample on ice or at 2-8°C.[3][8] 3. Use EDTA plasma as the preferred sample type.[4] 4. Review patient's medication history and lifestyle factors. Note any potential interferences. 5. If interference is suspected, consider re-testing with a different assay methodology (e.g., HPLC or LC-MS/MS).
Falsely Low Homocysteine Levels 1. Hemolysis in the sample.[8] 2. Improper sample dilution. 3. Degradation of reagents or standards. 4. Presence of interfering substances (e.g., high concentrations of certain drugs).1. Visually inspect samples for hemolysis. Avoid using hemolyzed samples. 2. Ensure accurate and validated dilution protocols are followed. 3. Reconstitute fresh reagents and standards. 4. Review the manufacturer's package insert for known interfering substances.
No or Low Signal in Assay 1. Omission of a critical reagent (e.g., enzyme, detection antibody). 2. Use of incorrect filter/wavelength settings on the plate reader. 3. Reagents not brought to room temperature before use. 4. Inactive enzyme or substrate.1. Carefully review the assay protocol and ensure all steps are followed correctly. 2. Verify the instrument settings match the requirements specified in the assay protocol. 3. Allow all reagents to equilibrate to room temperature before starting the assay. 4. Use fresh reagents and ensure proper storage conditions have been maintained.
High Background Signal 1. Insufficient washing steps in ELISA/CLIA assays. 2. Contaminated reagents or buffer. 3. Light exposure of photosensitive reagents. 4. High concentration of interfering substances in the sample.1. Increase the number of wash cycles or the volume of wash buffer. 2. Use fresh, high-quality reagents and buffers. 3. Protect light-sensitive reagents from light exposure during storage and handling. 4. Consider sample purification or dilution if matrix effects are suspected.

Frequently Asked Questions (FAQs)

Q1: What is the most critical pre-analytical factor affecting homocysteine measurement?

A1: The most critical factor is the timely separation of plasma or serum from blood cells. Homocysteine is continuously released from red blood cells in vitro, leading to a factitious increase in its concentration.[2][4] If plasma is not separated from blood cells within 30 minutes, homocysteine levels can increase by about 10% per hour at room temperature.[2]

Q2: Should I use serum or plasma for homocysteine testing?

A2: EDTA plasma is the preferred specimen type.[4] The clotting process in serum tubes can cause a variable and unpredictable increase in homocysteine concentration due to its release from platelets and red blood cells during coagulation.

Q3: How should I store samples if I cannot process them immediately?

A3: If immediate centrifugation is not possible, whole blood samples should be placed on ice or refrigerated at 2-8°C and processed within one hour.[3][8] After centrifugation, separated plasma is stable for at least 4 days at room temperature and for several weeks at 2-8°C. For long-term storage, samples should be frozen at -20°C or lower.[9]

Q4: What are the main differences between HPLC, immunoassay, and enzymatic methods for homocysteine measurement?

A4:

  • HPLC (High-Performance Liquid Chromatography): Often considered a reference method, it offers high specificity and accuracy by separating homocysteine from other substances before detection. However, it requires specialized equipment, is more labor-intensive, and has a lower throughput.[10]

  • Immunoassays (e.g., CLIA, FPIA): These methods are fully automated, have high throughput, and are user-friendly, making them suitable for routine clinical laboratories.[10] They rely on antibodies to detect homocysteine or its derivative, S-adenosylhomocysteine (SAH). Potential for cross-reactivity exists.

  • Enzymatic Assays: These are also automated and offer high throughput. They use a series of enzymatic reactions to generate a detectable signal (e.g., change in absorbance).[11] They are generally cost-effective and have good precision.[11]

Q5: My results are inconsistent with the clinical picture. What should I do?

A5: First, rule out pre-analytical and analytical errors by reviewing your sample collection, handling, and assay procedures. Check your quality control data for any shifts or trends.[1] If no technical errors are identified, consider potential interferences from the patient's diet, medications (e.g., methotrexate, phenytoin), or underlying conditions (e.g., renal failure).[1][11] If interference is strongly suspected, analyzing the sample with an alternative method is recommended.

Q6: How often should I calibrate my homocysteine assay?

A6: Calibration frequency depends on the specific assay and instrument platform. Always follow the manufacturer's recommendations.[1] Recalibration is typically required when using a new lot of reagents, after major instrument maintenance, or if quality control results are out of the acceptable range.[1]

Data Presentation: Performance Characteristics of Commercial Homocysteine Assays

The following table summarizes the performance characteristics of various commercially available homocysteine assays. This data is intended for comparison and should be verified within your own laboratory.

Assay Method Manufacturer/Platform Linearity Range (µmol/L) Intra-Assay CV (%) Inter-Assay/Total CV (%) Limit of Quantitation (LOQ) (µmol/L)
HPLC Chromsystems1 - 400≤1.68≤2.830.4
Chemiluminescent Immunoassay (CMIA) Abbott Architect i2000SR0 - 502.7 - 2.8 (Total CV)2.4 - 2.8Not Specified
Enzymatic Diazyme3 - 50< 5.9< 5.93
Chemiluminescent Immunoassay Siemens ADVIA CentaurNot Specified1.7 - 3.4 (Total CV)1.7 - 3.4Not Specified
Enzymatic Roche Modular P (Diazyme reagent)Not Specified2.2 - 2.9 (Total CV)2.2 - 2.9Not Specified
Chemiluminescent Immunoassay Siemens IMMULITE 2000Not Specified5.8 - 9.4 (Total CV)5.8 - 9.4Not Specified

CV = Coefficient of Variation. Data compiled from multiple sources.[2][9][10][11][12][13] Performance may vary between laboratories.

Experimental Protocols

General Protocol for HPLC with Fluorescence Detection (Adapted from Chromsystems)

This protocol outlines the key steps for the determination of total homocysteine using an HPLC-based method.

  • Sample Preparation:

    • Pipette 100 µL of plasma/serum, calibrator, or control into a reaction vial.

    • Add 25 µL of Internal Standard and 75 µL of Reduction Reagent.

    • Vortex for 2 seconds and incubate for 10 minutes at room temperature to reduce disulfide bonds.

  • Protein Precipitation:

    • Add 100 µL of Precipitation Reagent to the mixture.

    • Vortex for 30 seconds.

    • Centrifuge for 5-7 minutes at 9000 x g.

  • Derivatization:

    • Transfer 50 µL of the clear supernatant to a new light-protected reaction vial.

    • Add 100 µL of derivatization mix and mix well.

    • Incubate for 10 minutes at 50-55°C.

    • Cool the sample immediately.

  • HPLC Analysis:

    • Inject 20-50 µL of the derivatized sample into the HPLC system.

    • Perform isocratic separation on a reversed-phase column with fluorescence detection.

    • Quantify the homocysteine concentration based on the peak area ratio relative to the internal standard.

General Protocol for Chemiluminescent Immunoassay (CMIA) (Adapted from Abbott Architect)

This protocol describes a typical automated one-step competitive immunoassay.

  • Reduction and Conversion:

    • The instrument pipettes the sample, which is mixed with dithiothreitol (DTT) to reduce oxidized homocysteine to its free form.

    • The free homocysteine is then enzymatically converted to S-adenosylhomocysteine (SAH) in the presence of S-adenosylhomocysteine hydrolase (SAHH) and excess adenosine.

  • Competitive Binding:

    • Magnetic microparticles coated with a monoclonal anti-SAH antibody are added.

    • Acridinium-labeled SAH conjugate is also added.

    • The SAH from the sample and the acridinium-labeled SAH compete for binding sites on the antibody-coated microparticles.

  • Washing and Detection:

    • The microparticles are washed to remove unbound material.

    • Pre-trigger and trigger solutions are added to initiate the chemiluminescent reaction.

    • The resulting light emission is measured as relative light units (RLUs). The RLU signal is inversely proportional to the concentration of homocysteine in the sample.

General Protocol for Enzymatic Cycling Assay (Adapted from Diazyme)

This protocol outlines the principle of an automated enzymatic cycling assay.

  • Reduction:

    • Bound and oxidized homocysteine in the sample is reduced to free homocysteine.

  • Enzymatic Conversion:

    • The free homocysteine reacts with S-adenosylmethionine (SAM), catalyzed by a homocysteine S-methyltransferase, to form methionine and S-adenosylhomocysteine (SAH).

  • Signal Amplification and Detection:

    • The SAH produced is hydrolyzed by SAH hydrolase into adenosine and homocysteine.

    • This newly formed homocysteine re-enters the conversion cycle, amplifying the signal.

    • The adenosine is converted to inosine and ammonia.

    • The ammonia then reacts with 2-oxoglutarate and NADH in a reaction catalyzed by glutamate dehydrogenase, leading to the oxidation of NADH to NAD+.

    • The rate of decrease in absorbance at 340 nm, due to NADH consumption, is directly proportional to the total homocysteine concentration in the sample.

Visualizations

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase SampleCollection 1. Blood Collection (EDTA Tube Preferred) Handling 2. Immediate Handling (Place on ice if delayed) SampleCollection->Handling Centrifugation 3. Centrifugation (< 1 hour) Handling->Centrifugation Separation 4. Plasma Separation Centrifugation->Separation Storage 5. Storage (2-8°C short-term, <= -20°C long-term) Separation->Storage Assay 6. Assay Execution (HPLC, Immunoassay, or Enzymatic) Storage->Assay Sample Input QC 7. Quality Control Check Assay->QC Review 8. Data Review & Interpretation QC->Review

Caption: Standard workflow for homocysteine measurement.

G start Inaccurate Result (High or Low) pre_analytical Check Pre-Analytical Factors: - Time to Centrifugation? - Storage Temperature? - Sample Type (Serum/Plasma)? - Hemolysis? start->pre_analytical Step 1 analytical Check Analytical Process: - Pipetting Accuracy? - Reagent Expiration/Storage? - Correct Protocol Followed? - Instrument Calibration? pre_analytical->analytical No Issue resolve_pre Action: Re-collect sample following strict protocol. pre_analytical->resolve_pre Issue Found qc Review QC Data: - QC within range? - Any shifts or trends? analytical->qc No Issue resolve_analytical Action: Re-run assay with fresh reagents/calibrators. analytical->resolve_analytical Issue Found resolve_qc Action: Recalibrate instrument and re-run controls. qc->resolve_qc Issue Found interference Suspect Interference? (Clinical Mismatch) qc->interference No Issue resolve_interference Action: Test with an alternative method (e.g., HPLC). interference->resolve_interference Yes

Caption: Troubleshooting decision tree for inaccurate results.

Caption: Homocysteine metabolic pathways.

References

Addressing poor peak shape and retention time shifts for homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the analysis of homocysteine by chromatography, specifically addressing poor peak shape and retention time shifts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, offering potential causes and step-by-step solutions.

My homocysteine peak is tailing. What are the possible causes and how can I fix it?

Peak tailing for homocysteine, a polar and potentially charged analyte, is a common issue. The primary causes often relate to secondary interactions with the stationary phase or issues with the mobile phase.

  • Potential Cause 1: Secondary Silanol Interactions. Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the amine group of homocysteine, causing peak tailing.[1][2]

    • Troubleshooting Steps:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 1-2 units below the pKa of the secondary amine of homocysteine (around pH 8-9) to ensure it is protonated and reduce interaction with acidic silanols. A pH of 2.0-2.5 is often effective.[3][4]

      • Increase Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface, leading to tailing.[5] Try increasing the buffer concentration to 20-50 mM.

      • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 0.05-0.1%).[6] TEA will preferentially interact with the active silanol sites, masking them from homocysteine.

      • Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column specifically designed to minimize silanol activity.

  • Potential Cause 2: Column Contamination or Degradation. Accumulation of matrix components or degradation of the stationary phase can create active sites that lead to peak tailing.[2][7]

    • Troubleshooting Steps:

      • Implement a Column Wash Procedure: Flush the column with a strong solvent (e.g., acetonitrile or methanol) to remove strongly retained contaminants.

      • Use a Guard Column: A guard column will protect the analytical column from contaminants in the sample matrix.[2][8]

      • Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.[2][9]

Why is my homocysteine peak fronting?

Peak fronting is less common than tailing for homocysteine but can occur under specific conditions.

  • Potential Cause 1: Sample Overload. Injecting too concentrated a sample can saturate the stationary phase at the column inlet, causing the peak to broaden and front.[5][7][9]

    • Troubleshooting Steps:

      • Dilute the Sample: Reduce the concentration of your sample and reinject.

      • Decrease Injection Volume: Lower the volume of the sample injected onto the column.[9]

  • Potential Cause 2: Incompatible Injection Solvent. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to a distorted, fronting peak.[5][10][11]

    • Troubleshooting Steps:

      • Match Injection Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase.[10] If this is not possible, use a solvent that is as weak as or weaker than the mobile phase.

My homocysteine peak is broad. What should I do?

Broad peaks can be a sign of several issues, from extra-column volume to problems with the column itself.

  • Potential Cause 1: Extra-Column Volume. Excessive volume in the tubing, fittings, or flow cell can lead to band broadening.

    • Troubleshooting Steps:

      • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with the smallest appropriate internal diameter between the injector, column, and detector.

      • Check Fittings: Ensure all fittings are properly seated and not contributing dead volume.[5]

  • Potential Cause 2: Column Void or Channeling. A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in a broad peak.[1]

    • Troubleshooting Steps:

      • Reverse-Flush the Column: Disconnect the column and flush it in the reverse direction (if permitted by the manufacturer) to try and remove any blockage at the inlet frit.[2]

      • Replace the Column: If a void has formed, the column will likely need to be replaced.[2]

I am observing significant retention time shifts for homocysteine. What are the common causes and solutions?

Retention time stability is crucial for reliable quantification. Shifts can be sudden or gradual.

  • Potential Cause 1: Mobile Phase Composition Changes.

    • Inconsistent Preparation: Minor variations in preparing the mobile phase, especially the organic solvent to aqueous buffer ratio, can cause shifts.[12][13]

      • Solution: Prepare mobile phase in larger batches and ensure accurate measurements.

    • Solvent Volatility: The more volatile component of the mobile phase (e.g., methanol or acetonitrile) can evaporate over time, increasing the retention time.[14]

      • Solution: Keep mobile phase reservoirs covered and do not use a single batch for extended periods.

    • pH Drift: Changes in mobile phase pH can alter the ionization state of homocysteine and affect its retention.[12]

      • Solution: Ensure the buffer has adequate capacity (≥20 mM) and is within its effective buffering range.[5] Prepare fresh buffer regularly.

  • Potential Cause 2: Temperature Fluctuations.

    • Unstable Column Temperature: Changes in ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time shifts. A 1°C increase can decrease retention time by approximately 2%.[10][13]

      • Solution: Use a column oven to maintain a consistent and stable temperature.[8][10][12]

  • Potential Cause 3: HPLC System Issues.

    • Inconsistent Flow Rate: Worn pump seals, leaks, or air bubbles in the pump can lead to an unstable flow rate, directly impacting retention times.[8][12][14]

      • Solution: Regularly degas the mobile phase. Perform routine maintenance on the pump, including checking for leaks and replacing seals as needed.

    • Column Equilibration: Insufficient column equilibration before starting a sequence can cause retention times to drift in the initial runs.[10]

      • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time (typically 10-20 column volumes) until a stable baseline is achieved.

Quantitative Data Summary

The following tables summarize typical parameters for homocysteine analysis based on published methods.

Table 1: Linearity and Detection Limits for Homocysteine Analysis

MethodAnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UVHomocysteine50 - 1600 ng/mL5 ng/mL10 ng/mL[6]
HPLC-FLDHomocysteine3.13 - 100 µM--[15]
HPLC-FLDHomocysteine< 2 - 100 µM--[3][4]
LC-MS/MSHomocysteine2.5 - 60 µmol/L0.8 µmol/L (S/N 17:1)-[16]

Experimental Protocols

Protocol 1: Sample Preparation for Total Homocysteine Analysis

This protocol is a generalized procedure for the reduction and deproteinization of plasma or serum samples to measure total homocysteine.

  • Aliquoting: Pipette 50 µL of the sample (calibrator, control, or patient plasma/serum) into a microcentrifuge tube.[15][17]

  • Internal Standard Addition: Add 50 µL of the internal standard solution (e.g., homocystine-d8 or 2-mercaptopropionylglycine).[15][17] Vortex briefly.

  • Reduction: Add 10-50 µL of a reducing agent solution, such as 10% tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), to cleave disulfide bonds.[15][18][19] Vortex and incubate at room temperature for 10-30 minutes.[15][20]

  • Protein Precipitation: Add 100-200 µL of a precipitating agent, such as 10% trichloroacetic acid (TCA) or acetonitrile, to remove proteins.[15][17] Vortex vigorously.

  • Centrifugation: Centrifuge the samples at 10,000-13,000 x g for 5-10 minutes.[15][17]

  • Derivatization (for fluorescence detection): Transfer the supernatant to a new vial. Add a borate buffer to adjust the pH to ~9.5, followed by a derivatizing agent like ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F). Incubate at 60°C for 1 hour.[15]

  • Analysis: Transfer the final supernatant (or derivatized sample) to an autosampler vial for injection into the LC system.[15][17]

Protocol 2: Example HPLC-UV Method Parameters

This protocol provides a starting point for developing an HPLC-UV method for homocysteine.

  • Column: C18, 5 µm, 150 mm x 4.6 mm[6]

  • Mobile Phase: Methanol and 0.05 M 1-heptanesulfonic acid sodium salt (33:67, v/v) with 0.05% triethylamine, adjusted to pH 2.3.[6]

  • Flow Rate: 0.5 mL/min[6]

  • Column Temperature: 28°C[6]

  • Injection Volume: 40 µL[6]

  • Detection: UV at 210 nm[6]

Visualizations

The following diagrams illustrate key workflows and relationships in homocysteine analysis.

G cluster_sample Sample Preparation cluster_analysis LC Analysis cluster_result Data Processing Plasma Plasma/Serum Sample Add_IS Add Internal Standard Plasma->Add_IS Reduction Reduction (TCEP/DTT) Cleave Disulfide Bonds Add_IS->Reduction Precipitation Protein Precipitation (TCA/ACN) Reduction->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV/FLD/MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for total homocysteine analysis.

G PoorPeakShape Poor Peak Shape (Tailing, Fronting, Broadening) Silanol Secondary Silanol Interactions PoorPeakShape->Silanol Contamination Column Contamination or Degradation PoorPeakShape->Contamination Overload Sample Overload PoorPeakShape->Overload SolventMismatch Incompatible Injection Solvent PoorPeakShape->SolventMismatch DeadVolume Extra-Column Dead Volume PoorPeakShape->DeadVolume RetentionShift Retention Time Shift MobilePhase Mobile Phase Inconsistency (pH, %B) RetentionShift->MobilePhase Temperature Temperature Fluctuations RetentionShift->Temperature FlowRate Flow Rate Instability RetentionShift->FlowRate Equilibration Insufficient Column Equilibration RetentionShift->Equilibration

Caption: Common causes of poor peak shape and retention time shifts.

References

Technical Support Center: Minimizing Ion Suppression with L-Homocystine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when using L-Homocystine-d8 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is a type of matrix effect that occurs during LC-MS/MS analysis. It is the reduction in the ionization efficiency of a target analyte caused by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2][3] This leads to a decreased signal intensity, which can negatively impact the detection capability, precision, and accuracy of your results.[4] this compound is a stable isotope-labeled internal standard (SIL-IS) used to quantify homocysteine. Ideally, the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction.[2][5] However, if the suppression affects the analyte and the internal standard differently, it can lead to significant quantification errors.[6]

Q2: My quality control (QC) sample results are inconsistent. Could ion suppression be the cause?

A2: Yes, inconsistent QC results are a classic symptom of unmanaged ion suppression.[6] Biological matrices like plasma or serum can have significant variability between different lots or individuals.[7] This variability can lead to different levels of ion suppression from one sample to the next, causing poor precision and accuracy in your QC results.[6]

Q3: The peak area ratio of homocysteine to this compound is not consistent across my samples. What does this indicate?

A3: This is a critical indicator that your this compound internal standard is not fully compensating for the matrix effects, a phenomenon known as differential ion suppression.[6] The primary cause is often a slight chromatographic separation between the native homocysteine and the deuterated standard, sometimes called the "isotope effect".[6] This slight shift in retention time can expose the analyte and the internal standard to different co-eluting matrix components, causing them to be suppressed to different extents and leading to unreliable quantification.[6]

Q4: What are the most common sources of ion suppression in a typical homocysteine assay?

A4: In biological samples like plasma or serum, the most common sources of ion suppression are endogenous matrix components. These include:

  • Phospholipids: These are notorious for causing ion suppression in electrospray ionization (ESI).[8]

  • Salts and Buffers: High concentrations of salts can interfere with the ESI process.[1][9]

  • Proteins and Peptides: If not adequately removed during sample preparation, these can cause significant suppression.[8][9]

  • Mobile Phase Additives: Certain non-volatile additives used in the mobile phase can contaminate the ion source and suppress the signal.[4]

Troubleshooting Guides

Guide 1: Diagnosing and Visualizing Ion Suppression

The first step in troubleshooting is to determine if, where, and to what extent ion suppression is occurring in your chromatographic run. The gold-standard technique for this is a Post-Column Infusion (PCI) experiment .[6]

Experimental Protocol: Post-Column Infusion

  • Objective: To identify regions in the chromatogram where elution of matrix components causes suppression of a continuously infused analyte signal.

  • Setup:

    • Infuse a standard solution of your analyte (e.g., homocysteine) at a constant flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column, using a syringe pump and a T-fitting.

    • The LC-MS/MS system is set up with your established method.

  • Procedure:

    • Begin the infusion of the analyte solution. You should observe a stable signal (a flat baseline) on the mass spectrometer.

    • Inject a blank matrix sample (a plasma or serum sample that has undergone your standard sample preparation procedure but contains no analyte or internal standard).

    • Monitor the signal of the infused analyte throughout the entire LC gradient run.

  • Interpretation:

    • No Suppression: The baseline signal of the infused analyte remains stable and flat.

    • Ion Suppression: You will observe one or more dips or valleys in the baseline signal. The position of these dips corresponds to the retention times where matrix components are eluting and suppressing the analyte's ionization.

    • Ion Enhancement: You may observe peaks or increases in the baseline signal, indicating that some matrix components are enhancing ionization.

G Workflow for Diagnosing Ion Suppression cluster_setup Setup cluster_procedure Procedure & Interpretation LC LC System Column Analytical Column LC->Column Tee MS Mass Spectrometer Tee->MS SyringePump Syringe Pump (Analyte Solution) SyringePump->Tee Column->Tee Start Start: Inject Blank Matrix Extract Monitor Monitor Infused Analyte Signal Start->Monitor Result Observe Signal Trace Monitor->Result Suppression Result: Dip in Signal (Ion Suppression Zone) Result->Suppression Signal Drops? Yes NoSuppression Result: Stable Signal (No Suppression) Result->NoSuppression Signal Drops? No

Post-Column Infusion (PCI) Experimental Workflow.
Guide 2: Mitigation Strategies for Ion Suppression

Once ion suppression is confirmed, you can employ several strategies, often in combination, to minimize its impact.

G Troubleshooting Logic for Ion Suppression cluster_solutions Mitigation Strategies Problem Problem Observed: Inconsistent Ratios or Low Signal Intensity Diagnose Step 1: Diagnose Issue (Post-Column Infusion) Problem->Diagnose Suppression_Confirmed Suppression Confirmed? Diagnose->Suppression_Confirmed SamplePrep Optimize Sample Prep (SPE, LLE) Suppression_Confirmed->SamplePrep Yes No_Suppression No Significant Suppression Found (Investigate other causes) Suppression_Confirmed->No_Suppression No Chroma Optimize Chromatography (Gradient, Column) Reevaluate Step 3: Re-evaluate Performance SamplePrep->Reevaluate MSSettings Optimize MS Settings (Source, Ionization Mode) Chroma->Reevaluate MSSettings->Reevaluate Pass Performance Acceptable Reevaluate->Pass Yes Fail Still Unacceptable Reevaluate->Fail No Fail->SamplePrep Iterate

A logical workflow for troubleshooting ion suppression.

1. Optimize Sample Preparation

The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[6][9]

MethodDescriptionProsCons
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins.[10]Fast, inexpensive, simple.Non-selective; phospholipids and salts remain in the supernatant, often causing significant ion suppression.[8]
Liquid-Liquid Extraction (LLE) Separates compounds based on their relative solubilities in two different immiscible liquids.Cleaner than PPT, can remove many salts and some phospholipids.More labor-intensive, requires solvent optimization, can have emulsion issues.[1]
Solid-Phase Extraction (SPE) Compounds are separated based on their physical and chemical properties as they pass through a solid sorbent.Provides the cleanest extracts, highly selective, effectively removes phospholipids and salts.[1]Most expensive, requires method development.

Recommended Sample Preparation Protocol (based on validated methods[10][11])

  • Sample Aliquot: Take 50 µL of the sample (calibrator, QC, or unknown).

  • Add Internal Standard: Spike with 50 µL of this compound working solution.

  • Reduction Step: Add 50 µL of a reducing agent (e.g., TCEP - tris-(2-carboxyethyl) phosphine) to release bound homocysteine. Vortex for 30 seconds and incubate for 5 minutes at room temperature.[10][11]

  • Protein Precipitation: Add 200 µL of a precipitation reagent (e.g., acetonitrile with formic acid). Vortex for 30 seconds.[10]

  • Centrifugation: Incubate for 5 minutes at 4°C, then centrifuge for 5 minutes at 10,000 x g.[10]

  • Injection: Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.

2. Optimize Chromatographic Conditions

If sample cleanup is insufficient, modifying the LC method can separate your analyte from the suppression zones identified in the PCI experiment.[4][6]

  • Adjust the Gradient: Alter the mobile phase gradient to shift the retention time of homocysteine away from the early- and late-eluting interference zones.[4]

  • Change Mobile Phase: Using a different organic solvent (e.g., methanol vs. acetonitrile) can dramatically alter selectivity and move interfering peaks.[4]

  • Select a Different Column: A column with a different stationary phase chemistry (e.g., HILIC, mixed-mode) can provide a completely different elution profile, potentially resolving the analyte from interferences.[12]

  • Ensure Co-elution: Fine-tune the chromatography to ensure that native homocysteine and this compound co-elute perfectly to ensure proper compensation.[6]

3. Modify Mass Spectrometer and Calibration Settings

  • Optimize Source Parameters: Adjust ion source settings like capillary voltage, gas flows, and source temperatures, as these can influence the susceptibility to ion suppression.[13][14]

  • Consider Alternative Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than ESI for certain compounds.[4] If your analyte is compatible, testing APCI is worthwhile.

  • Use Matrix-Matched Calibrants: Prepare your calibration standards and QCs in a surrogate matrix that is free of endogenous homocysteine (e.g., 2% Bovine Serum Albumin) or in the same pooled matrix as your samples.[1][5][11] This helps to normalize the ion suppression effect across the entire analytical batch.

References

L-Homocystine-d8 stability in prepared solutions and autosamplers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of L-Homocystine-d8 in prepared solutions and autosamplers for researchers, scientists, and drug development professionals. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound internal standard?

A: Solid this compound is stable for at least four years when stored at -20°C.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A: this compound is slightly soluble in water, acetonitrile, and hydrochloric acid.[1] For analytical purposes, stock solutions are often prepared in a weak acid or aqueous buffer. It is crucial to ensure the pH is appropriate to maintain solubility and stability.

Q3: How stable are this compound stock solutions?

A: While specific stability data for this compound is not extensively published, data for the unlabeled form and other related compounds suggest that stock solutions are stable for extended periods when stored frozen. One supplier suggests that stock solutions of Dthis compound are stable for up to 6 months at -80°C and for 1 month at -20°C.[2] It is recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[3]

Q4: Can I store aqueous solutions of this compound at room temperature or refrigerated?

A: It is not recommended to store aqueous solutions of L-Homocysteine for more than one day.[4] While this recommendation is for the unlabeled compound, it is a good practice to follow for this compound as well. For short-term storage, refrigeration at 2-8°C is preferable to room temperature.

Q5: What is the stability of this compound in a processed sample within an autosampler?

A: The stability of this compound in the autosampler will depend on the sample matrix, temperature, and the duration of the analytical run. One study on a related compound, homocysteine, noted a loss of response when the derivatized compound was stored at 25°C for 48 hours, suggesting potential for degradation.[5] A validation study for total homocysteine found that processed quality control samples were stable for up to 5 hours at room temperature.[6][7] It is best practice to keep the autosampler temperature low (e.g., 4°C) and to minimize the time samples spend in the autosampler before injection. A stability test under your specific experimental conditions is recommended.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Poor peak shape or low intensity of this compound (as reduced Homocysteine-d4) Degradation of the internal standard in the stock solution, working solution, or processed sample.- Prepare fresh stock and working solutions. - Verify the storage conditions and age of the solutions. - Perform a stability test of the processed samples in the autosampler at the set temperature and for the expected run duration.
Inconsistent internal standard response across a run Instability of this compound in the autosampler over the course of the analytical run.- Keep the autosampler temperature at 4°C or lower. - Reduce the batch size or run time to minimize the time samples are in the autosampler. - Investigate the use of sample collection tubes with stabilizers if the matrix is biological.[8][9]
High background or interfering peaks at the retention time of the internal standard Contamination or degradation products.- Check the purity of the solvent and reagents used for sample and solution preparation. - Analyze a blank sample to identify the source of contamination. - Consider potential degradation pathways that might lead to interfering compounds.

Data on Homocysteine Stability

While specific quantitative stability data for this compound is limited, the following tables summarize the stability of total homocysteine (tHcy) in biological samples under various conditions. This information can serve as a valuable reference for handling samples containing this compound.

Table 1: Stability of Total Homocysteine in Whole Blood

Storage Condition Duration Change in Concentration Reference
Room TemperaturePer hour~10% increase[8]
On IceUp to 3 hoursNo significant change[1]
On IceUp to 4 hoursInhibited increase[10]
EDTA + NaF tube, ChilledUp to 7 days<10% increase[8]
HCy-Z-gel tube, Room Temp.Up to 8 hoursNo significant effect[9]

Table 2: Stability of Processed Homocysteine Samples

Sample Type Storage Condition Duration Stability Reference
Processed QC SamplesRoom Temperature5 hoursStable[6][7]
Processed QC SamplesFreeze-Thaw4 cyclesStable[6][7]
Processed QC Samples-80°C27 daysStable[6][7]
Derivatized Homocysteine25°C48 hoursLoss of response observed[5]
Extracted Homocysteine Thiolactone-86°C1 monthStable[11][12]

Experimental Protocols

Protocol: Assessment of Autosampler Stability

This protocol outlines a general procedure to evaluate the stability of this compound in processed samples under typical autosampler conditions.

  • Prepare a pooled sample: Prepare a representative batch of your study samples, including the addition of this compound internal standard and any necessary extraction or derivatization steps.

  • Initial Analysis: Immediately after preparation, analyze a subset of the samples (e.g., n=3) to establish the initial (T=0) response of the analyte and internal standard.

  • Autosampler Incubation: Place the remaining samples in the autosampler set to your typical operating temperature (e.g., 4°C).

  • Time-Point Analysis: Analyze subsets of the samples at various time points (e.g., 6, 12, 24, 48 hours) over the duration of a typical analytical run.

  • Data Evaluation: Compare the analyte and internal standard responses at each time point to the initial (T=0) results. A significant change (e.g., >15%) in the response may indicate instability.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma/Urine Sample add_is Add this compound (Internal Standard) sample->add_is reduction Reduction Step (e.g., TCEP) add_is->reduction precipitation Protein Precipitation reduction->precipitation supernatant Collect Supernatant precipitation->supernatant injection Inject into LC-MS/MS supernatant->injection detection Detection of Homocysteine & Homocysteine-d4 data_processing Data Processing & Quantification detection->data_processing

Caption: Experimental workflow for total homocysteine analysis.

degradation_pathway methionine Methionine homocysteine Homocysteine methionine->homocysteine Demethylation homocysteine->methionine Remethylation cystathionine Cystathionine homocysteine->cystathionine Transsulfuration cysteine Cysteine cystathionine->cysteine Cleavage

Caption: In vivo metabolic pathways of homocysteine.

References

Technical Support Center: L-Homocystine-d8 Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Homocystine-d8, particularly in the context of its use as an internal standard in total homocysteine (tHcy) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterium-labeled form of the amino acid L-Homocystine. Its primary application is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of total homocysteine in biological samples.[1][2]

Q2: Why is a reduction step necessary when using this compound as an internal standard for total homocysteine measurement?

In biological systems, homocysteine exists in various forms: free homocysteine, the disulfide dimer homocystine, and mixed disulfides with other thiol-containing molecules like cysteine. To measure total homocysteine, all these forms must be converted to the single reduced form, homocysteine. The internal standard, this compound, must also be reduced to its corresponding monomer, L-Homocysteine-d4, to accurately reflect the analyte's behavior during the analytical process.[1][3] This reduction is typically achieved using chemical reducing agents.

Q3: What are the common reducing agents used for the reduction of this compound?

The two most common reducing agents used for this purpose are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). Both are effective in reducing the disulfide bond of this compound to yield two molecules of L-Homocysteine-d4.

Q4: What are the key differences between DTT and TCEP for this application?

Both DTT and TCEP are effective reducing agents, but they have different properties that may make one more suitable for a specific experimental setup.

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Odor Strong, unpleasant thiol odorOdorless
Stability in Solution Prone to oxidation, especially at neutral or alkaline pH.More stable in solution over a wider pH range, but can be less stable in phosphate buffers.[4]
Reactivity with other reagents Can interfere with maleimide-based derivatization reagents.Generally does not interfere with maleimide chemistry.
Effective pH Range Optimal activity at pH > 7.Effective over a broad pH range.
Mechanism Thiol-disulfide exchangeNucleophilic attack by phosphorus on the disulfide bond.

Q5: What is the expected product of this compound reduction?

The reduction of one molecule of this compound (a dimer) results in the formation of two molecules of L-Homocysteine-d4 (the monomer). This is the species that is typically monitored by the mass spectrometer.

Troubleshooting Guides

Issue 1: Low or No Signal from the L-Homocysteine-d4 Internal Standard

A weak or absent signal from the internal standard can compromise the accuracy and reliability of your quantitative results. Below is a systematic guide to troubleshoot this issue.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incomplete Reduction of this compound 1. Verify Reducing Agent Concentration: Ensure the final concentration of your reducing agent (DTT or TCEP) is sufficient. Some studies have found that higher concentrations of TCEP (e.g., 100 mg/mL) are necessary for complete reduction.[1] 2. Optimize Incubation Time and Temperature: The reduction reaction is time and temperature-dependent. If you suspect incomplete reduction, try increasing the incubation time (e.g., from 15 minutes to 30 minutes) or temperature (e.g., from room temperature to 37°C). However, be mindful that excessive heat can potentially degrade the analyte or internal standard. 3. Check pH of the Reaction: DTT is most effective at a pH above 7. Ensure your sample and buffer conditions are appropriate for the chosen reducing agent.
Degradation of this compound or L-Homocysteine-d4 1. Proper Storage: this compound should be stored according to the manufacturer's instructions, typically at -20°C or -80°C, protected from light and moisture. 2. Fresh Working Solutions: Prepare fresh working solutions of this compound and the reducing agent for each batch of samples. The stability of DTT in solution is particularly limited.
Issues with the Reducing Agent 1. Age and Storage of Reducing Agent: Both DTT and TCEP can degrade over time. Use fresh, high-quality reagents. Store DTT desiccated at 4°C and TCEP at room temperature. 2. Solution Stability: Prepare DTT solutions fresh. While TCEP is more stable, its stability can be compromised in certain buffers like phosphate-buffered saline (PBS).[4]
LC-MS/MS System Problems 1. Instrument Sensitivity: Infuse a standard solution of L-Homocysteine-d4 directly into the mass spectrometer to verify instrument sensitivity and performance. 2. Source Contamination: A dirty ion source can lead to a general loss of signal for all analytes. Perform routine source cleaning and maintenance. 3. Column Performance: A degraded or clogged analytical column can lead to poor peak shape and reduced signal intensity.
Issue 2: High Variability in the Internal Standard Signal Across a Sample Batch

Inconsistent internal standard signal can lead to poor precision and inaccurate quantification.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inconsistent Sample Preparation 1. Pipetting Accuracy: Ensure accurate and consistent pipetting of the this compound internal standard solution into every sample, calibrator, and quality control. 2. Uniform Incubation: Ensure all samples are incubated with the reducing agent for the same amount of time and at the same temperature. Use a multi-channel pipette or an automated liquid handler for adding reagents to minimize timing differences.
Matrix Effects 1. Evaluate Matrix Effects: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte and internal standard, can vary between samples. To assess this, perform a post-extraction addition experiment. 2. Improve Sample Cleanup: If significant matrix effects are observed, consider implementing a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 3. Chromatographic Separation: Optimize the chromatographic method to separate the L-Homocysteine-d4 from interfering matrix components.
Sample-to-Sample Differences in Reduction Efficiency 1. Sample pH Variation: If the pH of your samples varies significantly, it could affect the efficiency of the reduction step, especially when using DTT. Ensure adequate buffering of the samples.

Experimental Protocols

Protocol 1: Reduction of this compound in Plasma Samples for LC-MS/MS Analysis

This protocol provides a general workflow for the preparation of plasma samples for total homocysteine analysis using this compound as an internal standard.

  • Sample Preparation:

    • Thaw plasma samples, calibrators, and quality controls on ice.

    • Vortex briefly to ensure homogeneity.

  • Addition of Internal Standard:

    • To 50 µL of each plasma sample, add 10 µL of this compound working solution (concentration to be optimized based on the analytical method's sensitivity).

  • Reduction Step (Choose one):

    • Using TCEP: Add 50 µL of a 100 mg/mL TCEP solution in water.[1] Vortex mix for 15 seconds. Incubate at room temperature for 30 minutes.

    • Using DTT: Add 50 µL of a 10 mM DTT solution in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0). Vortex mix for 15 seconds. Incubate at 37°C for 30 minutes.

  • Protein Precipitation:

    • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to each sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Sample Transfer and Analysis:

    • Carefully transfer the supernatant to an autosampler vial.

    • Inject an appropriate volume onto the LC-MS/MS system for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_reduction Reduction cluster_cleanup Sample Cleanup cluster_analysis Analysis plasma Plasma Sample is Add this compound (IS) plasma->is reducer Add Reducing Agent (DTT or TCEP) is->reducer incubation Incubate reducer->incubation ppt Protein Precipitation (e.g., Acetonitrile) incubation->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Experimental workflow for total homocysteine analysis.

reduction_pathway cluster_before Before Reduction cluster_process Reduction Process cluster_after After Reduction homocystine_d8 This compound (Dimer) reducing_agent Reducing Agent (DTT or TCEP) homocystine_d8->reducing_agent homocysteine_d4 2x L-Homocysteine-d4 (Monomer) reducing_agent->homocysteine_d4 troubleshooting_logic node_rect node_rect start Low/No Internal Standard Signal check_reduction Is Reduction Complete? start->check_reduction check_reagents Are Reagents OK? check_reduction->check_reagents No optimize_reduction Optimize Reduction: - Increase [Reducer] - Increase Time/Temp - Check pH check_reduction->optimize_reduction Yes check_system Is LC-MS/MS System OK? check_reagents->check_system No prepare_fresh Prepare Fresh: - IS Solution - Reducing Agent check_reagents->prepare_fresh Yes system_maintenance Perform System Check: - Infuse Standard - Clean Source - Check Column check_system->system_maintenance No end_ok Problem Resolved optimize_reduction->end_ok prepare_fresh->end_ok system_maintenance->end_ok

References

Avoiding contamination in homocysteine analysis with internal standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in homocysteine analysis using internal standards.

Troubleshooting Guides

Issue: High Variability or Poor Reproducibility in Homocysteine Measurements

Question: My replicate measurements of the same sample show high coefficients of variation (CV%). What are the potential causes and how can I troubleshoot this?

Answer: High variability in homocysteine analysis can stem from several factors throughout the experimental workflow, from sample collection to data analysis. Follow these troubleshooting steps to identify and resolve the issue.

Possible Causes & Solutions:

  • Inconsistent Sample Handling: Homocysteine levels can change post-collection if not handled properly. After blood is drawn, homocysteine is released from erythrocytes, increasing its concentration by approximately 1 μmol/L per hour at room temperature.[1]

    • Protocol Check: Ensure that all blood samples are centrifuged within one hour of collection to separate plasma or serum from red blood cells.[2][3] If immediate centrifugation is not possible, samples can be refrigerated for up to 8 hours before centrifugation.[1]

    • Standardization: Implement a strict, standardized protocol for sample processing for all samples in your study.

  • Improper Sample Storage: The stability of homocysteine is temperature-dependent.

    • Protocol Check: After centrifugation, homocysteine is stable for up to 4 weeks at 2-8°C and for 3 months at -20°C when stored in a tube appropriate for freezing.[3] Ensure samples are stored consistently at the correct temperature and avoid repeated freeze-thaw cycles.[4]

  • Internal Standard (IS) Issues: The internal standard is crucial for correcting analytical variations.

    • IS Preparation: Verify the concentration and stability of your IS stock solution. Reconstituted lyophilized internal standards have specific stability periods at different temperatures (e.g., 8 days at 2-8°C, 4 weeks below -18°C).[5]

    • Pipetting Accuracy: Inaccurate pipetting of the internal standard can introduce significant variability. Calibrate and verify the accuracy of your pipettes regularly. Use of disposable pipette tips is recommended to prevent cross-contamination.[6]

  • Incomplete Reduction or Derivatization: Total homocysteine measurement requires the reduction of disulfide bonds.

    • Reagent Quality: Ensure your reducing agent (e.g., DTT, TCEP) and any derivatization agents are not degraded.[4][7][8]

    • Incubation Time: Verify that the incubation times and temperatures for the reduction and derivatization steps are consistent with your validated protocol.[9][10]

Issue: Inaccurate Quantification - Results are Consistently Higher or Lower Than Expected

Question: My quality control (QC) samples are consistently failing, and the measured homocysteine concentrations are unexpectedly high or low. What should I investigate?

Answer: Inaccurate quantification can be traced to issues with calibration, sample integrity, or interferences.

Possible Causes & Solutions:

  • Calibration Curve Problems: An inaccurate calibration curve will lead to biased results.

    • Calibrator Integrity: Ensure that calibrators are stored correctly and have not expired.[9]

    • Matrix Mismatch: If using a surrogate matrix for calibrators, ensure it is free of endogenous homocysteine or that its concentration has been accurately determined and accounted for.[4]

    • Linearity: Check the linearity of your calibration curve. A correlation factor (R2) above 0.99 is generally expected.[9]

  • Sample Contamination or Degradation:

    • Hemolysis: Hemolyzed specimens should be rejected as they can affect results.[2][11]

    • Dietary Influence: Blood samples taken after a high-protein meal can show a 15-20% increase in homocysteine. While a fasting specimen is preferred, a light meal is not shown to significantly affect levels.[2]

    • IV Contamination: Ensure samples are not drawn from a line containing fluids that could interfere with the assay.[1]

  • Interference from Other Compounds:

    • Medications: Several drugs can interfere with homocysteine metabolism and lead to elevated levels, including methotrexate, carbamazepine, phenytoin, and nitrous oxide.[1][2][3][12]

    • Endogenous Substances: Patient samples with elevated levels of cystathionine or L-cysteine may show positive interference in some assays.[1]

  • Internal Standard Selection:

    • Co-elution: Ensure that the internal standard does not co-elute with other compounds in the sample that could interfere with its signal.

    • Mass Spectrometry: In LC-MS/MS, verify that the selected mass transitions for both homocysteine and the internal standard are specific and free from cross-talk.[13]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of an internal standard in homocysteine analysis?

A1: An internal standard (IS) is a compound with similar physicochemical properties to the analyte (homocysteine) that is added in a known quantity to every sample, calibrator, and quality control. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response (e.g., injection volume or ionization efficiency in mass spectrometry).[5][14] A stable isotope-labeled form of homocysteine, such as d4-Homocysteine (Hcy-d4) or d8-Homocystine, is the ideal internal standard as it behaves almost identically to the unlabeled homocysteine during sample processing and analysis.[4][7][14]

Q2: How should I properly collect and handle blood samples for homocysteine analysis to avoid contamination and artificial changes?

A2: Proper sample handling is critical for accurate results.

  • Collection: Use a serum separator tube (SST), EDTA (purple top), or Lithium Heparin (green top) tube.[1][11]

  • Immediate Processing: To prevent a factitious increase in homocysteine from red blood cells, centrifuge the sample within 1 hour of collection to separate the serum or plasma.[2][3]

  • Storage: If analysis is not immediate, store the separated plasma/serum refrigerated at 2-8°C for up to 10 days or frozen at -20°C or below for longer-term stability (up to 3 months).[3][11] Avoid freezing the whole blood or the centrifuged collection tube with cells.[2]

Q3: My internal standard peak is absent or very low. What could be the cause?

A3: A missing or low internal standard peak usually points to an error in the sample preparation steps.

  • Pipetting Error: The most common cause is forgetting to add the internal standard to the sample or adding an incorrect volume.

  • IS Degradation: Check the preparation date and storage conditions of your internal standard stock solution. It may have degraded if not stored properly.[5]

  • Instrument Malfunction: While less common, ensure there isn't an issue with the instrument detecting the specific mass transition or retention time of your internal standard.

Q4: Can I use an internal standard that is not a deuterated form of homocysteine?

A4: While stable isotope-labeled internal standards are ideal, other compounds like N-acetylcysteine have been used.[15] However, these non-ideal internal standards may not perfectly mimic the behavior of homocysteine during extraction, reduction, and derivatization, which can lead to decreased reproducibility.[15][16] For the most accurate and precise methods, especially those using mass spectrometry, a stable isotope-labeled internal standard is strongly recommended.[7]

Data and Protocols

Quantitative Performance Data

The following table summarizes typical performance characteristics for LC-MS/MS-based homocysteine assays.

ParameterTypical ValueSource
Linearity (R²) > 0.999[9]
Limit of Quantification (LOQ) 0.117 µmol/L[9]
Intra-assay Precision (%CV) < 2.0% - 9.6%[4][10][14]
Inter-assay Precision (%CV) < 3.3% - 9.6%[4][10][14]
Recovery 91.9% - 100.21%[4][7]
Experimental Protocol: Sample Preparation for LC-MS/MS

This is a generalized protocol for the preparation of plasma/serum samples for total homocysteine analysis.

  • Aliquoting: To a microcentrifuge tube, add 50 µL of the sample (calibrator, control, or patient plasma/serum).[9]

  • Internal Standard Spiking: Add 50 µL of the internal standard solution (e.g., Homocystine-d8).[9][10]

  • Reduction: Add 50 µL of a reducing agent (e.g., TCEP or DTT) to cleave disulfide bonds.[4][9]

  • Incubation: Vortex mix for 30 seconds and incubate at room temperature for 5 minutes.[9][10]

  • Protein Precipitation: Add 200 µL of a precipitation reagent (e.g., acetonitrile or methanol containing formic acid).[9]

  • Centrifugation: Vortex mix for 30 seconds, incubate at 4°C for 5 minutes, and then centrifuge for 5 minutes at 10,000 x g.[9][10]

  • Analysis: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 1 µL) into the LC-MS/MS system.[9]

Visualizations

G cluster_0 Sample Collection & Handling cluster_1 Sample Preparation cluster_2 Analysis Collect Collect Blood (SST, EDTA, Heparin) Centrifuge Centrifuge within 1 hr Collect->Centrifuge Prevent RBC lysis Separate Separate Plasma/Serum Centrifuge->Separate Store Store at 2-8°C (short-term) or -20°C (long-term) Separate->Store Aliquot Aliquot Sample (50 µL) Store->Aliquot Add_IS Add Internal Standard (IS) Aliquot->Add_IS Add_Reducer Add Reducing Agent (TCEP/DTT) Add_IS->Add_Reducer Precipitate Protein Precipitation (e.g., Acetonitrile) Add_Reducer->Precipitate Incubate 5 min Centrifuge2 Centrifuge (10,000 x g) Precipitate->Centrifuge2 Supernatant Transfer Supernatant Centrifuge2->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Quantify Quantify Analyte/IS Ratio Inject->Quantify

Caption: Standard workflow for homocysteine analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Homocysteine Quantification Using L-Homocystine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise measurement of homocysteine, a critical biomarker for various physiological and pathological states, this guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing L-Homocystine-d8 as an internal standard against alternative analytical techniques. This document outlines the experimental protocols and presents key validation data in a comparative format to facilitate informed decisions in method selection and implementation.

Introduction to Homocysteine Quantification

Homocysteine (Hcy) is a sulfur-containing amino acid involved in the methionine metabolism pathway. Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for cardiovascular diseases.[1] Accurate and reliable quantification of total homocysteine (tHcy) in biological matrices is therefore crucial for both clinical diagnostics and research. While various analytical methods are available, LC-MS/MS has emerged as a highly specific and sensitive technique for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy of the results.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for homocysteine quantification depends on various factors including sensitivity, specificity, throughput, cost, and the specific requirements of the study. Below is a comparative summary of the validation parameters for the LC-MS/MS method using this compound and other commonly employed techniques.

Table 1: Comparison of Validation Parameters for Homocysteine Quantification Methods

ParameterLC-MS/MS with this compoundHPLC with Fluorescence DetectionImmunoassay (FPIA)Immunoassay (CLIA)
Linearity Range 0.117 - 50.70 µmol/L[2]2 - 100 µmol/L[3]5 - 45 µmol/L2.4 - 58.8 µmol/L
Limit of Quantification (LOQ) 0.117 µmol/L[2]1.38 µmol/L[4]Not explicitly stated, but linear down to 5 µmol/L<0.9 µmol/L
Intra-Assay Precision (%CV) < 2.6%[5]0.9 - 1.0%[6]3.6%[2]< 6%
Inter-Assay Precision (%CV) < 2.5%[5]1.7 - 3.5%[6]4.1%[2]< 7%
Accuracy (% Recovery) 95.9% - 105.3%[5]99.92%[3]Not explicitly stated, good correlation with HPLC93.5% - 109.7%
Correlation with Reference Methods y = 1.097x - 1.377 (vs. HPLC)[7]Reference Methody = 1.039x + 0.025 (vs. LC-MS/MS)[7]Good correlation with HPLC

FPIA: Fluorescence Polarization Immunoassay, CLIA: Chemiluminescence Immunoassay

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. This section provides the experimental protocols for the LC-MS/MS method using this compound and a representative HPLC method with fluorescence detection.

LC-MS/MS Method with this compound

This method involves the reduction of disulfide bonds to free homocysteine, protein precipitation, and subsequent analysis by LC-MS/MS.

1. Sample Preparation:

  • To 50 µL of plasma or serum sample, add 50 µL of a reduction reagent (e.g., dithiothreitol solution).[2]

  • Add 50 µL of the internal standard solution (this compound).[2]

  • Vortex the mixture for 30 seconds and incubate at room temperature for 5 minutes to reduce all forms of homocysteine.[2]

  • Add 200 µL of a precipitation reagent (e.g., methanol or acetonitrile) to precipitate proteins.[2]

  • Vortex again for 30 seconds, incubate at 4°C for 5 minutes, and then centrifuge at 10,000 x g for 5 minutes.[2]

  • Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[2]

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column with an isocratic or gradient elution using a mobile phase consisting of an aqueous solution with a small percentage of organic solvent (e.g., acetonitrile or methanol) and an acid modifier (e.g., formic acid).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. The transitions monitored are typically m/z 136 -> 90 for homocysteine and m/z 140 -> 94 for the reduced internal standard, homocysteine-d4.[7]

HPLC Method with Fluorescence Detection

This method relies on the derivatization of homocysteine to a fluorescent product.

1. Sample Preparation:

  • To 100 µL of plasma, add a reducing agent (e.g., TCEP) and an internal standard.

  • After reduction, precipitate proteins with an acid (e.g., perchloric acid).

  • Centrifuge to pellet the precipitated proteins.

  • To the supernatant, add a derivatizing agent (e.g., a fluorescent thiol-reactive probe) and incubate to allow the reaction to complete.[6]

2. HPLC Analysis:

  • Liquid Chromatography: The derivatized sample is injected onto a reversed-phase HPLC column. Separation is achieved using a gradient elution with a mobile phase containing a buffer and an organic solvent.

  • Fluorescence Detection: The fluorescently labeled homocysteine and internal standard are detected by a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.[3]

Workflow and Pathway Diagrams

To visually represent the analytical process, the following diagrams have been generated using the DOT language.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample (50 µL) Add_Reducer Add Reduction Reagent (50 µL) Sample->Add_Reducer Add_IS Add this compound IS (50 µL) Add_Reducer->Add_IS Vortex1 Vortex & Incubate (5 min) Add_IS->Vortex1 Add_Precipitant Add Precipitation Reagent (200 µL) Vortex1->Add_Precipitant Vortex2 Vortex & Incubate (4°C, 5 min) Add_Precipitant->Vortex2 Centrifuge Centrifuge (10,000 x g, 5 min) Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC_Separation Liquid Chromatography Separation Injection->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

LC-MS/MS Experimental Workflow for Homocysteine Analysis

Homocysteine_Metabolism Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase Cysteine Cysteine Cystathionine->Cysteine Cystathionase THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF THF->MTHF MTHF->Homocysteine MTHF->THF VitaminB12 Vitamin B12 VitaminB12->Homocysteine VitaminB6 Vitamin B6 VitaminB6->Cystathionine

Simplified Homocysteine Metabolism Pathway

Conclusion

The LC-MS/MS method for homocysteine quantification using this compound as an internal standard demonstrates excellent sensitivity, specificity, precision, and accuracy, making it a robust and reliable choice for clinical and research applications.[2][5] While other methods such as HPLC with fluorescence detection and various immunoassays are also available and may offer advantages in terms of cost or throughput, LC-MS/MS is often considered the reference method due to its superior analytical performance. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their specific needs, ultimately contributing to the advancement of research and clinical practice related to homocysteine and its associated health implications.

References

A Comparative Guide to Internal Standards for Homocysteine Quantification: L-Homocystine-d8 vs. 13C-Labeled Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the accurate quantification of total homocysteine (tHcy), the choice of an appropriate internal standard is paramount for robust and reliable analytical methods. This guide provides a detailed comparison of two commonly employed stable isotope-labeled internal standards: deuterium-labeled L-Homocystine (L-Homocystine-d8) and carbon-13-labeled homocysteine. This comparison is based on established principles of stable isotope dilution analysis and available experimental data.

Executive Summary

The ideal internal standard should mimic the analyte of interest throughout the analytical process, including extraction, derivatization, and ionization, thereby compensating for any variations. Both this compound and 13C-labeled homocysteine serve this purpose by co-eluting with the native analyte and being distinguishable by mass spectrometry. However, 13C-labeled standards are generally considered superior due to their identical chromatographic behavior and greater stability of the isotopic label, which can lead to more accurate and precise quantification, especially in complex biological matrices. While this compound is widely used and validated for homocysteine analysis, 13C-labeled homocysteine represents a theoretically more ideal internal standard.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters for this compound and provides a qualitative assessment for 13C-labeled homocysteine based on established principles, due to the limited availability of direct comparative studies for this specific analyte.

Performance ParameterThis compound13C-Labeled Homocysteine (Anticipated)Key Considerations
Chromatographic Co-elution May exhibit a slight retention time shift, eluting slightly earlier than the unlabeled analyte.Expected to co-elute perfectly with the unlabeled analyte.Perfect co-elution is critical for accurate compensation of matrix effects that can vary across a chromatographic peak.
Accuracy (Recovery) 94.2% to 97.8%[1]Expected to be high, likely ≥95%.The closer physicochemical properties of 13C-IS to the analyte generally lead to more reliable recovery.
Precision (Intra-assay CV) 2.9% to 5.9%[1]Expected to be low, likely <5%.Superior co-elution and stability can contribute to lower variability.
Precision (Inter-assay CV) 3.6% to 5.3%[1]Expected to be low, likely <5%.Consistent performance across different analytical runs is a hallmark of an ideal internal standard.
Matrix Effect Compensation Generally effective, but chromatographic shifts can lead to differential ion suppression or enhancement.Highly effective due to identical elution profiles with the analyte.This is a significant advantage of 13C-labeled standards in complex matrices like plasma or serum.
Isotopic Stability Deuterium labels can be prone to back-exchange with protons, though this is less of a concern for alkyl deuterons.13C labels are highly stable and not susceptible to exchange.Label stability is crucial for maintaining the integrity of the internal standard throughout the analytical process.

Experimental Protocols

A generalized experimental protocol for the quantification of total homocysteine in human plasma or serum using a stable isotope-labeled internal standard by LC-MS/MS is provided below. This protocol is a composite based on several published methods.[1][2][3][4][5][6]

1. Sample Preparation

  • Spiking with Internal Standard: To 100 µL of plasma or serum sample, add a known amount of the internal standard (either this compound or 13C-labeled homocysteine).

  • Reduction: Add a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to the sample. This step is crucial to reduce the disulfide bonds of homocystine and protein-bound homocysteine to free homocysteine. This compound is also reduced to its corresponding d4-homocysteine monomer during this step.

  • Incubation: Incubate the mixture at room temperature or slightly elevated temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to ensure complete reduction.

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol containing an acid (e.g., formic acid), to the reduced sample. This step removes proteins that can interfere with the analysis.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: Inject the supernatant onto a liquid chromatography system. A reversed-phase C18 or a HILIC column can be used to separate homocysteine from other sample components.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for both native homocysteine and the stable isotope-labeled internal standard are monitored.

  • Quantification: The concentration of total homocysteine in the sample is determined by calculating the peak area ratio of the native analyte to the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of homocysteine.

Mandatory Visualization

Diagram 1: Experimental Workflow for Total Homocysteine Quantification

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma/Serum Sample add_is Add Internal Standard (this compound or 13C-Homocysteine) sample->add_is reduction Reduction (e.g., with DTT or TCEP) add_is->reduction precipitation Protein Precipitation (e.g., with Acetonitrile) reduction->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Transfer Supernatant centrifugation->supernatant lc_separation LC Separation supernatant->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

A typical workflow for the quantification of total homocysteine using a stable isotope-labeled internal standard.

Diagram 2: Conceptual Comparison of Internal Standards

comparison cluster_d8 This compound cluster_13c 13C-Labeled Homocysteine d8_node Deuterium Labeled d8_prop1 Potential for chromatographic shift d8_node->d8_prop1 d8_prop2 Risk of D/H back-exchange d8_node->d8_prop2 outcome1 Matrix Effect Compensation d8_prop1->outcome1 Impacts outcome2 Accuracy and Precision d8_prop2->outcome2 Affects c13_node Carbon-13 Labeled c13_prop1 Co-elutes perfectly with native analyte c13_node->c13_prop1 c13_prop2 Highly stable label c13_node->c13_prop2 c13_prop1->outcome1 Improves c13_prop2->outcome2 Ensures

Logical relationship between the properties of deuterated vs. 13C-labeled standards and their analytical performance.

References

A Researcher's Guide to Assessing the Isotopic Purity of L-Homocystine-d8 and Its Ramifications on Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative proteomics, metabolomics, and clinical diagnostics, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results.[1] L-Homocystine-d8, a deuterated analog of L-Homocystine, serves as a crucial internal standard for the precise quantification of homocysteine, a key biomarker implicated in cardiovascular diseases and other metabolic disorders.[2][3] The reliability of experimental data derived using this compound is intrinsically linked to its isotopic purity. This guide provides a comprehensive comparison of hypothetical this compound batches with varying isotopic purities, details the experimental protocols for purity assessment, and illustrates the potential impact of impurities on research findings.

The Critical Role of Isotopic Purity

Isotopic purity, or isotopic enrichment, refers to the percentage of the labeled compound that contains the desired number of heavy isotopes (in this case, deuterium). Impurities in a stable isotope-labeled standard can arise from incomplete deuteration during synthesis or the presence of natural isotopes of other elements within the molecule.[4] These impurities can introduce significant errors in quantification, leading to misinterpretation of data.[4] For instance, the presence of unlabeled (d0) or partially labeled (d1-d7) L-Homocystine in a d8 standard can interfere with the mass spectrometric signal of the analyte, compromising the accuracy of the measurement.[5]

Comparative Analysis of this compound Batches

To illustrate the importance of high isotopic purity, the following table presents a comparative analysis of three hypothetical batches of this compound with varying levels of isotopic enrichment. The potential impact on experimental results is also highlighted.

Parameter Batch A (High Purity) Batch B (Standard Purity) Batch C (Low Purity)
Isotopic Purity (d8 %) > 99%98%[6]< 95%
d0 Impurity < 0.1%< 0.5%> 2%
d1-d7 Impurities < 0.9%< 1.5%> 3%
Chemical Purity > 99%> 98%[6]> 97%
Impact on Results High accuracy and precision in quantification. Minimal interference with analyte signal.[1]Generally acceptable for many applications, but may require data correction for high-precision studies.[4]Significant risk of inaccurate quantification due to isotopic crosstalk. Potential for underestimation or overestimation of the analyte.[4][5]

Experimental Protocol for Isotopic Purity Assessment by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for determining the isotopic purity of labeled compounds.[1][7]

Objective: To determine the isotopic distribution and purity of this compound.

Materials:

  • This compound sample

  • Unlabeled L-Homocystine standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., 0.1% formic acid in water/methanol).

    • Prepare a stock solution of the unlabeled L-Homocystine standard at a known concentration.

    • Prepare a series of working solutions by diluting the stock solutions.

  • LC-MS/MS Analysis:

    • Inject the prepared solutions into the LC-MS/MS system.

    • Employ a suitable chromatographic method to separate L-Homocystine from potential contaminants.

    • Set the mass spectrometer to operate in full scan mode to observe the mass-to-charge ratio (m/z) of the molecular ions.

    • For L-Homocystine, the protonated molecule [M+H]+ will be observed. The monoisotopic mass of unlabeled L-Homocystine is approximately 269.05 g/mol , while that of this compound is approximately 277.10 g/mol .

    • Acquire data across a mass range that encompasses the expected m/z values for all possible deuterated species (d0 to d8).

  • Data Analysis:

    • Extract the ion chromatograms for each isotopic species (m/z for d0, d1, d2...d8).

    • Integrate the peak areas for each extracted ion chromatogram.

    • Calculate the percentage of each isotopic species relative to the total area of all isotopic peaks.

    • The isotopic purity is the percentage of the d8 species.

A similar approach can be taken using Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed structural information and can confirm the positions of the deuterium labels.[7][8]

Visualizing the Workflow and Impact

The following diagrams illustrate the workflow for assessing isotopic purity and the potential impact of impurities on experimental results.

cluster_0 Isotopic Purity Assessment Workflow Sample Preparation Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Inject Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Acquire Spectra Purity Determination Purity Determination Data Analysis->Purity Determination Calculate Ratios

Isotopic Purity Assessment Workflow.

cluster_1 Impact of Isotopic Purity on Results High_Purity High Purity this compound (>99%) Accurate_Quantification Accurate & Precise Quantification High_Purity->Accurate_Quantification Low_Purity Low Purity this compound (<95%) Inaccurate_Quantification Inaccurate & Imprecise Quantification Low_Purity->Inaccurate_Quantification Reliable_Data Reliable Biological Interpretation Accurate_Quantification->Reliable_Data Misleading_Data Misleading Biological Interpretation Inaccurate_Quantification->Misleading_Data

Impact of Isotopic Purity on Results.

Conclusion

References

A Comparative Guide to Homocysteine Assays: Cross-Validation with d4-Homocysteine and d8-Homocystine Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of homocysteine, a critical biomarker for various physiological and pathological processes, is paramount in clinical and research settings. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly specific and sensitive method for this purpose, with the choice of internal standard being a crucial factor in assay performance. This guide provides an objective comparison of homocysteine assays utilizing two common isotopically labeled internal standards: d4-homocysteine and d8-homocystine.

Performance Characteristics

The selection of an internal standard is critical for correcting variations during sample preparation and analysis. Below is a summary of the analytical performance of LC-MS/MS-based homocysteine assays employing either d4-homocysteine or d8-homocystine as the internal standard, based on data from various validation studies.

Table 1: Assay Performance with d4-Homocysteine Internal Standard
ParameterPerformance MetricReported ValuesSource
Precision Intra-assay CV%< 2% - ≤9.6%[1][2][3][4]
Inter-assay CV%5% - 8%[3][4]
Accuracy Recovery / Bias91.9% - 100.21% / -0.79% to 0.62%[1][2][3]
Linearity Correlation Coefficient (r²)> 0.99[1][2]
Sensitivity LLOQ / LODLLOQ: 0.36 nmol/L / LOD: 0.27 nmol/L[3]
Table 2: Assay Performance with d8-Homocystine Internal Standard

Note: d8-homocystine is reduced to d4-homocysteine during the sample preparation process.

ParameterPerformance MetricReported ValuesSource
Precision Intra-assay CV%≤ 2.6%[5][6]
Inter-assay CV%≤ 3.3%[5][6]
Accuracy Bias3.7% to 5.3%[5]
Linearity Concentration Range5.87 - 50.7 µmol/L[6]
Sensitivity LLOQNot explicitly stated in provided results

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. The following sections outline typical experimental protocols for homocysteine quantification using LC-MS/MS with the respective internal standards.

Protocol 1: Homocysteine Assay using d4-Homocysteine Internal Standard

This protocol is a composite based on several validated methods[1][2][3][7].

1. Sample Preparation:

  • To 20-50 µL of serum or plasma, add the internal standard solution (d4-homocysteine).

  • Add a reducing agent, such as Tris-(2-carboxyethyl) phosphine (TCEP) or dithiothreitol (DTT), to convert disulfide-bound homocysteine to its free form. Incubate at room temperature.

  • Precipitate proteins by adding a suitable solvent like acetonitrile or methanol.

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Employ a C18 or similar reversed-phase column for chromatographic separation. Use a gradient elution with mobile phases typically consisting of water with a small percentage of formic acid and an organic solvent like methanol or acetonitrile with formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for both homocysteine and d4-homocysteine.

Protocol 2: Homocysteine Assay using d8-Homocystine Internal Standard

This protocol is based on methods described in technical documents from manufacturers of commercial assay kits[5][6][8].

1. Sample Preparation:

  • To 50 µL of plasma or serum, add 50 µL of the d8-homocystine internal standard solution and 50 µL of a reduction reagent.

  • The reduction step simultaneously reduces the endogenous homocystine and other bound forms to homocysteine, and the d8-homocystine internal standard to d4-homocysteine.

  • Incubate the mixture for approximately 5 minutes at room temperature.

  • Add a protein precipitation reagent (e.g., 200 µL), vortex, and incubate at 4°C for 5 minutes.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 5 minutes.

  • Inject the supernatant into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: A short chromatography run is often sufficient to separate homocysteine from other sample components.

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer with heated electrospray ionization (HESI) in positive mode. The detection is performed by monitoring the SRM transitions for homocysteine and the resulting d4-homocysteine from the reduced internal standard.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams were generated using the DOT language.

Homocysteine_Assay_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard (d4-Hcy or d8-Homocystine) Sample->Add_IS Reduce Reduction (TCEP or DTT) Add_IS->Reduce Precipitate Protein Precipitation Reduce->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (SRM) LC->MS Data Data Analysis MS->Data

Caption: General experimental workflow for LC-MS/MS-based homocysteine assays.

Internal_Standard_Logic cluster_d4 Method A: d4-Homocysteine (d4-Hcy) IS cluster_d8 Method B: d8-Homocystine IS d4_Hcy_add Add d4-Hcy d4_Hcy_detect Detect d4-Hcy d4_Hcy_add->d4_Hcy_detect Direct Detection Ratio Calculate Analyte/IS Ratio d4_Hcy_detect->Ratio d8_Hcystine_add Add d8-Homocystine d8_Hcystine_reduce Reduction Step d8_Hcystine_add->d8_Hcystine_reduce d4_Hcy_from_d8 Forms d4-Hcy d8_Hcystine_reduce->d4_Hcy_from_d8 d4_Hcy_detect_from_d8 Detect d4-Hcy d4_Hcy_from_d8->d4_Hcy_detect_from_d8 d4_Hcy_detect_from_d8->Ratio Analyte Endogenous Homocysteine Analyte->Ratio

Caption: Logical relationship of internal standard use in homocysteine assays.

References

L-Homocystine-d8 Based Methods for Homocysteine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of homocysteine, a critical biomarker for various physiological and pathological processes, is paramount in clinical research and drug development. This guide provides a comprehensive comparison of analytical methods utilizing L-Homocystine-d8 as an internal standard, focusing on key performance metrics: linearity, precision, and accuracy. Experimental data from various studies are summarized to offer an objective evaluation against alternative analytical approaches.

Performance Characteristics of this compound Based Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods employing this compound as an internal standard demonstrate excellent performance for the quantification of total homocysteine in biological matrices. The use of a stable isotope-labeled internal standard like this compound, which is structurally almost identical to the analyte, allows for effective correction of matrix effects and variations in sample processing, leading to high accuracy and precision.[1]

During sample preparation, this compound, the oxidized dimer form, is reduced to L-homocysteine-d4.[2][3] This deuterated monomer then co-elutes with the endogenous homocysteine and is detected by the mass spectrometer, ensuring reliable quantification.[4]

Quantitative Data Summary

The following table summarizes the performance characteristics of LC-MS/MS methods using a deuterated internal standard for homocysteine quantification.

Performance MetricThis compound/Homocysteine-d4 LC-MS/MS MethodsAlternative Methods (e.g., Immunoassay, HPLC-FD)
Linearity (R²) >0.99[2][5]HPLC-FD: 0.9967[6]; Immunoassays: Method dependent[7][8]
Calibration Range Wide ranges reported, e.g., 0.117 - 50.7 µmol/L, 250 - 3000 ng/mLHPLC-FD: 6 - 100 µM[6]
Precision (%CV) Intra-day: < 9.6%[5][9]; Inter-day: < 9.6%[5][9]; Typically < 6%[6]Immunoassays: 5.8% - 10.2%[8]; HPLC-FD: < 6%[6]
Accuracy (% Bias) Typically within ±15%[10]; 5.6% deviation from nominal[5][9]Immunoassays can show systematic positive bias compared to chromatographic methods[7]
Recovery (%) 83% - 92.4%[10]; 91.9% - 95.9%[5][9]Method dependent
Limit of Quantification As low as 0.117 µmol/LHPLC-FD: 6.25 µM[6]

Experimental Methodologies

The robustness of this compound based methods lies in a standardized and reproducible experimental workflow. Below are typical protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation

A common procedure involves the reduction of disulfide bonds to liberate free homocysteine, followed by protein precipitation.

  • Sample Aliquoting : 50 µL of plasma or serum sample, calibrator, or quality control is pipetted into a microcentrifuge tube.

  • Internal Standard Spiking : 50 µL of the internal standard solution (this compound in a suitable buffer) is added.[2]

  • Reduction : 50 µL of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT), is added to the mixture.[4][5] The mixture is vortexed and incubated at room temperature for approximately 5-30 minutes.[10]

  • Protein Precipitation : 200 µL of a protein precipitation agent, typically acetonitrile containing 0.1% formic acid, is added.[2][10]

  • Centrifugation : The samples are vortexed and then centrifuged at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]

  • Supernatant Transfer : The clear supernatant is transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The prepared samples are injected into an LC-MS/MS system for separation and detection.

  • Liquid Chromatography : A C18 or a cyano column is commonly used for chromatographic separation.

  • Mass Spectrometry : Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The transitions monitored are typically m/z 136 -> 90 for homocysteine and m/z 140 -> 94 for homocysteine-d4.[4][10]

Visualizing the Workflow and Pathway

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the metabolic context of homocysteine.

G Experimental Workflow for Homocysteine Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Serum Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Reduction Add Reducing Agent (e.g., TCEP/DTT) Add_IS->Reduction Incubation Incubate Reduction->Incubation Protein_Precipitation Add Acetonitrile w/ Formic Acid Incubation->Protein_Precipitation Centrifugation Centrifuge Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Data Quantification Detection->Quantification

Caption: A typical workflow for homocysteine quantification using LC-MS/MS.

G Simplified Methionine Cycle and Homocysteine Metabolism cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (CH3 donation) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine Remethylation Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration MS Methionine Synthase Homocysteine->MS CBS Cystathionine β-synthase Homocysteine->CBS Cysteine Cysteine Cystathionine->Cysteine THF THF MTHF 5-CH3-THF MTHF->THF MTHF->MS MS->Methionine CBS->Cystathionine

Caption: Key metabolic pathways involving homocysteine.

Comparison with Alternative Methods

While LC-MS/MS with this compound is considered a gold-standard method, other techniques are also employed for homocysteine quantification.

  • Immunoassays (EIA, FPIA, CLIA) : These methods are often used in clinical laboratories due to their high throughput and automation capabilities.[8] However, they can suffer from lower specificity compared to chromatographic methods, potentially leading to systematic positive bias and higher reported homocysteine concentrations.[7] The precision of immunoassays can also be lower than that of LC-MS/MS.[8]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) : This technique requires a derivatization step to make the homocysteine molecule fluorescent, adding complexity to the sample preparation. While it can provide good linearity and precision, its sensitivity and specificity might not match that of LC-MS/MS.[6]

References

A Researcher's Guide to Homocysteine Quantification: An Inter-laboratory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of homocysteine (Hcy) is crucial. Elevated levels of this sulfur-containing amino acid are implicated in various pathological conditions, including cardiovascular disease and neurological disorders. This guide provides an objective comparison of common homocysteine quantification methods, supported by experimental data from various studies.

Performance Comparison of Homocysteine Quantification Methods

The selection of a homocysteine quantification method depends on various factors, including the required analytical sensitivity and specificity, sample throughput, cost, and available expertise. The following table summarizes the performance characteristics of the most widely used methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and various Immunoassays.

Method CategorySpecific MethodPrincipleWithin-Laboratory Imprecision (CV%)Bias/Comparison to Reference MethodsThroughput
Chromatography HPLC with Fluorescence Detection (HPLC-FD)Chromatographic separation followed by derivatization and fluorescence detection.[1][2]3.6% - 11%[1][3]Generally considered a reference method. Some variations exist based on the specific reagents used.[4][5]Lower
LC-MS/MSChromatographic separation coupled with mass spectrometric detection for high specificity and sensitivity.[6][7]0.57% - 5.9%[6]Considered a gold standard/reference method due to high accuracy.[6][8]Moderate to High
Immunoassays Fluorescence Polarization Immunoassay (FPIA)Competitive binding of sample homocysteine and a fluorescently labeled homocysteine to a specific antibody.[1][3]2.8% - 4.4%[3][9]Generally shows good correlation with HPLC and GC-MS.[1][5]High
Enzyme Immunoassay (EIA)Competitive binding of sample homocysteine and an enzyme-labeled homocysteine to a specific antibody.Can be higher than FPIA, with one study noting a wider scatter of difference data points compared to HPLC.[1]Shows good correlation but can have systematic bias compared to GC-MS.[5]High
Chemiluminescence Immunoassay (CLIA)Competitive immunoassay using chemiluminescence for detection.[2]A 2020 study showed higher measured concentrations and a systematic positive bias compared to HPLC-FD.[1][2]Can show disagreement with HPLC, suggesting methods are not interchangeable.[1]High

Note: The performance data presented is a synthesis from multiple studies. Direct comparison of values across different studies should be done with caution due to variations in study design, sample populations, and the specific reagents and instruments used.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are outlines of the key steps for the major homocysteine quantification methods.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD)

This method involves the reduction of disulfide bonds, protein precipitation, derivatization to yield a fluorescent product, and subsequent separation and detection by HPLC.

1. Sample Preparation:

  • Reduction: Plasma or serum samples are treated with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to reduce oxidized homocysteine and homocysteine bound to proteins.[2]

  • Protein Precipitation: Proteins are precipitated by adding an acid, such as trichloroacetic acid (TCA) or perchloric acid, followed by centrifugation.[10]

2. Derivatization:

  • The supernatant containing free homocysteine is mixed with a derivatizing agent, such as ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), to form a stable, fluorescent derivative.[10] This reaction is typically performed at 60°C.

3. HPLC Analysis:

  • The derivatized sample is injected into an HPLC system equipped with a C18 reversed-phase column.

  • Isocratic or gradient elution with a mobile phase, often a phosphate buffer with an organic modifier like acetonitrile, is used to separate the homocysteine derivative from other sample components.

  • A fluorescence detector is used for detection, with excitation and emission wavelengths specific to the SBD-F derivative.

4. Quantification:

  • The concentration of homocysteine is determined by comparing the peak area or height of the sample to that of a calibrator with a known homocysteine concentration. An internal standard is often used to improve accuracy.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for homocysteine quantification.

1. Sample Preparation:

  • Internal Standard Spiking: A stable isotope-labeled internal standard (e.g., d4-homocysteine) is added to the plasma or serum sample.[6]

  • Reduction: Similar to HPLC, a reducing agent like DTT is used to convert all forms of homocysteine to its free thiol form.[6]

  • Protein Precipitation: Proteins are precipitated using a solvent such as methanol or acetone, followed by centrifugation.[6]

2. LC-MS/MS Analysis:

  • The supernatant is injected into an LC-MS/MS system.

  • Chromatographic separation is performed, typically using a reversed-phase column.

  • The eluent is introduced into the mass spectrometer, and homocysteine and the internal standard are detected using multiple reaction monitoring (MRM).

3. Quantification:

  • The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the homocysteine concentration based on a calibration curve.

Immunoassays

Immunoassays are widely used in clinical laboratories due to their high throughput and automation capabilities. The general principle involves the enzymatic conversion of homocysteine to S-adenosylhomocysteine (SAH), followed by the immunochemical detection of SAH.

1. Sample Pre-treatment:

  • A reducing agent is used to liberate bound homocysteine.

2. Enzymatic Conversion:

  • The enzyme S-adenosyl-L-homocysteine hydrolase (SAHH) catalyzes the conversion of total homocysteine to SAH in the presence of excess adenosine.

3. Immunodetection:

  • The generated SAH is then quantified in a competitive immunoassay format. In this setup, SAH from the sample competes with a labeled SAH derivative for binding to a limited number of anti-SAH antibody binding sites. The amount of labeled SAH bound is inversely proportional to the amount of homocysteine in the sample. Various detection methods are used, including fluorescence polarization (FPIA), chemiluminescence (CLIA), and enzyme-linked immunosorbent assay (ELISA).

Visualizing Key Processes

To further aid in understanding, the following diagrams illustrate the homocysteine metabolism pathway and a general experimental workflow for its quantification.

Homocysteine_Metabolism Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Hcy Homocysteine SAH->Hcy SAHH Hcy->Methionine MS (Vitamin B12) Cystathionine Cystathionine Hcy->Cystathionine CBS (Vitamin B6) Cysteine Cysteine Cystathionine->Cysteine CGL (Vitamin B6) THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF MTHF->THF Betaine Betaine Betaine->Hcy BHMT Homocysteine_Quantification_Workflow Start Plasma/Serum Sample Reduction Reduction of Disulfides (e.g., with DTT or TCEP) Start->Reduction Deproteinization Protein Precipitation (e.g., with TCA) Reduction->Deproteinization Derivatization Derivatization (for HPLC-FD) Deproteinization->Derivatization If applicable Analysis Analytical Separation & Detection Deproteinization->Analysis HPLC HPLC-FD Derivatization->HPLC Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS Immunoassay Immunoassay Analysis->Immunoassay Data Data Analysis & Quantification HPLC->Data LCMS->Data Immunoassay->Data

References

L-Homocystine-d8 Shines as an Internal Standard in Bioanalytical Assays for Homocysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of homocysteine in biological matrices, L-Homocystine-d8 has emerged as a robust internal standard, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comprehensive comparison of its performance against other analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Homocysteine is a critical biomarker implicated in various physiological and pathological processes, including cardiovascular diseases. Its accurate measurement is paramount for both clinical diagnostics and research. This compound, a stable isotope-labeled form of homocystine, offers significant advantages in minimizing analytical variability and enhancing the accuracy and precision of homocysteine quantification.

Performance Comparison of Analytical Methods for Total Homocysteine

The selection of an analytical method for total homocysteine (tHcy) quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. Here, we compare the performance of LC-MS/MS using this compound with other commonly employed methods.

Parameter LC-MS/MS with this compound GC-MS with Deuterated Internal Standard HPLC with Fluorescence Detection Immunoassay (e.g., CLIA, FPIA)
Linearity (Range) 0.117 - 60 µmol/L[1][2]5 - 45 µmol/L[3]Wide range, comparable to LC-MS/MSNarrower range, e.g., up to 60 µM[3]
Intra-Assay Precision (%CV) 0.5% - 6.9%[4]< 1.06%[5]Typically < 5%1.8% - 8.0%[3]
Inter-Assay Precision (%CV) 1.8% - 6.4%[3]< 1.05%[5]Typically < 10%1.8% - 6.4%[3]
Accuracy (Recovery/Bias) Recovery: 90.4% - 101.6%[4]; Bias: -8.5% to 22.6% (before calibration)[4]Considered a reference method with high accuracy[3]Good correlation with LC-MS/MS, but may show bias[2]Can exhibit significant positive bias compared to LC-MS/MS and HPLC[6][7]
Limit of Quantification (LOQ) As low as 0.117 µmol/L[1]Not explicitly stated, but high sensitivityComparable to LC-MS/MSGenerally higher than chromatographic methods

The Gold Standard: LC-MS/MS with this compound

LC-MS/MS methods utilizing this compound as an internal standard are widely regarded as the gold standard for tHcy quantification due to their high specificity, sensitivity, and accuracy.[2] The stable isotope-labeled internal standard co-elutes with the native analyte and experiences similar ionization effects, effectively correcting for matrix effects and variations in sample preparation and instrument response.[8]

Experimental Workflow for Total Homocysteine Analysis by LC-MS/MS

LC-MS/MS Workflow for Total Homocysteine cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add this compound Internal Standard Sample->Add_IS Spiking Reduction Reduction with TCEP or DTT Add_IS->Reduction Incubation Precipitation Protein Precipitation (e.g., Acetonitrile) Reduction->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification using Analyte/IS Ratio Detection->Quantification

Experimental workflow for total homocysteine analysis.

Detailed Experimental Protocols

LC-MS/MS Method for Total Homocysteine in Human Plasma/Serum

This protocol is a representative example and may require optimization for specific laboratory conditions.

a. Sample Preparation:

  • To 50 µL of plasma or serum sample, add 50 µL of this compound internal standard solution.[1]

  • Add 50 µL of a reducing agent solution (e.g., Tris(2-carboxyethyl)phosphine - TCEP or dithiothreitol - DTT) to reduce disulfide bonds.[9][10] Incubate for 5-15 minutes at room temperature.[1][11]

  • Precipitate proteins by adding 200 µL of a precipitation reagent (e.g., acetonitrile with 1% formic acid).[11]

  • Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.[12]

  • Transfer the clear supernatant to an autosampler vial for analysis.

b. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 or a specialized polar-modified column.

  • Mobile Phase: A gradient of water and acetonitrile containing a small percentage of formic acid is commonly used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions for both homocysteine and its deuterated internal standard (homocysteine-d4, the reduced form of homocystine-d8).[2][11]

    • Homocysteine transition: m/z 136 -> 90[2]

    • Homocysteine-d4 transition: m/z 140 -> 94[2]

GC-MS Method for Total Homocysteine

GC-MS is another powerful technique for homocysteine analysis, often considered a reference method. It requires derivatization to make the analyte volatile.

a. Sample Preparation:

  • Similar to the LC-MS/MS method, a known amount of a deuterated internal standard (e.g., DL-[3,3,3',3',4,4,4',4'-2H8]-homocystine) is added to the plasma sample.[5]

  • Disulfide bonds are reduced using a reducing agent like 2-mercaptoethanol.[5]

  • The sample is then derivatized to form a volatile derivative, for example, a bis-tert-butyldimethylsilyl derivative.[5]

b. GC-MS Conditions:

  • GC System: A gas chromatograph with a capillary column suitable for amino acid analysis.

  • MS System: A mass spectrometer operated in electron impact (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) is used to monitor specific ions for the derivatized homocysteine and its internal standard.

HPLC with Fluorescence Detection

This method involves a pre-column derivatization step to render homocysteine fluorescent.

a. Sample Preparation:

  • Reduction of disulfide bonds in the plasma sample.

  • Protein precipitation.

  • Derivatization of the supernatant with a fluorescent reagent.

b. HPLC Conditions:

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A C18 reversed-phase column.

  • Detection: The fluorescent derivative is excited at a specific wavelength, and the emission is monitored for quantification.

Immunoassays

Immunoassays, such as Chemiluminescence Immunoassay (CLIA) and Fluorescence Polarization Immunoassay (FPIA), offer automation and high throughput. However, they can suffer from a lack of specificity, leading to a positive bias compared to chromatographic methods.[6][7] The general principle involves the competition between native homocysteine in the sample and a labeled homocysteine for binding to a specific antibody.

Signaling Pathway: Homocysteine Metabolism

Understanding the metabolic pathway of homocysteine is crucial for interpreting its levels in biological samples.

Homocysteine Metabolism Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Remethylation Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration Cysteine Cysteine Cystathionine->Cysteine THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF THF->MTHF MTHF->THF B12 Vitamin B12 B12->Homocysteine B6 Vitamin B6 B6->Homocysteine

Simplified diagram of homocysteine metabolism.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a highly reliable and accurate approach for the quantification of total homocysteine in various biological matrices. While other methods like GC-MS, HPLC, and immunoassays are available, LC-MS/MS with a stable isotope-labeled internal standard offers superior specificity and is less prone to interferences. The choice of method should be guided by the specific requirements of the study, considering factors such as sample volume, required analytical performance, and available resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their analytical needs.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for L-Homocystine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of L-Homocystine-d8, a deuterated form of the amino acid homocystine. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

This compound, like its non-labeled counterpart, is primarily used as an internal standard in mass spectrometry-based research. While not classified as a hazardous material for transport, it may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Therefore, proper handling and disposal are crucial.

Key Properties of this compound for Disposal Consideration

To make informed decisions about disposal, it is essential to understand the key physical and chemical properties of this compound.

PropertyValueReference
Physical State Solid[1]
Solubility Slightly soluble in acetonitrile, hydrochloric acid, and water (0.1-1 mg/ml)[3]
Flammability Not flammable or combustible[1]
Toxicity May be harmful if swallowed, inhaled, or causes skin/eye irritation. No data available on carcinogenic, mutagenic, or teratogenic effects.[1][2]
Environmental Hazard Do not let product enter drains.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process emphasizes waste minimization and adherence to general laboratory chemical waste guidelines.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label all containers holding this compound waste. The label should include the chemical name ("this compound waste"), concentration (if in solution), and the date of accumulation.

  • Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Store it separately from incompatible materials, such as strong oxidizing agents.

Step 2: Containerization

  • Use Appropriate Containers: Collect solid this compound waste in a clearly labeled, sealed, and chemically compatible container. For solutions, use a leak-proof container with a secure cap. The original product container can be used if it is in good condition.

  • Avoid Dust Formation: When handling the solid form, take care to avoid creating dust.[1]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be at or near the point of waste generation and under the control of laboratory personnel.

  • Container Integrity: Ensure the waste container is kept closed except when adding waste. Regularly inspect the container for any signs of leakage or deterioration.

Step 4: Waste Disposal Request

  • Contact EHS: Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider. Do not attempt to dispose of the chemical waste in the regular trash or down the drain.[3]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for chemical waste pickup. This may involve completing a waste manifest or submitting an online request.

Step 5: Decontamination of Empty Containers

  • Triple Rinsing: If the original container is to be disposed of as non-hazardous waste, it must be thoroughly decontaminated. A common procedure is to triple rinse the container with a suitable solvent (e.g., water, followed by a solvent in which this compound is soluble).

  • Collect Rinsate: The rinsate from the decontamination process must be collected and disposed of as chemical waste along with the this compound waste.

  • Deface Label: After decontamination, deface or remove the original label before disposing of the empty container in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generated cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Storage cluster_4 Disposal start This compound Waste is_mixed Is the waste mixed with other hazardous chemicals? start->is_mixed collect_separate Collect in a dedicated, labeled container for This compound waste. is_mixed->collect_separate No collect_mixed Collect in a compatible container for the mixed waste stream. Follow guidelines for the most hazardous component. is_mixed->collect_mixed Yes store_saa Store in designated Satellite Accumulation Area (SAA). collect_separate->store_saa collect_mixed->store_saa request_pickup Request pickup by institutional Environmental Health & Safety (EHS) or approved waste vendor. store_saa->request_pickup

This compound Disposal Decision Workflow

Experimental Protocols

The disposal of this compound follows established procedural guidelines for laboratory chemical waste management rather than experimental protocols. The key "methodology" is adherence to the waste management hierarchy:

  • Minimize: Only prepare the amount of this compound solution needed for your experiment to reduce waste.

  • Segregate: Keep this compound waste separate from other waste streams to avoid chemical reactions and simplify disposal.

  • Contain: Use appropriate, labeled containers for waste accumulation.

  • Dispose: Utilize your institution's official chemical waste disposal service.

By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-Homocystine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling L-Homocystine-d8, a stable isotope-labeled amino acid. Adherence to these protocols will help maintain a safe laboratory environment and ensure the integrity of your research.

This compound, a deuterated form of L-Homocystine, is utilized as an internal standard in mass spectrometry-based quantification. While stable isotopes do not pose a radiological hazard, the chemical properties of the compound necessitate careful handling to mitigate potential risks.[1][2] The Safety Data Sheet (SDS) for this compound indicates that it may be harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory tract.[3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE, which should be worn at all times in the laboratory.

PPE CategoryItemSpecification
Eye Protection Safety Glasseswith side shields or chemical safety goggles
Hand Protection GlovesNitrile, powder-free
Body Protection Lab CoatStandard laboratory coat
Respiratory Fume HoodUse when handling the powder form to avoid inhalation

This data is compiled from multiple safety data sheets.[3][5][6]

Operational Plan: From Receipt to Use

A systematic workflow is essential to prevent contamination and ensure user safety. This involves careful preparation of the workspace, precise handling of the compound, and meticulous record-keeping.

Workspace Preparation:

  • Designate a specific area for handling this compound to prevent cross-contamination.

  • Ensure the work area, preferably a chemical fume hood, is clean and free of clutter.[5]

  • Have a spill cleanup kit readily available.

Handling the Compound:

  • Transport: When moving the compound, ensure it is in a sealed, shatter-proof secondary container.

  • Weighing: To prevent the generation of airborne dust, weigh the solid compound in a fume hood.[5]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage: Store this compound at room temperature in a tightly sealed container.[3]

operational_workflow Operational Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_workspace Prepare Workspace (Fume Hood) don_ppe Don Appropriate PPE prep_workspace->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve use Use in Experiment dissolve->use decontaminate Decontaminate Workspace use->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe disposal_workflow Disposal Workflow for this compound cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal solid_waste Contaminated Solid Waste labeled_solid Labeled Solid Waste Container solid_waste->labeled_solid liquid_waste Contaminated Liquid Waste labeled_liquid Labeled Liquid Waste Container liquid_waste->labeled_liquid secondary_containment Secondary Containment Area labeled_solid->secondary_containment labeled_liquid->secondary_containment disposal_vendor Licensed Disposal Vendor secondary_containment->disposal_vendor

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。